molecular formula C2H10Cl2N2O B125414 2-(Aminooxy)ethanamine dihydrochloride CAS No. 37866-45-8

2-(Aminooxy)ethanamine dihydrochloride

Cat. No.: B125414
CAS No.: 37866-45-8
M. Wt: 149.02 g/mol
InChI Key: VAWHTWXBNQFBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminooxy)ethanamine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C2H10Cl2N2O and its molecular weight is 149.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-(2-aminoethyl)hydroxylamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O.2ClH/c3-1-2-5-4;;/h1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWHTWXBNQFBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559378
Record name 2-(Aminooxy)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37866-45-8
Record name 2-(o-Aminooxy)ethylamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037866458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Aminooxy)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(O-aminooxy)ethylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism of 2-(Aminooxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Aminooxy)ethanamine dihydrochloride is a bifunctional linker molecule of significant interest in chemical biology, bioconjugation, and drug development. Its utility is primarily derived from the selective reactivity of its terminal aminooxy group (also known as an alkoxyamine) toward carbonyl compounds (aldehydes and ketones). This reaction, termed oxime ligation, forms a highly stable and covalent oxime bond. This technical guide provides a comprehensive overview of the core reaction mechanism, the kinetics governing the transformation, the influence of catalysts, and detailed protocols for its application.

Core Principles: The Chemistry of Oxime Ligation

The primary reaction of 2-(Aminooxy)ethanamine is a chemoselective condensation with an aldehyde or ketone to form a stable oxime linkage.[1][2] This reaction is classified as a bioorthogonal "click-type" reaction because it proceeds efficiently under mild, aqueous conditions with high specificity and generates no toxic byproducts.[1] The resulting oxime bond is significantly more stable to hydrolysis than analogous imine or hydrazone linkages, making it ideal for creating robust bioconjugates for in vitro and in vivo applications.[1][3]

The 2-(Aminooxy)ethanamine molecule features two key functional groups: a primary amine (-NH₂) and an aminooxy (-ONH₂). In its dihydrochloride salt form, both of these nitrogen-containing groups are protonated. For the aminooxy group to function as a nucleophile, the reaction medium must have a pH that allows for the deprotonation of the aminooxy moiety (R-ONH₃⁺).

The Reaction Mechanism

The formation of an oxime bond is a two-step process involving nucleophilic addition followed by dehydration.[1] The reaction rate is highly dependent on the pH of the medium.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the nitrogen atom of the deprotonated aminooxy group on the electrophilic carbonyl carbon of an aldehyde or ketone. This attack forms a transient, tetrahedral species known as a hemiaminal intermediate.[1]

Step 2: Acid-Catalyzed Dehydration The hemiaminal intermediate is then dehydrated (loses a molecule of water) to form the final, stable C=N-O oxime bond. This dehydration step is the rate-determining step in the pH range of approximately 3 to 7 and is catalyzed by acid.[4][5]

The overall reaction is an equilibrium process, but the formation of the highly stable oxime product is strongly favored under optimal conditions.[1]

The Critical Role of pH

The kinetics of oxime ligation are exquisitely sensitive to pH. An optimal reaction rate is typically observed in a slightly acidic environment (pH 4.5–5.5).[1][4] This represents a crucial balance:

  • At low pH (below ~3): The aminooxy nucleophile becomes excessively protonated (R-ONH₃⁺), which renders it non-nucleophilic and slows the initial attack on the carbonyl.[4]

  • At neutral or high pH: The concentration of protonated carbonyl, which increases its electrophilicity, is low. Furthermore, the acid-catalyzed dehydration of the hemiaminal intermediate is slow.[5]

Reaction_Mechanism cluster_intermediates Reaction Pathway Carbonyl Aldehyde / Ketone (R-C(=O)-R') Hemiaminal Tetrahedral Hemiaminal Intermediate Carbonyl->Hemiaminal 1. Nucleophilic Attack (Deprotonated -ONH₂ required) Aminooxy 2-(Aminooxy)ethanamine (H₂N-O-R'') Aminooxy->Hemiaminal Oxime Stable Oxime Product (R-C(=N-OR'')-R') Hemiaminal->Oxime 2. Dehydration (Acid-Catalyzed, Rate-Limiting) Water Water (H₂O) Hemiaminal->Water Catalysis_Mechanism Carbonyl Aldehyde / Ketone Schiff_Base Protonated Schiff Base (Highly Reactive Intermediate) Carbonyl->Schiff_Base + H⁺, Fast Aniline Aniline (Catalyst) Aniline->Schiff_Base Schiff_Base->Carbonyl - H⁺, Reversible Schiff_Base->Aniline Oxime Oxime Product Schiff_Base->Oxime Transimination (Rate Accelerated) Aminooxy Aminooxy Compound Aminooxy->Oxime Oxime->Aniline + H⁺ (Catalyst Regenerated) Workflow start Start: Prepare Reagents prep_protein Dissolve Aldehyde-Protein in pH 7.4 Buffer start->prep_protein prep_aminooxy Dissolve Aminooxy Compound (10-50x molar excess) start->prep_aminooxy prep_catalyst Prepare mPDA Catalyst Stock Solution start->prep_catalyst combine Combine Reactants & Add Catalyst prep_protein->combine prep_aminooxy->combine prep_catalyst->combine incubate Incubate at RT or 37°C (1-4 hours) combine->incubate monitor Monitor Reaction (LC-MS / SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC / Dialysis) incubate->purify analyze Characterize Final Product (Mass Spec / UV-Vis) purify->analyze end End: Store Conjugate analyze->end

References

An In-depth Technical Guide to O-(2-Aminoethyl)hydroxylamine Dihydrochloride: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-Aminoethyl)hydroxylamine dihydrochloride (CAS No: 37866-45-8) is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Possessing both a primary amine and an aminooxy group, it serves as a versatile building block for the synthesis of complex organic molecules, most notably in the creation of oxime derivatives. Its utility is highlighted by its role as a key precursor in the synthesis of Istaroxime, a novel therapeutic agent for acute heart failure, and its identification as a process-related impurity in the manufacturing of the anticancer drug Ifosfamide. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and biological significance, intended to support researchers and developers in its application.

Core Chemical and Physical Properties

The fundamental properties of O-(2-Aminoethyl)hydroxylamine dihydrochloride are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 37866-45-8[1][2][3]
Molecular Formula C₂H₁₀Cl₂N₂O[1][2][3]
Molecular Weight 149.02 g/mol [1][2][3]
Appearance White to off-white solid[1]
Melting Point 205-207 °C[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Stability Hygroscopic[2]
Storage Conditions 2-8°C under inert gas (Nitrogen or Argon)[2][4]

Synthesis and Reactivity

General Synthesis Pathway

O-(2-Aminoethyl)hydroxylamine dihydrochloride can be synthesized from N-(2-aminoethoxy)benzamide. The general approach involves the acidic hydrolysis of the amide, followed by purification.

Synthesis_of_O-(2-Aminoethyl)hydroxylamine_dihydrochloride General Synthesis of O-(2-Aminoethyl)hydroxylamine dihydrochloride start N-(2-aminoethoxy)benzamide intermediate Reaction Mixture start->intermediate Reflux reagent 6M HCl (aq) reagent->intermediate product O-(2-Aminoethyl)hydroxylamine dihydrochloride intermediate->product Filtration, Evaporation, Recrystallization (Methanol) Oxime_Formation Mechanism of Oxime Formation reactants R-C(=O)-R' (Ketone/Aldehyde) + H₂N-O-CH₂CH₂-NH₂ (dihydrochloride salt) intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product Oxime Ether + H₂O intermediate->product Dehydration Istaroxime_Mechanism_of_Action Simplified Signaling Pathway of Istaroxime cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_in [Na⁺]in NaK_ATPase->Na_in Maintains low [Na⁺]in NaCa_Exchanger Na+/Ca²⁺ Exchanger Ca_in [Ca²⁺]in NaCa_Exchanger->Ca_in SR_Ca SR Ca²⁺ store SERCA2a->SR_Ca Ca²⁺ reuptake Relaxation Myocardial Relaxation SERCA2a->Relaxation Na_in->NaCa_Exchanger Drives Ca_out [Ca²⁺]out Ca_out->NaCa_Exchanger Ca_in->SERCA2a Contraction Myocardial Contraction Ca_in->Contraction SR_Ca->Ca_in Ca²⁺ release Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Drug Substance (O-(2-Aminoethyl)hydroxylamine dihydrochloride) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo analysis Analysis of Stressed Samples (e.g., RP-HPLC with UV/MS detection) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis validation Method Validation (Specificity, Linearity, Accuracy, Precision) analysis->validation report Stability Profile Report validation->report

References

Exploring the role of 2-(Aminooxy)ethanamine dihydrochloride in bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioconjugation, the covalent linking of biomolecules to other molecules, is a cornerstone of modern therapeutics, diagnostics, and research tools. The choice of ligation chemistry is critical, dictating the stability, efficacy, and homogeneity of the final conjugate. Among the array of bioorthogonal reactions, oxime ligation—the reaction between an aminooxy group and a carbonyl (aldehyde or ketone)—has emerged as a robust and highly reliable method.[1][2][3] This technical guide provides an in-depth exploration of 2-(Aminooxy)ethanamine dihydrochloride, a versatile bifunctional linker, and its central role in forming stable and efficient bioconjugates through oxime ligation. We will cover the core chemical principles, present quantitative data on reaction kinetics and stability, provide detailed experimental protocols, and illustrate key processes with visual diagrams to empower researchers in their bioconjugation strategies.

Introduction: The Power of Oxime Ligation

Oxime ligation is a chemoselective reaction that proceeds under mild aqueous conditions, making it ideal for modifying sensitive biological macromolecules.[2][4] The reaction involves the condensation of an aminooxy moiety (R-O-NH₂) with an aldehyde or ketone to form a highly stable oxime bond (C=N-O).[1][3] Unlike other linkages such as hydrazones, which can be susceptible to hydrolysis, the oxime bond offers superior stability across a broad pH range, a critical feature for bioconjugates intended for in vivo applications.[5][6][7] 2-(Aminooxy)ethanamine serves as a fundamental building block, providing a reactive aminooxy group for conjugation and a primary amine for further functionalization or linkage to other molecules.

Core Principles of Oxime Ligation

The reaction between 2-(Aminooxy)ethanamine and an aldehyde or ketone proceeds via a two-step mechanism: nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by acid-catalyzed dehydration to form the stable oxime linkage.[8][9][10]

Key characteristics of this reaction include:

  • High Chemoselectivity : The aminooxy group reacts specifically with aldehydes and ketones, which are functionalities that are rare in native biological systems, thus preventing off-target reactions.[4][11]

  • Bioorthogonality : The reaction can proceed within complex biological environments without interfering with native cellular processes.[1][3]

  • Exceptional Stability : The resulting oxime bond is significantly more stable than hydrazone or imine bonds, particularly at physiological and acidic pH.[5][7][12]

  • Tunable Kinetics : Reaction rates can be significantly accelerated by lowering the pH or by using nucleophilic catalysts such as aniline and its derivatives.[4][8]

Quantitative Data: Reaction Kinetics and Stability

The efficiency and stability of oxime ligation have been quantitatively assessed in numerous studies. The following tables summarize key data for easy comparison.

Table 1: Comparative Hydrolytic Stability of Covalent Linkages
Covalent LinkageStructureHalf-life (t½) at pH 5.0Half-life (t½) at pH 7.0Key Features
Oxime R-CH=N-O-R'~25 days~25-50 daysHighly stable across a broad pH range; significantly more stable than hydrazones.[5][6]
Hydrazone R-CH=N-NH-R'Hours to days~2 hours (methylhydrazone)Susceptible to hydrolysis, especially in acidic environments; can be used for controlled release.[5][6]
Thioether R-S-R'Highly StableHighly StableVery robust linkage, commonly formed via maleimide-thiol chemistry.
Amide R-CO-NH-R'Highly StableHighly StableGold standard for stability, but formation requires activation and may not be bioorthogonal.

Data compiled from multiple sources. Half-life values can vary based on the specific molecular context.[5][6]

Table 2: Effect of pH and Catalysis on Oxime Ligation Rate
pHCatalystRelative Rate Increase (vs. uncatalyzed at neutral pH)Typical Reaction Time
4.5NoneSignificant increase2-24 hours
4.5Aniline (100 mM)~400-fold< 2 hours
7.0NoneBaseline (1)Can be very slow (>24 hours)
7.0Aniline (100 mM)~40-fold4-24 hours
7.0p-PhenylenediamineSuperior to anilineFaster than aniline-catalyzed reactions

Data demonstrates that acidic pH or the addition of a catalyst like aniline dramatically accelerates the reaction. p-Phenylenediamine has been shown to be a more efficient catalyst at neutral pH.[8]

Mandatory Visualizations

Diagram 1: Oxime Ligation Mechanism

OximeLigation Reactants Reactants Aminooxy 2-(Aminooxy)ethanamine (R-ONH₂) Hemiaminal Hemiaminal Intermediate Aminooxy->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone (R'-C(=O)-R'') Carbonyl->Hemiaminal Intermediate_node Intermediate Oxime Stable Oxime Conjugate (R-O-N=C(R')R'') Hemiaminal->Oxime Dehydration (-H₂O) Water H₂O Products Products Catalyst H⁺ / Aniline Catalyst Catalyst->Hemiaminal accelerates dehydration

Caption: The two-step mechanism of oxime ligation.

Diagram 2: General Bioconjugation Workflow

BioconjugationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Start Start: Prepare Biomolecule (e.g., introduce aldehyde/ketone) ReagentPrep Reagent Preparation - Dissolve 2-(Aminooxy)ethanamine linker - Prepare reaction buffer (e.g., Acetate pH 4.5) Start->ReagentPrep 1 Ligation Oxime Ligation Reaction - Combine biomolecule and linker - Add catalyst if needed (e.g., Aniline) - Incubate (e.g., RT, 2-24h) ReagentPrep->Ligation 2 Quench Quench Reaction (Optional) - Add excess carbonyl scavenger (e.g., Acetone) Ligation->Quench 3 Purification Purification of Conjugate - Size Exclusion Chromatography (SEC) - or Reverse-Phase HPLC Quench->Purification 4 Analysis Characterization & Analysis - SDS-PAGE - Mass Spectrometry - Functional Assays Purification->Analysis 5 End End: Purified Bioconjugate Analysis->End 6

Caption: A typical experimental workflow for bioconjugation via oxime ligation.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization may be required based on the specific biomolecule and linker used.

Protocol 1: Accelerated Oxime Ligation at Acidic pH (Uncatalyzed)

This protocol is suitable for biomolecules that are stable under mildly acidic conditions and can significantly accelerate the reaction rate.[13]

Materials:

  • Aldehyde/ketone-functionalized biomolecule

  • This compound or a derivative thereof (1.5-10 molar equivalents)

  • Reaction Buffer: 100 mM Sodium Acetate or MES buffer, pH 4.5-5.5

  • Purification System (e.g., Size-Exclusion Chromatography (SEC) for proteins, RP-HPLC for peptides)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde/ketone-functionalized biomolecule in the acidic reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Dissolve the aminooxy-containing molecule in the reaction buffer.

  • Ligation Reaction:

    • Add the aminooxy solution to the biomolecule solution at the desired molar excess.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification:

    • Once the reaction has reached the desired conversion, purify the conjugate from excess reagents using a suitable chromatography method. For proteins, SEC is often effective for removing small molecule reagents.

Protocol 2: Catalyzed Oxime Ligation at Neutral pH

This protocol is ideal for biomolecules that are sensitive to acidic conditions. The use of a catalyst is essential for achieving efficient conjugation at or near physiological pH.[13]

Materials:

  • Aldehyde/ketone-functionalized biomolecule

  • This compound or a derivative thereof (5-20 molar equivalents)

  • Reaction Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.0-7.4

  • Catalyst: Aniline (prepare a 1 M stock in a compatible organic solvent like DMSO or DMF)

  • Purification System (e.g., SEC, RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the biomolecule and the aminooxy-containing molecule in the neutral reaction buffer as described in Protocol 1.

  • Ligation Reaction:

    • Combine the biomolecule and aminooxy solutions.

    • Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature or 37°C for 4-24 hours, monitoring as needed.

  • Purification:

    • Purify the resulting bioconjugate as described in Protocol 1 to remove unreacted molecules and the catalyst.

Applications in Drug Development and Research

The stability and reliability of the oxime linkage make 2-(Aminooxy)ethanamine and its derivatives invaluable in numerous applications:

  • Antibody-Drug Conjugates (ADCs): Creating highly stable ADCs where premature drug release is minimized, enhancing the therapeutic window.[6][14]

  • Peptide and Protein Modification: Attaching labels such as fluorescent dyes, biotin, or PEG moieties for imaging, purification, and improving pharmacokinetic profiles.[1]

  • PET Imaging: Rapid formation of ¹⁸F-labeled PET tracers, where short radioisotope half-lives demand fast and efficient ligation.[1][4]

  • Glycoconjugates: Conjugating carbohydrates to proteins or surfaces for studying biological recognition events.[11]

  • Hydrogel Formation: Crosslinking polymers for applications in tissue engineering and controlled drug release.[4]

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. The oxime ligation chemistry it enables offers an unparalleled combination of chemoselectivity, bioorthogonality, and, most critically, superior stability of the resulting conjugate.[1][5] By understanding the core principles, leveraging catalysts to control reaction kinetics, and applying robust protocols, researchers, scientists, and drug development professionals can effectively harness this chemistry to construct sophisticated and stable bioconjugates for a wide range of therapeutic and diagnostic applications. The quantitative data and workflows presented in this guide provide a solid foundation for the successful implementation of oxime ligation strategies.

References

An In-depth Technical Guide to 2-(Aminooxy)-1-ethanamine dihydrochloride (CAS 37866-45-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminooxy)-1-ethanamine dihydrochloride, registered under CAS number 37866-45-8, is a versatile bifunctional linker that has garnered significant attention in the fields of bioconjugation, proteomics, and drug discovery. Its unique chemical architecture, featuring a primary amine and an aminooxy group, allows for selective and sequential conjugation to different functional groups, making it an invaluable tool for constructing complex biomolecular architectures. This guide provides a comprehensive overview of its chemical structure, reactivity, and applications, with a focus on experimental protocols and quantitative data.

Chemical Structure and Properties

2-(Aminooxy)-1-ethanamine dihydrochloride, also known as O-(2-aminoethyl)hydroxylamine dihydrochloride, is a small organic molecule. The presence of both a nucleophilic primary amine and a highly reactive aminooxy group within the same molecule underpins its utility as a heterobifunctional crosslinker.

Table 1: Physicochemical Properties of 2-(Aminooxy)-1-ethanamine dihydrochloride

PropertyValueReference
CAS Number 37866-45-8
Molecular Formula C₂H₈N₂O·2HCl
Molecular Weight 149.02 g/mol
Appearance White to off-white solid[1]
Melting Point 165-169 °C (decomposes)[1]
Boiling Point 257.4 °C at 760 mmHg[1]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.[1]
pKa Not explicitly available in searches, but the presence of primary amine and aminooxy groups suggests it will have basic character.

Table 2: Spectroscopic Data of 2-(Aminooxy)-1-ethanamine dihydrochloride

Spectroscopic Data Values
¹H NMR (D₂O) Predicted shifts would show two triplets corresponding to the two methylene groups. The chemical shifts would be influenced by the adjacent heteroatoms and the protonation state. Specific experimental data is not readily available in the searched literature.
¹³C NMR Predicted shifts would show two distinct signals for the two carbon atoms. Specific experimental data is not readily available in the searched literature.
FT-IR Characteristic peaks would include N-H stretching and bending vibrations for the primary amine and ammonium groups, C-H stretching, and C-N and C-O stretching vibrations.

Synthesis

A general method for the synthesis of 2-(aminooxy)ethanamine involves the N-alkylation of N-hydroxyphthalimide followed by deprotection.

General Synthesis Pathway

Synthesis of 2-(Aminooxy)-1-ethanamine N_hydroxyphthalimide N-Hydroxyphthalimide Intermediate N-(2-Hydroxyethoxy)phthalimide N_hydroxyphthalimide->Intermediate Base Bromoethanol 2-Bromoethanol Bromoethanol->Intermediate Phthalimide_amine N-(2-Aminoethoxy)phthalimide Intermediate->Phthalimide_amine Mitsunobu or similar reaction Target 2-(Aminooxy)ethanamine Phthalimide_amine->Target Hydrazine Oxime Bond Formation Reactants R₁-C(=O)-R₂ + H₂N-O-CH₂CH₂-NH₂ Product R₁-C(=N-O-CH₂CH₂-NH₂)-R₂ + H₂O Reactants->Product pH 4-7 PROTAC Structure TargetLigand Target Protein Binding Ligand Linker Linker containing 2-(Aminooxy)-1-ethanamine TargetLigand->Linker E3LigaseLigand E3 Ligase Binding Ligand Linker->E3LigaseLigand

References

The Core Principles of Oxime Ligation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective conjugation reaction that facilitates the formation of a stable oxime bond through the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone.[1] This bioorthogonal reaction proceeds efficiently under mild aqueous conditions, establishing it as an invaluable tool in the fields of chemical biology, drug development, and materials science.[1][2] The utility of oxime ligation is highlighted by the superior stability of the resulting oxime linkage when compared to imines or hydrazones, which ensures the integrity of the conjugate within biological systems.[1][3] The reaction's specificity prevents interference with other functional groups commonly found in biological macromolecules, enabling the precise, site-specific modification of proteins, peptides, nucleic acids, and carbohydrates.[1]

Core Principles of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and an aldehyde or ketone, resulting in the formation of a stable oxime bond.[3] This reaction is often categorized as a "click" chemistry due to its high efficiency, mild reaction conditions, and the absence of interfering side reactions with functional groups typically found in biological systems.[3] The exceptional stability of the oxime linkage makes it ideal for creating long-lasting bioconjugates.[3][4]

The reaction rate is significantly influenced by pH, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[1][3] However, the reaction can also be performed at a neutral pH, which is critical for applications involving sensitive biological molecules.[3] The rate of oxime formation can be substantially accelerated by nucleophilic catalysts, such as aniline and its derivatives.[3][5]

Reaction Mechanism

The formation of an oxime bond is a condensation reaction that occurs between a hydroxylamine derivative (specifically, an aminooxy group) and a carbonyl compound (an aldehyde or ketone).[1] The process involves a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This step leads to the formation of a tetrahedral intermediate.[3]

  • Dehydration: The tetrahedral intermediate subsequently undergoes dehydration, losing a water molecule to form the stable C=N-O oxime bond.[3]

While the overall reaction is an equilibrium process, the formation of the stable oxime product is highly favored under typical reaction conditions.[1][3]

Mechanism of Oxime Ligation

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is influenced by several factors, including pH, temperature, and the presence of catalysts.

Effect of pH on Reaction Kinetics

The rate of oxime ligation is highly dependent on the pH of the reaction medium. Acidic conditions protonate the carbonyl group, increasing its electrophilicity and accelerating the reaction. However, at very low pH, the aminooxy nucleophile becomes protonated and non-reactive.[1]

pHRelative Rate Increase (vs. uncatalyzed at neutral pH)Notes
4.5~400-fold (with 100 mM Aniline)Optimal for many uncatalyzed reactions, but may not be suitable for acid-sensitive biomolecules.[6][7]
7.0~40-fold (with 100 mM Aniline)Slower than at acidic pH, but catalysis significantly improves the rate for applications at physiological pH.[6][7][8]
Comparison of Catalysts for Oxime Ligation

Nucleophilic catalysts, such as aniline and its derivatives, significantly enhance the rate of oxime ligation, especially at neutral pH.[5] The catalyst forms a more reactive protonated Schiff base intermediate, which then undergoes rapid reaction with the aminooxy reagent.[5][9]

CatalystRelative EfficiencyNotes
AnilineBaselineCommonly used, enhances reaction rate up to 40-fold at neutral pH.[8]
m-Phenylenediamine (mPDA)Up to 15x > AnilineMore efficient than aniline, partly due to its greater aqueous solubility allowing for higher concentrations.[10][11]
p-PhenylenediamineEffective catalystAlso used to accelerate the reaction.[12]
Stability of Oxime Linkage

The oxime bond is notably stable, particularly at physiological pH, making it well-suited for in vivo applications.[4][13]

Linkage TypeRelative Hydrolysis Rate (krel)Half-life (t₁/₂) at pD 7.0Notes
Oxime 1 25 days Significantly more stable than hydrazones.[4][14] Hydrolysis is catalyzed by acid.[4]
Hydrazone100 - 1,000-Less stable than oximes, particularly in acidic conditions.[15]
Acetylhydrazone-2 hoursDemonstrates the lower stability of hydrazone linkages compared to oximes.[14]
ThioetherVery LowVery LongFormed via Michael addition (e.g., maleimide-thiol), generally stable but can undergo exchange reactions.[4]
AmideVery LowVery LongFormed via NHS ester chemistry, very stable bond.[4]
TriazoleExtremely LowExceptionally LongFormed via "click chemistry" (CuAAC or SPAAC), considered one of the most stable linkages.[4]

Experimental Protocols

General Procedure for Aniline-Catalyzed Oxime Ligation

This protocol provides a general guideline for performing an aniline-catalyzed oxime ligation for bioconjugation.

Materials:

  • Protein with an accessible aldehyde or ketone group (e.g., 10 µM solution)

  • Aminooxy-functionalized small molecule (e.g., Aminooxy-Alexa Fluor® 488, 13 µM solution)

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Sodium phosphate buffer (0.1 M, pH 7.0)

Procedure:

  • Prepare a 10 µM solution of the carbonyl-containing protein in 0.1 M sodium phosphate buffer (pH 7.0).[3]

  • Prepare a 13 µM solution of the aminooxy-functionalized small molecule in the same buffer.[16]

  • To the protein solution, add the aminooxy-functionalized small molecule solution.[3]

  • Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.[3][16]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[12]

  • Monitor the progress of the conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.[12]

  • Purify the resulting bioconjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and catalyst.[12]

Experimental_Workflow A Prepare Solutions (Carbonyl-Protein, Aminooxy-Molecule) B Mix Reactants in Buffer A->B C Add Catalyst (e.g., Aniline) B->C D Incubate (RT or 37°C, 1-4h) C->D E Monitor Reaction Progress (SDS-PAGE, MS, HPLC) D->E F Purify Bioconjugate (SEC, Affinity Chromatography) E->F G Characterize Final Product F->G

General Experimental Workflow for Oxime Ligation
Protocol for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the conjugation of an alkoxy-amine functionalized drug to an antibody containing a p-acetylphenylalanine (pAcPhe) unnatural amino acid.

Materials:

  • Antibody (Fab or IgG) containing pAcPhe (66.7 - 100 µM solution)

  • Alkoxy-amine-functionalized drug (e.g., auristatin derivative)

  • Acetate buffer (100 mM, pH 4.5)

Procedure:

  • Prepare a solution of the antibody containing pAcPhe in 100 mM acetate buffer (pH 4.5). Typical concentrations are 100 µM (5 mg/mL) for Fab fragments and 66.7 µM (10 mg/mL) for IgG.[3]

  • Add the alkoxy-amine-functionalized drug to the antibody solution in a 20- to 30-fold molar excess.[3]

  • Incubate the reaction mixture at 37°C for 1-4 days.[3]

  • Monitor the conjugation efficiency using SDS-PAGE and mass spectrometry.[3]

  • Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove the unreacted drug and other impurities.[3]

Protocol for Rapid Ligation for Time-Sensitive Applications

For applications such as radiolabeling with short-lived isotopes (e.g., ¹⁸F), reaction times need to be minimized.

Materials:

  • Fmoc-protected aminooxy-peptide

  • Piperidine in anhydrous DMF (30%)

  • Neat Trifluoroacetic acid (TFA)

  • Aniline

  • Aldehyde or ketone substrate in anhydrous DMF

  • Acetone

Procedure:

  • Dissolve the Fmoc-protected aminooxy-peptide in pre-heated (75°C) 30% piperidine in anhydrous DMF.[7]

  • Incubate for 1 minute at 75°C to deprotect the aminooxy group.[7]

  • Quench the deprotection reaction with neat TFA (~30% v/v).[7]

  • To the quenched mixture, add pre-heated aniline (2 equivalents) and the aldehyde or ketone substrate (100 equivalents) in anhydrous DMF.[7]

  • Incubate the reaction mixture for 5 minutes at 75°C.[7][17]

  • Quench the ligation reaction with acetone.[7][17]

  • The crude product can then be purified by rapid HPLC.[7]

Comparison with Other Bioconjugation Chemistries

While oxime ligation is a powerful tool, the choice of conjugation chemistry depends on the specific application, balancing reaction kinetics, bond stability, and biocompatibility.

Ligation_Comparison cluster_oxime Oxime Ligation cluster_nhs NHS Ester Aminolysis cluster_maleimide Maleimide-Thiol cluster_spaac SPAAC O_React Aldehyde/Ketone + Aminooxy O_Bond Oxime (C=N-O) O_React->O_Bond O_Adv High Stability Chemoselective Catalyst Option O_Bond->O_Adv N_React NHS Ester + Primary Amine N_Bond Amide (C(O)-NH) N_React->N_Bond N_Adv Simple High Yield Stable Bond N_Bond->N_Adv M_React Maleimide + Thiol (Cysteine) M_Bond Thioether M_React->M_Bond M_Adv Thiol-Specific Fast Kinetics M_Bond->M_Adv S_React Strained Alkyne + Azide S_Bond Triazole S_React->S_Bond S_Adv Bioorthogonal No Catalyst Very Stable S_Bond->S_Adv

Comparison of Bioconjugation Chemistries

Conclusion

Oxime ligation stands out as a versatile and reliable method for bioconjugation, offering a unique combination of high chemoselectivity, bond stability, and biocompatibility.[18] Its utility is continually expanding, with applications ranging from the development of antibody-drug conjugates and PET tracers to the synthesis of hydrogels and the modification of surfaces.[9][19] By understanding the core principles, reaction kinetics, and optimized protocols, researchers can effectively leverage oxime ligation to advance their work in drug discovery, diagnostics, and materials science.

References

The Synthesis of 2-(Aminooxy)ethanamine Dihydrochloride: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminooxy)ethanamine dihydrochloride, a bifunctional molecule featuring both an amino and an aminooxy group, serves as a valuable building block in medicinal chemistry and drug development. Its unique structure allows for the introduction of a reactive aminooxy handle, enabling the formation of stable oxime linkages with carbonyl-containing molecules, a common strategy in bioconjugation, linker technology, and the development of novel therapeutics. This technical guide provides a comprehensive review of the synthetic methodologies for this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Strategies

The primary and most well-documented method for the synthesis of this compound is a multi-step process analogous to the Gabriel synthesis of primary amines. This approach utilizes a phthalimide protecting group to control the reactivity of the nitrogen atom and prevent over-alkylation. Alternative strategies, though less detailed in the current literature, are also plausible and will be discussed.

Primary Synthetic Route: A Modified Gabriel Synthesis

This pathway involves three main stages:

  • Synthesis of a Protected Aminooxy Precursor: The synthesis begins with the preparation of an N-substituted phthalimide derivative containing the desired ethoxyamine backbone. A common precursor is N-(2-bromoethoxy)phthalimide.

  • Introduction of the Terminal Amine: This step is conceptually part of the precursor synthesis, where a protected form of the amino group is carried through the initial reactions.

  • Deprotection and Salt Formation: The final stage involves the removal of the phthalimide protecting group, typically via hydrazinolysis, followed by the formation of the dihydrochloride salt to yield the final product.

The overall logical workflow for this synthetic approach is outlined below.

Start Starting Materials Step1 Synthesis of N-(2-bromoethoxy)phthalimide Start->Step1 N-Hydroxyphthalimide, 1,2-Dibromoethane Step2 Introduction of Amino Group (via Gabriel Analogue) Step1->Step2 N-(2-bromoethoxy)phthalimide Step3 Hydrazinolysis (Deprotection) Step2->Step3 Protected Intermediate Step4 HCl Salt Formation and Purification Step3->Step4 Free Base End 2-(Aminooxy)ethanamine dihydrochloride Step4->End

Caption: Logical workflow for the primary synthesis of this compound.

Experimental Protocols

Method 1: Synthesis via N-(2-Bromoethoxy)phthalimide and Hydrazinolysis

This method is a robust and commonly inferred route for the preparation of this compound.

Step 1: Synthesis of N-(2-Bromoethoxy)phthalimide

The initial step involves the O-alkylation of N-hydroxyphthalimide with 1,2-dibromoethane.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products N_hydroxyphthalimide N-Hydroxyphthalimide Reaction O-Alkylation N_hydroxyphthalimide->Reaction Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction Base K2CO3 Base->Reaction Solvent Acetone Solvent->Reaction Temp Reflux Temp->Reaction Product N-(2-Bromoethoxy)phthalimide Reaction->Product

Caption: Reaction diagram for the synthesis of N-(2-Bromoethoxy)phthalimide.

Experimental Protocol:

  • To a solution of N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base, typically potassium carbonate (1.5-2.0 equivalents).

  • Add an excess of 1,2-dibromoethane (3-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude N-(2-bromoethoxy)phthalimide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Step 2: Synthesis of 2-(Phthalimidooxy)ethanamine

This step involves the reaction of N-(2-bromoethoxy)phthalimide with a source of ammonia, in a manner analogous to the Gabriel synthesis.

Experimental Protocol:

  • Dissolve N-(2-bromoethoxy)phthalimide (1 equivalent) in a polar aprotic solvent such as DMF.

  • Add a source of ammonia, such as a solution of ammonia in methanol or sodium azide followed by reduction. For the direct amination, a sealed vessel may be required.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture containing the protected product is typically carried forward to the deprotection step without extensive purification.

Step 3: Hydrazinolysis and Formation of Dihydrochloride Salt

The final step involves the removal of the phthalimide protecting group and the formation of the desired salt.

Experimental Protocol:

  • To the solution containing 2-(phthalimidooxy)ethanamine, add hydrazine hydrate (1.5-2.0 equivalents).

  • Heat the mixture to reflux for 1-3 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Wash the precipitate with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base of 2-(aminooxy)ethanamine.

  • Dissolve the crude product in a suitable solvent such as methanol or isopropanol.

  • Add a solution of hydrochloric acid (2.2 equivalents) in the same solvent dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1N-Hydroxyphthalimide, 1,2-DibromoethaneK2CO3, AcetoneReflux4-1270-85>95
2N-(2-Bromoethoxy)phthalimideAmmonia source, DMF25-5012-24Intermediate-
32-(Phthalimidooxy)ethanamineHydrazine hydrate, HClReflux1-360-80 (overall)>98

Note: The quantitative data presented in the table is a representative summary based on analogous reactions and may vary depending on the specific experimental conditions.

Alternative Synthetic Approaches

While the modified Gabriel synthesis is the most established route, other strategies can be envisioned for the synthesis of this compound.

Method 2: Synthesis from Benzamide, N-(2-aminoethoxy)-

An alternative starting material is N-(2-aminoethoxy)benzamide. The synthesis would involve the hydrolysis of the benzamide group to liberate the aminooxy functionality.

Experimental Protocol:

  • Reflux a solution of N-(2-aminoethoxy)benzamide in aqueous hydrochloric acid (e.g., 6 M HCl).

  • The reaction progress can be monitored by the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, and the precipitated benzoic acid is removed by filtration.

  • The filtrate is then concentrated under reduced pressure to yield the crude this compound.

  • Recrystallization from a suitable solvent like methanol can be performed for purification.

ReactantReagents/SolventsTemperature (°C)Time (h)Yield (%)
N-(2-aminoethoxy)benzamide6 M Hydrochloric AcidReflux4Not specified in literature

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence analogous to the Gabriel synthesis, starting from N-hydroxyphthalimide. This method offers good control over the introduction of the amino and aminooxy functionalities and generally provides the final product in good yield and high purity. While alternative routes exist, they are less detailed in the available literature. For researchers and drug development professionals, the modified Gabriel synthesis represents a well-trodden path for obtaining this valuable bifunctional building block. Careful optimization of reaction conditions and purification procedures is crucial for achieving high-quality material suitable for downstream applications.

An In-depth Technical Guide to the Reactivity of Aminooxy Groups with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminooxy group has emerged as a powerhouse in the field of bioconjugation, offering a robust and highly selective method for covalently linking molecules. Its reaction with carbonyl compounds, known as oxime ligation, is prized for its efficiency under mild, aqueous conditions and the exceptional stability of the resulting oxime bond. This technical guide provides a comprehensive overview of the core principles governing aminooxy-carbonyl reactivity, detailed experimental protocols, and quantitative data to support the design and execution of precise bioconjugation strategies.

Core Principles of Aminooxy Reactivity: The Oxime Ligation

The cornerstone of aminooxy chemistry is the oxime ligation, a reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (-O-N=C).[1][2] This reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the aminooxy group, a potent nucleophile, attacks the electrophilic carbon of the carbonyl group. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.[1]

A key feature of the aminooxy group is the "alpha effect," where the adjacent electronegative oxygen atom enhances the nucleophilicity of the nitrogen, making it more reactive than a typical amine.[1][3] This heightened reactivity allows the ligation to proceed efficiently even at low concentrations of reactants.[1] The reaction is highly chemoselective, specifically targeting aldehydes and ketones while minimizing side reactions with other functional groups commonly found in biological systems.[1][2]

Factors Influencing Oxime Ligation:

Several key parameters influence the rate and efficiency of oxime ligation:

  • pH: The reaction rate is highly pH-dependent.[1][2] Optimal conditions for uncatalyzed reactions are typically in a slightly acidic environment (pH 4-5).[1][2][4] This is a balance between the need for acid catalysis for the dehydration step and the avoidance of protonating the aminooxy group, which would render it non-nucleophilic.[2] For many biological applications requiring a neutral pH (around 7.4), the reaction is slower but can be significantly accelerated with catalysts.[1][2]

  • Nature of the Carbonyl: Aldehydes are generally much more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[1][4] Electron-deficient carbonyl groups also tend to react more rapidly.[5]

  • Catalysis: The rate of oxime ligation, especially at neutral pH, can be dramatically increased by nucleophilic catalysts.[1][2] Aniline and its derivatives are the most common catalysts.[2][6] They function by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then attacked by the aminooxy nucleophile in a transimination reaction.[2][6]

Quantitative Data on Reaction Kinetics

The efficiency of oxime ligation is quantitatively supported by its kinetic parameters. The following tables summarize key data on reaction rates and the impact of catalysts.

Reaction PartnerspHCatalyst (Concentration)Second-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
6-hydrazinopyridyl peptide + benzaldehyde4.5None3.0 ± 0.3[7]
aminooxyacetyl-peptide + benzaldehyde7.0100 mM aniline8.2 ± 1.0[7]
Aldehyde-functionalized GFP + aminooxy-dansyl7.0100 mM anilineMinimal conversion[8]
Aldehyde-functionalized GFP + aminooxy-dansyl7.0750 mM mPDAComplete in 90s[8]
Citral (aldehyde) + aminooxy-dansyl7.350 mM aniline48.6[8]
2-pentanone (ketone) + aminooxy-dansyl7.5100 mM aniline0.082[8][9]
CatalystFold Rate Increase (vs. uncatalyzed at pH 7)Fold Rate Increase (vs. aniline at pH 7)Reference(s)
AnilineUp to 40x1x[2][8][10]
m-Phenylenediamine (mPDA)-~2.5x (at same concentration)[8][9]
p-Phenylenediamine (pPDA)120x19x-20x[11][12]

Experimental Protocols

Successful application of oxime ligation requires well-defined experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: General Procedure for Protein Labeling via Oxime Ligation

This protocol describes the labeling of a protein containing an aldehyde or ketone group with an aminooxy-functionalized probe.

Materials:

  • Protein solution containing an aldehyde or ketone functionality (e.g., 10-100 µM in phosphate buffer).[11]

  • Aminooxy-functionalized probe (e.g., fluorescent dye, biotin) stock solution in DMSO or aqueous buffer.[11]

  • Aniline stock solution (e.g., 1 M in DMSO).[11]

  • Phosphate buffer (e.g., 100-300 mM sodium phosphate, pH 7.0).[11]

  • Purification system (e.g., size-exclusion chromatography, dialysis).[1]

Procedure:

  • To the protein solution in phosphate buffer, add the aminooxy-functionalized probe to a final concentration of 1-5 equivalents relative to the protein.[11]

  • Add the aniline stock solution to a final concentration of 10-100 mM.[1][13]

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactants and their concentrations.[11]

  • Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE (observing a mobility shift), mass spectrometry, or fluorescence imaging.[11]

  • Once the reaction is complete, purify the labeled protein from excess reagents and catalyst using a suitable method like size-exclusion chromatography or dialysis.[1]

Protocol 2: Monitoring Oxime Ligation Kinetics by RP-HPLC

This protocol provides a general method for monitoring the progress of an oxime ligation reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Materials:

  • Aldehyde or ketone-containing molecule.

  • Aminooxy-containing molecule.

  • Reaction buffer (e.g., 0.1 M phosphate buffer at the desired pH).[14]

  • Catalyst (e.g., aniline), if applicable.

  • Quenching solution (e.g., a high concentration of a reactive aldehyde or aminooxy compound not part of the primary reaction).

  • RP-HPLC system with a suitable column (e.g., C18).

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the carbonyl and aminooxy reactants, and the catalyst in the reaction buffer.[10]

  • Reaction Setup: In a reaction vessel, combine the buffer, catalyst (if used), and one of the reactants. Initiate the reaction by adding the second reactant.[10]

  • Time-course Monitoring: At specific time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction to stop further conversion.[15]

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC, monitoring at a wavelength where the reactants and product can be detected.[7]

  • Data Analysis: Integrate the peak areas corresponding to the reactant and product at each time point. Plot the concentration of the product formed over time. From the initial reaction rates at different reactant concentrations, the second-order rate constant (k) can be calculated.[10]

Protocol 3: Live Cell Surface Labeling

This protocol describes the labeling of cell surface glycans using an aminooxy-functionalized probe.

Materials:

  • Cell suspension in a suitable buffer (e.g., PBS).

  • Sodium periodate (NaIO₄) solution.

  • Quenching solution (e.g., glycerol or ethylene glycol).

  • Aminooxy-functionalized probe (e.g., Aminooxy-PEG4-fluorophore).

  • Aniline solution.

Procedure:

  • Generation of Aldehydes: Add a freshly prepared, cold solution of NaIO₄ to the cell suspension to a final concentration of 1 mM. Incubate on ice for 15-30 minutes in the dark.[16]

  • Quenching: Quench the oxidation reaction by adding a quenching solution and incubate for 5-10 minutes on ice. Wash the cells twice with cold PBS.[16]

  • Labeling Reaction: Resuspend the cells in a reaction buffer (e.g., PBS, pH 6.7). Add the aminooxy-probe to the desired final concentration (e.g., 100-250 µM). Add aniline to a final concentration of 10 mM to catalyze the reaction.[16]

  • Incubation: Incubate at 4°C for 30-90 minutes with gentle agitation.[16]

  • Washing and Analysis: Wash the cells three times with cold PBS to remove unreacted probe. The labeled cells are now ready for downstream analysis by methods such as flow cytometry or fluorescence microscopy.[16]

Visualizing Core Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key mechanisms and experimental workflows.

Oxime_Ligation_Mechanism Reactants Carbonyl (Aldehyde/Ketone) + Aminooxy Compound Intermediate Tetrahedral Intermediate (Hemiaminal) Reactants->Intermediate 1. Nucleophilic Attack (Fast) Products Oxime Product + Water Intermediate->Products 2. Dehydration (Rate-Limiting, H⁺ assist)

General mechanism of oxime formation.

Aniline_Catalysis cluster_cycle Catalytic Cycle Carbonyl Aldehyde/Ketone SchiffBase Protonated Schiff Base Intermediate Carbonyl->SchiffBase + Aniline, + H⁺ Aniline Aniline Catalyst Oxime Oxime Product SchiffBase->Oxime + Aminooxy (Transimination) Aminooxy Aminooxy Compound Oxime->Aniline - Aniline, - H⁺ (Catalyst Regeneration)

Aniline-catalyzed oxime ligation mechanism.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Conjugation and Purification mAb Monoclonal Antibody (mAb) Oxidation Site-specific Oxidation (e.g., periodate treatment of glycans) mAb->Oxidation Aldehyde_mAb Aldehyde-tagged mAb Oxidation->Aldehyde_mAb Ligation Oxime Ligation (pH 6.5-7.5, with catalyst) Aldehyde_mAb->Ligation Aminooxy_Linker Aminooxy-Linker Linker_Payload Aminooxy-Linker-Payload Aminooxy_Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Ligation Purification Purification (e.g., SEC, HIC) Ligation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

References

A Technical Guide to the Solubility and Stability of 2-(Aminooxy)ethanamine Dihydrochloride in Buffered Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminooxy)ethanamine dihydrochloride is a bifunctional linker widely utilized in bioconjugation and drug delivery due to its terminal primary amine and aminooxy groups. The aminooxy group facilitates the chemoselective formation of stable oxime bonds with aldehydes and ketones, a cornerstone of modern bioconjugation strategies.[1][2][3] The primary amine offers a versatile handle for further modification. The success of conjugation reactions and the overall integrity of resulting products are critically dependent on the solubility and stability of this linker in aqueous buffered solutions. This guide provides an in-depth analysis of the factors governing the behavior of this compound in common laboratory buffers, offering field-proven protocols and best practices to ensure reproducible and optimal results.

Introduction: The Chemical Biology of a Versatile Linker

This compound, also known as O-(2-Aminoethyl)hydroxylamine dihydrochloride, is a small molecule possessing two key reactive functionalities: a primary amine (-NH₂) and an aminooxy (-ONH₂).[4][5][6] This dual reactivity makes it a valuable tool in chemical biology and pharmaceutical sciences.

  • The Aminooxy Group: This group is a potent nucleophile due to the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen.[7][8] It reacts specifically and efficiently with carbonyl compounds (aldehydes and ketones) under mild aqueous conditions (typically pH 4.5-7) to form a highly stable oxime linkage.[3][9] This reaction, known as oxime ligation, is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling complex biomolecules.[7]

  • The Primary Amine Group: The primary amine serves as a classical nucleophile, readily reacting with activated esters (like NHS esters), isothiocyanates, or undergoing reductive amination to form stable amide, thiourea, or secondary amine bonds, respectively.[10][11][12]

The dihydrochloride salt form enhances the compound's crystallinity and water solubility.[4] However, once dissolved, the behavior of the free base is governed by the solution's pH and composition. Understanding the interplay between pH, buffer species, solubility, and stability is paramount for its effective use.

Physicochemical Properties and Buffer Selection

The stability and reactivity of 2-(Aminooxy)ethanamine are intrinsically linked to its protonation state, which is dictated by the solution pH.

PropertyValue / CharacteristicSource
Molecular Formula C₂H₁₀Cl₂N₂O[5][6]
Molecular Weight 149.02 g/mol [5]
Appearance White to Off-White Solid[4][6]
pKa (Predicted) ~9.65 (for primary amine)[13]
Storage (Solid) -20°C with desiccant, protected from light[9]
Storage (Aqueous) Prepare fresh and use immediately. Not recommended for storage.[1][9]

Causality Behind Buffer Choices:

The selection of an appropriate buffer is the most critical decision when working with this linker.

  • pH: The optimal pH for oxime ligation is between 4.5 and 7.[9] Below this range, the aminooxy group becomes excessively protonated, reducing its nucleophilicity. Above this range, the aminooxy group itself can become unstable.[9]

  • Buffer Species: Crucially, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. [9][14] These buffer components will compete with the target molecule for reaction with activated carbonyls or other electrophiles, drastically reducing the yield of the desired conjugate.[14]

Recommended Buffers:

  • MES (2-(N-morpholino)ethanesulfonic acid): Excellent for reactions at a slightly acidic pH (pKa ~6.1), often ideal for the activation step in two-part conjugations.[14]

  • Phosphate-Buffered Saline (PBS): A versatile choice for reactions closer to physiological pH (typically pH 7.2-7.4).[9][14]

  • Acetate Buffers: Suitable for reactions requiring acidic conditions (pKa ~4.76).[9]

Below is a decision workflow for buffer selection when using this compound.

Buffer selection decision workflow.

Protocol for Determining Aqueous Solubility

This protocol establishes the equilibrium solubility of the compound in a chosen buffer, a critical parameter for designing stock solutions and reaction conditions. The principle is to create a saturated solution, allow it to equilibrate, and then quantify the concentration of the dissolved compound in the supernatant.

Materials:

  • This compound

  • Selected amine-free buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • HPLC-grade water

  • Analytical balance, vortex mixer, centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS) or another validated quantitative method.

Protocol Steps:

  • Buffer Preparation: Prepare the desired buffer at the target pH and concentration. Filter through a 0.22 µm filter.

  • Gravimetric Addition: Add an excess amount of this compound to a known volume of the buffer (e.g., 20 mg to 1 mL) in a microcentrifuge tube. The goal is to have undissolved solid remaining.

  • Equilibration: Vortex the suspension vigorously for 1-2 minutes. Place the tube on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Serial Dilution: Perform a precise serial dilution of the supernatant into the mobile phase or an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or other quantitative method against a standard curve of the compound.

  • Calculation: Calculate the concentration in the original supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Self-Validation and Trustworthiness:

  • Visual Confirmation: Ensure undissolved solid is present before centrifugation.

  • Time Point Analysis: For rigorous studies, sample at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration does not increase with time).

  • Standard Curve: A standard curve with an R² value > 0.99 is essential for accurate quantification.

Buffer (50 mM)pHTemperature (°C)Expected Solubility CategoryRationale
Sodium Acetate5.025HighThe compound is a salt and is expected to be freely soluble in aqueous media. Acidic pH ensures full protonation.
Sodium Phosphate7.425HighExpected to be highly soluble near physiological pH.
Sodium Borate8.525HighHigh solubility is still expected, though stability may become a concern at higher pH.

Protocol for Assessing Stability in Solution (Forced Degradation)

Stability testing is crucial as aminooxy compounds can be sensitive to degradation in aqueous solutions.[1][9] This protocol uses a forced degradation approach, as recommended by regulatory guidelines like the FDA and ICH, to identify conditions that affect the compound's integrity.[15][16][17][18] The principle is to incubate the compound under various stress conditions and monitor its concentration over time using a stability-indicating analytical method.

Materials:

  • This compound

  • Buffers of interest (e.g., pH 5.0 Acetate, pH 7.4 PBS)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (for oxidation)

  • Calibrated incubators/water baths

  • Validated stability-indicating HPLC method (a method that can resolve the parent compound from its degradation products).

Experimental Workflow Diagram:

Stability_Workflow cluster_conditions Stress Conditions prep_stock Prepare Master Stock (e.g., 10 mg/mL in Water) aliquot Aliquot Stock into Stress Condition Vials prep_stock->aliquot t0 Time=0 Analysis: Remove aliquot, neutralize (if needed), and analyze aliquot->t0 stress_conditions Incubate Under Stress Conditions (e.g., 40°C, protected from light) aliquot->stress_conditions data Calculate % Remaining vs. T=0 Identify Degradants t0->data (Reference) cond1 pH 5.0 Buffer cond2 pH 7.4 Buffer cond3 0.1 M HCl cond4 0.1 M NaOH cond5 3% H2O2 sampling Sample at Time Points (e.g., 2, 8, 24, 48 hours) stress_conditions->sampling analysis Neutralize (if needed) & Analyze by HPLC sampling->analysis analysis->data

Forced degradation stability study workflow.

Protocol Steps:

  • Stock Solution: Prepare a stock solution of this compound in HPLC-grade water (e.g., 1 mg/mL).[15]

  • Stress Samples: In separate vials, dilute the stock solution into each stress condition (Buffer 1, Buffer 2, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • Time Zero (T=0) Sample: Immediately take an aliquot from each vial. For the HCl and NaOH samples, neutralize them with an equimolar amount of base/acid. Analyze these T=0 samples immediately to establish the initial concentration.

  • Incubation: Place the stress vials in a 40-60°C incubator, protected from light.[15] A control sample should be stored at -20°C.

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 8, 24, 48 hours), withdraw aliquots from each vial. Neutralize the acid/base samples.

  • Analysis: Analyze all samples by the stability-indicating HPLC method. Record the peak area of the parent compound and any new peaks that appear (degradation products).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of 5-20% is generally considered significant degradation.[15][16]

Expected Stability Profile:

ConditionExpected StabilityRationale for Degradation
pH 5.0 AcetateRelatively StableThis pH range is generally optimal for aminooxy group stability and reactivity.[9]
pH 7.4 PBSModerately StableStability may decrease slightly compared to acidic pH.
0.1 M HCl (Acid Hydrolysis)Potentially UnstableWhile the protonated form is less nucleophilic, strong acidic conditions can promote hydrolysis of the C-O bond over time.[19]
0.1 M NaOH (Base Hydrolysis)UnstableHigh pH is known to accelerate the degradation of hydroxylamine derivatives.[9]
3% H₂O₂ (Oxidation)UnstableBoth the aminooxy and primary amine groups are susceptible to oxidation.

Conclusion and Best Practices

The utility of this compound is maximized when its solution behavior is well-understood. The compound is highly soluble in aqueous media, but its stability is highly dependent on the solution environment.

Key Recommendations:

  • Always Use Fresh Solutions: Prepare aqueous solutions of the linker immediately before use. Avoid long-term storage in any buffer.[1][9]

  • Avoid Amine-Containing Buffers: Never use buffers like Tris or glycine, as they will competitively react and compromise the experiment.[9][14]

  • Control the pH: For oxime ligations, maintain a pH between 4.5 and 7.0 for optimal results.[9] For reactions involving the primary amine, a pH of 7.2-8.5 is generally preferred.

  • Validate Methods: When quantifying the compound, always use a validated analytical method, such as HPLC, with a proper standard curve to ensure accuracy.

  • Consider Temperature: While forced degradation studies are performed at elevated temperatures, routine reactions should be conducted at room temperature or below to minimize degradation unless otherwise required.

By adhering to these principles and employing the robust protocols outlined in this guide, researchers can harness the full potential of this compound, ensuring the integrity of their starting materials and the success of their conjugation strategies.

References

The Cornerstone of Modern Bioconjugation: An In-depth Technical Guide to Aminooxy Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminooxy chemical biology, centered around the formation of a highly stable oxime bond, has emerged as a premier "click chemistry" tool and a cornerstone of modern bioconjugation.[1][2] Its remarkable chemoselectivity, the robustness of the resulting linkage, and its efficacy under mild, aqueous conditions have established it as an invaluable methodology for the precise modification of biomolecules.[1][3] This technical guide provides a comprehensive overview of the core principles, key advantages, quantitative performance metrics, and detailed experimental protocols of aminooxy chemistry, designed to empower researchers in drug development, diagnostics, and fundamental biological research.

Core Principles: The Oxime Ligation Reaction

The foundation of aminooxy chemical biology is the oxime ligation, a chemoselective reaction between an aminooxy group (R-O-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (C=N-O).[1][4] This reaction's specificity is driven by the enhanced nucleophilicity of the aminooxy nitrogen, a phenomenon known as the "alpha effect," which allows for targeted conjugation in complex biological mixtures with minimal off-target reactions.[2][5][6]

The formation of an oxime proceeds through a two-step mechanism:

  • Nucleophilic Attack: The aminooxy group attacks the electrophilic carbonyl carbon.

  • Formation of Tetrahedral Intermediate: This attack forms a transient hemiaminal intermediate.

  • Acid-Catalyzed Dehydration: The intermediate undergoes acid-catalyzed dehydration to form the stable oxime bond.[1]

The reaction rate is pH-dependent, with optimal rates for uncatalyzed reactions typically observed in weakly acidic conditions (pH 4-5).[2][7] However, the development of efficient nucleophilic catalysts, such as aniline and its derivatives, has enabled rapid and efficient conjugation at physiological pH (~7.4).[1][8][9] Aniline accelerates the reaction by forming a more reactive protonated Schiff base intermediate with the carbonyl compound.[10]

Key Features and Advantages

Aminooxy chemistry offers several distinct advantages over other bioconjugation methods:

  • High Chemoselectivity: The reaction is highly specific for aldehydes and ketones, avoiding cross-reactivity with other functional groups found in biomolecules.[2][11]

  • Exceptional Bond Stability: The resulting oxime bond is significantly more stable than other linkages like hydrazones and imines, particularly against hydrolysis over a wide pH range.[1][7][12]

  • Mild Reaction Conditions: The ligation can be performed in aqueous buffers at or near physiological pH and temperature, preserving the structure and function of sensitive biomolecules.[4][11]

  • Bioorthogonality: The reaction proceeds with minimal interference from native biological processes.[1]

  • Catalyst-Tunable Kinetics: The reaction rate can be significantly accelerated by the use of nucleophilic catalysts, allowing for rapid conjugation even at low reactant concentrations.[1][8]

Quantitative Comparison of Bioconjugation Chemistries

The selection of a bioconjugation strategy is a critical decision. The following tables summarize key quantitative data to provide a basis for comparison between aminooxy chemistry and other common methods.

FeatureAminooxy Chemistry (Oxime Ligation)Maleimide Chemistry (Thioether Linkage)NHS Ester Chemistry (Amide Linkage)
Target Residue Aldehydes/Ketones (native or engineered)Cysteine (thiols)Lysine (primary amines), N-terminus
Reaction pH 4.5 - 7.0[3]6.5 - 7.5[3]7.0 - 9.0[3]
Second-Order Rate Constant (k) 10¹ - 10³ M⁻¹s⁻¹ (with aromatic aldehydes)[3]Up to 5500 M⁻¹s⁻¹ (for fast cysteine conjugation)[3]~88 M⁻¹s⁻¹ (for a model reaction)[3]
Bond Stability (Half-life) Very High (e.g., ~25 days for an oxime at pD 7.0)[3][12]Moderate (Thioether bond can undergo retro-Michael addition)[10]Very High (Half-life of amide bonds can be years)[3]

Data is compiled from studies on isostructural conjugates to provide a direct comparison. pD is the equivalent of pH in deuterium oxide (D₂O).

Hydrolytic Stability of Covalent Linkages

The stability of the covalent bond is paramount for the efficacy and safety of bioconjugates.

Covalent LinkageStructureStability at pH 5.0Stability at pH 7.0General Stability & Key Features
Oxime R-CH=N-O-R'Half-life (t½): ~25 days[12]Half-life (t½): ~25 days[12]Highly stable across a broad pH range. Significantly more stable than hydrazones.[12][13]
Hydrazone R-CH=N-NH-R't½: ~4.4 hours[7][8]t½: ~183 hours[7][8]Stability is highly pH-dependent; less stable under acidic conditions.[7][8]
Thioether R-S-R'Very StableVery StableGenerally stable, but can undergo retro-Michael addition under certain conditions.[10]
Amide R-CO-NH-R'Very StableVery StableExceptionally stable with a half-life of years under physiological conditions.[3]

Note: The provided half-life values are derived from specific experimental systems and should be considered as comparative indicators of stability. Actual stability will vary depending on the specific molecular context, temperature, and presence of catalytic enzymes.[12]

Applications in Research and Drug Development

The robustness and specificity of aminooxy chemistry have led to its widespread adoption in various scientific fields:

  • Antibody-Drug Conjugates (ADCs): Site-specific introduction of aldehydes or ketones into antibodies allows for the precise attachment of cytotoxic drugs via an aminooxy linker, leading to homogeneous ADCs with defined drug-to-antibody ratios (DARs) and improved therapeutic windows.[1]

  • Protein Labeling and Imaging: Fluorescent dyes, biotin, or other tags functionalized with an aminooxy group can be used to label proteins for imaging and detection.[1]

  • Glycoengineering: This chemistry is used to attach synthetic glycans to proteins, enabling the study of glycosylation's role in protein function and the creation of glycoproteins with enhanced therapeutic properties.[1]

  • Nucleic Acid Conjugation: Aminooxy chemistry facilitates the conjugation of various biologically relevant ligands to oligonucleotides for therapeutic applications.[1][5]

  • Hydrogel Formation: The reaction is employed to crosslink polymers functionalized with carbonyl and aminooxy groups, forming biocompatible hydrogels for tissue engineering and controlled drug release.[1]

  • Drug Discovery: Used in fragment-based lead discovery and the generation of compound libraries.[14][15]

Experimental Protocols

Methodology 1: Labeling of Glycoproteins

This protocol involves the oxidation of cis-diol moieties in sugar residues (e.g., sialic acids) to generate aldehyde groups, which are then targeted by an aminooxy-functionalized probe.[1][16]

Materials:

  • Glycoprotein to be labeled

  • 10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5[16][17]

  • Sodium periodate (NaIO₄) stock solution (e.g., 100 mM in dH₂O)[16]

  • Ethylene glycol[16]

  • Aminooxy-functionalized probe (e.g., fluorescent dye, biotin)

  • Aniline stock solution (optional, but recommended for catalysis)[16]

  • Purification system (e.g., size-exclusion chromatography, dialysis)[1]

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in a suitable buffer (e.g., 1X PBS) to a concentration of 20-100 µM.[16]

  • Oxidation:

    • Add 1/10th volume of 10X Reaction Buffer to the protein solution.[16]

    • Add 1/10th volume of NaIO₄ stock solution.[1][16]

    • Incubate for 10-30 minutes at room temperature or on ice.[16]

    • Quench the reaction by adding ethylene glycol to a final concentration of 100 mM.[1][16]

    • Incubate for 10 minutes at room temperature.[16]

  • Ligation Reaction:

    • Add the aminooxy-functionalized probe to the oxidized glycoprotein solution (typically in a 5-50 fold molar excess).[3][16]

    • If using a catalyst, add aniline to a final concentration of 1-10 mM.[1]

    • Incubate the reaction for 2-24 hours at room temperature.[1]

  • Purification: Separate the labeled protein from excess free probe and catalyst using a suitable purification method.[1]

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[1]

Methodology 2: Labeling of Peptides

This protocol is for the conjugation of an aminooxy-functionalized peptide with a molecule bearing an aldehyde functionality.[1]

Materials:

  • Aldehyde-functionalized molecule

  • Aminooxy-functionalized peptide stock solution (e.g., 10 mM in water)[1]

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 4.5-7.0)[1][10]

  • Aniline catalyst stock solution (e.g., 1 M in DMSO)[1]

  • Purification System (e.g., Reverse-Phase HPLC)[1]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Reaction Buffer, the aldehyde-containing solution, and the aminooxy-peptide solution to the desired final concentrations (e.g., 100 µM each).[1]

  • Initiation: Initiate the reaction by adding the aniline catalyst stock solution to a final concentration of 10-100 mM.[1]

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-24 hours.[1]

  • Monitoring and Purification: Monitor the reaction progress by taking aliquots at various time points and analyzing them by RP-HPLC or mass spectrometry. Once complete, purify the conjugate using RP-HPLC.[1]

Visualizing Aminooxy Chemical Biology

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminooxy Aminooxy Group (R-O-NH₂) Intermediate Tetrahedral Intermediate Aminooxy->Intermediate Nucleophilic Attack Carbonyl Carbonyl Group (Aldehyde/Ketone) Carbonyl->Intermediate Oxime Stable Oxime Bond (C=N-O) Intermediate->Oxime Acid-Catalyzed Dehydration

Caption: General mechanism of oxime bond formation.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Carbonyl Aldehyde/Ketone SchiffBase Protonated Schiff Base (Iminium Ion) Carbonyl->SchiffBase Reaction Aniline Aniline Catalyst Aniline->SchiffBase Oxime Oxime Product SchiffBase->Oxime Nucleophilic Attack Aminooxy Aminooxy Group Aminooxy->Oxime

Caption: Aniline-catalyzed mechanism for oxime ligation.

G start Start: Prepare Biomolecule (e.g., Glycoprotein Oxidation) combine Combine Biomolecule, Probe, and Buffer start->combine prepare_probe Prepare Aminooxy Probe (e.g., in DMSO) prepare_probe->combine prepare_buffer Prepare Reaction Buffer (pH 4.5-7.0) prepare_buffer->combine prepare_catalyst Prepare Catalyst Stock (e.g., Aniline) add_catalyst Add Catalyst to Initiate Reaction prepare_catalyst->add_catalyst combine->add_catalyst incubate Incubate (2-24h, RT) add_catalyst->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify characterize Characterize Product (e.g., MS, SDS-PAGE) purify->characterize end End: Purified Bioconjugate characterize->end

Caption: General experimental workflow for aminooxy bioconjugation.

Conclusion

Aminooxy chemistry provides a powerful and versatile platform for bioconjugation. The formation of a highly stable oxime bond under mild, often physiological, conditions makes it an invaluable tool for researchers, scientists, and drug development professionals.[1] The reaction's kinetics can be effectively tuned with catalysts, allowing for rapid and efficient conjugation even at low reactant concentrations.[1] With well-established protocols and a growing range of applications, from creating advanced therapeutics like ADCs to developing novel biomaterials, oxime ligation continues to be a cornerstone of modern chemical biology.[1]

References

2-(Aminooxy)ethanamine dihydrochloride molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 2-(Aminooxy)ethanamine Dihydrochloride

This guide provides essential technical data for researchers, scientists, and professionals in drug development on the chemical compound this compound.

Core Chemical Properties

This compound is a chemical compound used in various scientific research applications.[1] Its fundamental properties, including molecular formula and weight, are crucial for experimental design and execution.

PropertyValue
Molecular Formula C₂H₁₀Cl₂N₂O[2][3][4] or C₂H₈N₂O·2HCl[5]
Molecular Weight 149.02 g/mol [2][3][4]
Synonyms O-(2-Aminoethyl)hydroxylamine dihydrochloride, 2-Aminoethoxyamine dihydrochloride[5]
CAS Number 37866-45-8[2][4][5]
Appearance White Solid[5]

Molecular Structure and Composition

The structure of this compound consists of a core ethanamine molecule with an aminooxy group, complexed with two hydrochloride molecules. This composition is critical for its chemical reactivity and properties.

Molecular_Composition cluster_base 2-(Aminooxy)ethanamine cluster_salt Dihydrochloride C₂H₈N₂O C₂H₈N₂O 2HCl 2HCl C₂H₁₀Cl₂N₂O 2-(Aminooxy)ethanamine dihydrochloride (C₂H₁₀Cl₂N₂O) C₂H₁₀Cl₂N₂O->C₂H₈N₂O comprises C₂H₁₀Cl₂N₂O->2HCl comprises

Molecular composition of this compound.

Experimental Protocols

Detailed experimental protocols involving this compound would be specific to the research application (e.g., synthesis of analogs, biological assays). As a starting point, handling and storage are critical.

Storage and Handling:

  • Storage: Store at 2-8°C in an inert atmosphere.[4]

  • Safety: May cause an allergic skin reaction.[1] It is recommended to wear protective gloves and clothing.[1] Avoid breathing dust.[1]

A logical workflow for utilizing this compound in a research setting is outlined below.

Experimental_Workflow A Compound Acquisition (CAS: 37866-45-8) B Verify Purity & Identity (e.g., NMR, MS) A->B C Storage (Inert atmosphere, 2-8°C) B->C D Experimental Use (e.g., Synthesis, Assay) C->D E Data Analysis D->E F Waste Disposal (Follow regulations) E->F

General experimental workflow for laboratory use.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2-(Aminooxy)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a critical technique in basic research and drug development, enabling the creation of advanced bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with improved pharmacokinetic profiles.[1][2][3] One robust and highly selective method for achieving this is through oxime ligation, a bioorthogonal reaction between an aminooxy group and a carbonyl group (aldehyde or ketone).[4][5] This document provides a detailed protocol for the labeling of proteins using 2-(Aminooxy)ethanamine dihydrochloride, a versatile reagent for introducing a primary amine functionality via a stable oxime bond.[6][7]

The core of this methodology lies in the chemoselective reaction between the aminooxy moiety of 2-(Aminooxy)ethanamine and a carbonyl group on the target protein.[4][8] These carbonyl groups can be introduced into proteins, particularly glycoproteins, through mild oxidation of their carbohydrate moieties.[9][10] The resulting oxime linkage is highly stable under physiological conditions.[4][6] The protocol described herein is particularly useful for applications where a primary amine is desired for subsequent modifications.

Principle of the Reaction

The labeling strategy involves two key steps:

  • Generation of Carbonyl Groups: For glycoproteins, vicinal diols on carbohydrate residues are oxidized using sodium periodate (NaIO₄) to generate reactive aldehyde groups.[9][10] This step is not necessary for proteins that already contain aldehyde or ketone functionalities, for instance, through the incorporation of unnatural amino acids.[11]

  • Oxime Ligation: The aminooxy group of this compound nucleophilically attacks the aldehyde or ketone on the protein, forming a stable oxime bond.[6] This reaction is efficient in aqueous media and can be accelerated by the use of catalysts such as aniline or its derivatives.[4][12]

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_oxidation Carbonyl Generation (Optional) cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein Solution (e.g., Glycoprotein in PBS) Oxidation Oxidize with Sodium Periodate (e.g., 10-30 min, on ice) Prot_Prep->Oxidation For Glycoproteins Quench Quench Excess Periodate (e.g., with Ethylene Glycol) Oxidation->Quench Reagent_Prep Prepare 2-(Aminooxy)ethanamine dihydrochloride Solution Quench->Reagent_Prep Labeling Incubate Protein with Reagent (2-4 hours, RT or 4°C) Reagent_Prep->Labeling Purification Purify Labeled Protein (e.g., SEC or Dialysis) Labeling->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

Caption: Experimental workflow for protein labeling.

Materials and Reagents

  • Target protein (e.g., glycoprotein)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Aniline (optional catalyst)

  • Desalting columns (e.g., Sephadex G-25) or dialysis cassettes

  • Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving reagents if necessary

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for protein labeling via oxime ligation. Note that optimal conditions should be determined empirically for each specific protein and application.

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mL (20-100 µM)Higher concentrations generally improve labeling efficiency.[9]
Molar Excess of Aminooxy Reagent10-50 foldA higher excess can drive the reaction to completion.[1][2]
Reaction pH6.0 - 7.5Optimal for oxime ligation.[1]
Catalyst (Aniline) Concentration10-100 mM (optional)Can significantly increase the reaction rate.[1][12]
Reaction Time2-4 hours at RT or overnight at 4°CIncubation time can be optimized based on labeling efficiency.[1][2]
TemperatureRoom Temperature or 4°CLower temperatures can be used to maintain protein stability.
Expected Degree of Labeling (DOL)VariableDependent on the number of available carbonyl sites and reaction efficiency.

Detailed Experimental Protocol

This protocol is a general guideline for the labeling of a glycoprotein. Modifications may be required for proteins that do not require an initial oxidation step.

Step 1: Preparation of Protein for Labeling
  • Dissolve the glycoprotein in PBS buffer to a final concentration of 1-10 mg/mL.

  • If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS using a desalting column or dialysis.

Step 2: Oxidation of Glycoprotein (Generation of Aldehydes)

Note: This step is only necessary for glycoproteins. If your protein already contains aldehyde or ketone groups, proceed to Step 3.

  • Prepare a fresh 100 mM stock solution of sodium periodate in deionized water.

  • On ice, add the sodium periodate stock solution to the protein solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 10-30 minutes in the dark.

  • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate on ice for 5-10 minutes.

  • Remove the excess periodate and byproducts by buffer exchange into the Reaction Buffer (pH 5.5) using a desalting column.

Step 3: Preparation of this compound Solution
  • Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in the Reaction Buffer or deionized water.

Step 4: Labeling Reaction
  • Add the desired molar excess (e.g., 50-fold) of the this compound stock solution to the oxidized protein solution.

  • (Optional) If using a catalyst, add an aniline stock solution to a final concentration of 10-100 mM.[1]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

Step 5: Purification of the Labeled Protein
  • Remove the unreacted this compound and other small molecules using a desalting column or dialysis against PBS.

  • Collect the protein-containing fractions.

Step 6: Analysis of the Labeled Protein
  • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).

  • Analyze the extent of labeling using techniques such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or by quantifying the incorporated primary amines if a suitable assay is available.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient oxidation of the glycoprotein.Optimize the sodium periodate concentration and reaction time. Confirm aldehyde generation.[1]
Suboptimal pH for oxime ligation.Ensure the reaction buffer pH is between 6.0 and 7.5.[1]
Insufficient molar excess of the aminooxy reagent.Increase the molar excess of the this compound.[1]
Protein Precipitation High concentration of organic solvent from reagent stock.Minimize the volume of the stock solution added.
Protein instability in the reaction buffer.Screen different buffer conditions or add stabilizing agents.[1]

Conclusion

The use of this compound for protein labeling via oxime ligation is a robust and versatile method for creating well-defined bioconjugates.[1] The high stability of the resulting oxime bond and the mild reaction conditions make this approach highly suitable for a wide range of applications in research and therapeutic development.[4][6] By following this protocol, researchers can effectively introduce primary amine functionalities onto their proteins of interest for subsequent modifications.

References

Application Notes and Protocols for Oxime Ligation in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation has emerged as a robust and highly selective bioorthogonal reaction for the synthesis of antibody-drug conjugates (ADCs). This method involves the formation of a stable oxime bond between a carbonyl group (an aldehyde or ketone) introduced onto the antibody and an aminooxy-functionalized payload. The high stability of the resulting oxime linkage, particularly at physiological pH, makes it a preferred choice for developing ADCs with a favorable pharmacokinetic profile and reduced off-target toxicity.[1][2] This document provides detailed application notes and experimental protocols for performing oxime ligation to generate ADCs.

Principle of Oxime Ligation

The core of oxime ligation is the chemoselective reaction between an electrophilic carbonyl group on a modified antibody and a nucleophilic aminooxy group on the drug-linker complex. This condensation reaction proceeds efficiently under mild aqueous conditions and can be accelerated by nucleophilic catalysts such as aniline and its derivatives.[3][4] The resulting oxime bond (C=N-O) is significantly more stable than analogous imine or hydrazone linkages.[2]

Key Steps in Oxime Ligation for ADC Production

The generation of an oxime-linked ADC is a multi-step process that requires careful planning and execution. The main stages include:

  • Introduction of a Carbonyl Handle into the Antibody: A reactive aldehyde or ketone group is site-specifically introduced into the antibody.

  • Synthesis of an Aminooxy-Functionalized Payload: The cytotoxic drug is equipped with a linker containing a terminal aminooxy group.

  • Oxime Ligation Reaction: The carbonyl-modified antibody is reacted with the aminooxy-payload to form the ADC.

  • Purification and Characterization of the ADC: The resulting ADC is purified and thoroughly characterized to ensure its quality and homogeneity.

Diagram: Experimental Workflow for ADC Synthesis via Oxime Ligation

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization start Monoclonal Antibody (mAb) mod_ab Introduction of Carbonyl Group start->mod_ab e.g., Periodate Oxidation ligation Oxime Ligation mod_ab->ligation drug Cytotoxic Drug linker Aminooxy-Linker Synthesis drug->linker Coupling linker->ligation purification Purification (e.g., SEC, HIC) ligation->purification characterization ADC Characterization purification->characterization e.g., MS, HIC for DAR end Homogeneous ADC characterization->end

Caption: Experimental workflow for ADC synthesis using oxime ligation.

Experimental Protocols

Protocol 1: Introduction of Aldehyde Groups into an Antibody via Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans using mild periodate oxidation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Glycerol or ethylene glycol (quenching agent)

  • Desalting columns or dialysis cassettes (for buffer exchange)

Procedure:

  • Buffer Exchange: Exchange the antibody into the reaction buffer to a final concentration of 1-10 mg/mL.

  • Oxidation Reaction:

    • Cool the antibody solution to 4°C.

    • Add a calculated volume of the cold sodium periodate solution to the antibody solution to achieve a final concentration of 0.25–0.5 mM.[5]

    • Incubate the reaction mixture in the dark at 4°C for 30-60 minutes with gentle agitation.

  • Quenching: Stop the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 15 minutes at 4°C.

  • Purification: Immediately purify the aldehyde-modified antibody from excess periodate and quenching agent using a desalting column or dialysis against the ligation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0).

  • Characterization (Optional): The introduction of aldehyde groups can be confirmed using methods such as reaction with a fluorescently labeled aminooxy probe followed by SDS-PAGE analysis.

Protocol 2: Synthesis of an Aminooxy-Functionalized Payload

This protocol provides a general guideline for coupling an aminooxy-linker to a cytotoxic drug. The specific chemistry will depend on the functional groups available on the drug and linker.

Materials:

  • Cytotoxic drug with a reactive handle (e.g., carboxylic acid, amine)

  • Aminooxy-PEG-linker with a complementary reactive group (e.g., amine, NHS ester)

  • Appropriate coupling reagents (e.g., EDC/NHS for carboxylic acids)

  • Anhydrous organic solvent (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution: Dissolve the cytotoxic drug and the aminooxy-linker in the appropriate anhydrous solvent.

  • Coupling Reaction:

    • If the drug has a carboxylic acid, activate it with EDC and NHS before adding the aminooxy-linker containing a primary amine.

    • If the drug has an amine, it can be reacted with an aminooxy-linker containing an NHS ester.

    • Follow the specific reaction conditions (temperature, time, stoichiometry) for the chosen coupling chemistry.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Purification: Once the reaction is complete, purify the aminooxy-functionalized payload using preparative HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 3: Oxime Ligation and ADC Formation

This protocol details the conjugation of the aldehyde-modified antibody with the aminooxy-payload.

Materials:

  • Aldehyde-modified antibody in ligation buffer (pH 6.5-7.0)

  • Aminooxy-functionalized payload dissolved in a compatible solvent (e.g., DMSO)

  • Catalyst solution (e.g., 100 mM aniline or m-phenylenediamine in ligation buffer, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Reaction Setup:

    • In a reaction vessel, add the aldehyde-modified antibody to a final concentration of 1-5 mg/mL.

    • Add the aminooxy-payload to the antibody solution at a 5- to 20-fold molar excess. The final concentration of organic solvent (e.g., DMSO) should be kept below 10% (v/v).

    • Add the catalyst (aniline or m-phenylenediamine) to a final concentration of 10-20 mM.[3]

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C for slower reactions) for 16-24 hours with gentle agitation.

  • Purification:

    • Remove unconjugated payload, catalyst, and other small molecules by SEC.

    • To separate ADCs with different drug-to-antibody ratios (DARs), HIC can be employed.[6]

  • Buffer Exchange and Formulation: Exchange the purified ADC into a suitable formulation buffer and concentrate to the desired concentration.

Diagram: Chemical Reaction of Oxime Ligation

oxime_ligation_reaction cluster_product Product Ab_CHO Antibody-CHO ADC Antibody-CH=N-O-Payload Ab_CHO->ADC + Payload_ONH2 H₂N-O-Payload Payload_ONH2->ADC Catalyst (e.g., Aniline) pH ~6.5-7.0 adc_characterization cluster_quality_attributes Key Quality Attributes cluster_analytical_methods Analytical Methods DAR Drug-to-Antibody Ratio (DAR) HIC_MS HIC / Mass Spectrometry DAR->HIC_MS Purity Purity & Aggregation SEC Size-Exclusion Chromatography Purity->SEC Affinity Antigen Binding Affinity ELISA_SPR ELISA / SPR Affinity->ELISA_SPR Potency In Vitro Potency Cytotoxicity Cytotoxicity Assay Potency->Cytotoxicity

References

Application Notes and Protocols for Peptide Modification Using 2-(Aminooxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal "click" chemistry reaction that facilitates the efficient conjugation of molecules.[1][2] This method involves the reaction between an aminooxy-functionalized molecule and a peptide containing an aldehyde or ketone to form a stable oxime bond.[3][4] The reaction is notable for its high chemoselectivity, proceeding under mild aqueous conditions, which minimizes side reactions with other functional groups commonly found in peptides.[3][5]

This application note provides a detailed methodology for the modification of peptides using 2-(Aminooxy)ethanamine dihydrochloride. The resulting oxime linkage is significantly more stable towards hydrolysis compared to imine bonds (Schiff bases), making this a reliable method for creating stable peptide conjugates for various applications, including the development of therapeutics, diagnostics, and research tools.[5] The protocols outlined below cover the preparation of the carbonyl-containing peptide, the oxime ligation reaction, and the purification and characterization of the final modified peptide.

Data Presentation

The efficiency of oxime ligation is influenced by several factors, including pH, temperature, reaction time, and the presence of a catalyst. The following tables provide a summary of typical reaction conditions and expected outcomes for the oxime ligation of peptides.

Table 1: General Reaction Conditions for Oxime Ligation of Peptides

ParameterConditionNotes
pH 4.5 - 5.5Slightly acidic conditions are optimal for the reaction.[6]
6.0 - 7.0Reaction can proceed at neutral pH, often accelerated by a catalyst.[7]
Temperature Room Temperature (20-25°C)Sufficient for most reactions.
37°CMay be used to increase the reaction rate, especially for less reactive ketones.
Solvent Aqueous Buffer (e.g., Sodium Acetate, Phosphate)The reaction is compatible with aqueous environments.
with organic co-solvents (e.g., DMSO, DMF)Can be used to improve the solubility of hydrophobic peptides.
Catalyst AnilineOften used at 10-100 mM to accelerate the reaction, especially at neutral pH.[5][7]
Reactant Ratio 1.1 - 2 equivalents of aminooxy reagentA slight excess of the aminooxy compound is typically used.

Table 2: Representative Yields and Reaction Times for Oxime Ligation

Carbonyl TypeCatalystTypical Reaction TimeTypical Yield (%)
AldehydeNone (at pH 4.5)1 - 4 hours> 90%
AldehydeAniline (at pH 7.0)1 - 2 hours> 95%[7]
KetoneNone (at pH 4.5)4 - 24 hours70 - 90%
KetoneAniline (at pH 7.0)2 - 8 hours80 - 95%

Mandatory Visualizations

Caption: Chemical reaction of a peptide-bound carbonyl with 2-(Aminooxy)ethanamine.

G start Start: Prepare Carbonyl-Peptide dissolve_peptide Dissolve Carbonyl-Peptide in Reaction Buffer start->dissolve_peptide add_reagent Add 2-(Aminooxy)ethanamine dihydrochloride Solution dissolve_peptide->add_reagent add_catalyst Add Aniline (Optional Catalyst) add_reagent->add_catalyst react Incubate at RT or 37°C (1-24 hours) add_catalyst->react monitor Monitor Reaction by LC-MS react->monitor monitor->react Incomplete purify Purify by RP-HPLC monitor->purify Complete characterize Characterize by Mass Spectrometry purify->characterize end End: Pure Modified Peptide characterize->end

Caption: Experimental workflow for peptide modification via oxime ligation.

G cluster_pre_reaction Pre-Reaction Considerations cluster_reaction Reaction Optimization cluster_post_reaction Post-Reaction Processing peptide_purity Purity of Carbonyl-Peptide (>95% Recommended) ph_control Precise pH Control (4.5-5.5 is optimal) peptide_purity->ph_control reagent_quality Quality of Aminooxy Reagent reagent_quality->ph_control solubility Peptide Solubility in Buffer solubility->ph_control catalyst_use Use of Aniline Catalyst (especially at pH > 6) ph_control->catalyst_use reaction_time Monitoring Reaction Time catalyst_use->reaction_time hplc_method RP-HPLC Method Development (Gradient Optimization) reaction_time->hplc_method characterization Accurate Mass Verification (MS Analysis) hplc_method->characterization

Caption: Key considerations for successful peptide modification.

Experimental Protocols

Protocol 1: Preparation of a Peptide Containing a Carbonyl Group

For this protocol, the starting material is a peptide that has been synthesized to include a carbonyl group (aldehyde or ketone). This can be achieved through various methods, such as:

  • Incorporating an amino acid with a ketone-containing side chain during solid-phase peptide synthesis (SPPS).

  • Post-synthesis modification of a specific amino acid (e.g., serine or threonine) to an aldehyde through periodate oxidation.

The peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and its identity confirmed by mass spectrometry. The purified peptide should be lyophilized and stored at -20°C or -80°C until use.

Protocol 2: Oxime Ligation with this compound

This protocol describes the conjugation of the carbonyl-containing peptide with this compound in solution.

Materials:

  • Carbonyl-containing peptide

  • This compound

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5

  • Aniline (optional, for catalysis at neutral pH)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (if needed for solubility)

  • LC-MS system for reaction monitoring

Procedure:

  • Peptide Dissolution: Dissolve the carbonyl-containing peptide in the Reaction Buffer to a final concentration of 1-5 mM. If the peptide has poor aqueous solubility, a minimal amount of DMSO or DMF can be added to aid dissolution.

  • Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in the Reaction Buffer.

  • Ligation Reaction: Add 1.2 to 1.5 equivalents of the this compound solution to the dissolved peptide.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 1, 4, and 16 hours) and analyzing them by LC-MS. The formation of the product will be indicated by a new peak with the expected mass increase.

  • Completion: The reaction is considered complete when no further increase in the product peak is observed.

Protocol 3: Purification of the Modified Peptide by RP-HPLC

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Once the ligation reaction is complete, acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%) to ensure compatibility with the RP-HPLC mobile phase.

  • Chromatography: Purify the modified peptide using a suitable gradient of Mobile Phase B into Mobile Phase A. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized. A general gradient could be 5-65% Mobile Phase B over 30 minutes.[8][9]

  • Fraction Collection: Collect fractions corresponding to the product peak, which should be well-resolved from the unreacted peptide and excess reagents.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final modified peptide as a white powder.

Protocol 4: Characterization of the Modified Peptide

The identity and purity of the final product should be confirmed.

Methods:

  • Mass Spectrometry:

    • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.[10]

    • Expected Result: The observed mass should correspond to the calculated mass of the modified peptide. The mass increase will be equivalent to the mass of the 2-(Aminooxy)ethanamine moiety minus the mass of a water molecule.

  • Analytical RP-HPLC:

    • Method: A rapid gradient on an analytical C18 column.

    • Expected Result: A single, sharp peak indicating a purity of >95%. The retention time of the modified peptide will likely differ from the starting peptide.

References

Application Notes: 2-(Aminooxy)ethanamine dihydrochloride in Surface Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-(Aminooxy)ethanamine dihydrochloride is a heterobifunctional linker valuable for surface chemistry and bioconjugation. Its primary amine (-NH₂) and aminooxy (-ONH₂) moieties allow for sequential or orthogonal covalent immobilization strategies. The aminooxy group reacts chemoselectively with aldehydes or ketones to form a highly stable oxime bond, a reaction known as oxime ligation.[1][2][3] This reaction is bioorthogonal, proceeding under mild aqueous conditions without interfering with native biological functional groups, making it ideal for immobilizing sensitive biomolecules.[4][5] The primary amine provides a secondary site for conjugation, typically through amide bond formation with surface-bound carboxylic acids. These characteristics make 2-(Aminooxy)ethanamine a versatile tool for creating functionalized surfaces for biosensors, diagnostic arrays, and studies of biomolecular interactions.[6]

Introduction to Oxime Ligation in Surface Chemistry

The covalent attachment of molecules to solid supports is a cornerstone of modern biotechnology and materials science. Among the most robust methods is oxime ligation, which involves the reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime linkage.[4][7] This chemistry offers several advantages for surface modification:

  • High Stability: The resulting oxime bond is significantly more stable than corresponding imine or hydrazone bonds, ensuring the long-term integrity of the functionalized surface.[4]

  • Chemoselectivity: The reaction is highly specific. Aminooxy and carbonyl groups are largely absent in biological systems, preventing unwanted side reactions with proteins or other biomolecules.[3][8]

  • Mild Reaction Conditions: Oxime ligation proceeds efficiently in aqueous buffers, typically at a pH range of 4.0 to 7.4, which is crucial for preserving the structure and function of immobilized proteins.[1][7]

  • Catalysis: The reaction rate can be significantly accelerated at neutral pH by the addition of a catalyst, most commonly aniline or its derivatives.[5][7][9]

This compound serves as a linker molecule. It can be used to introduce a reactive aminooxy group onto an amine-reactive surface (e.g., one functionalized with NHS-esters) or to introduce a primary amine onto a carbonyl-bearing surface.

Key Applications and Methodologies

Immobilization of Biomolecules on Aldehyde-Functionalized Surfaces

A primary application is the immobilization of biomolecules onto surfaces functionalized with aldehyde or ketone groups. This is a common strategy for fabricating biosensors and microarrays. The workflow involves first creating a surface that presents carbonyl groups, followed by the attachment of a linker like 2-(Aminooxy)ethanamine, and finally, the coupling of the biomolecule of interest to the linker's primary amine.

Alternatively, and more directly, a biomolecule containing an aldehyde can be directly immobilized onto a surface functionalized with 2-(Aminooxy)ethanamine.

Functionalization of Nanoparticles

Gold or silica nanoparticles can be functionalized to enhance their utility in diagnostics and drug delivery.[3][10][11] For instance, gold nanoparticles can be coated with thiol-containing molecules that also present an aminooxy group.[3] This allows for the subsequent "click" attachment of aldehyde-tagged proteins, peptides, or drugs via oxime ligation.[2][3]

Quantitative Data Summary

The efficiency of surface reactions is critical for reproducible results. The following table summarizes key quantitative parameters related to oxime ligation, comparing it to other common bioconjugation methods.

ParameterOxime LigationCopper-Catalyzed "Click" (CuAAC)Strain-Promoted "Click" (SPAAC)
Second-Order Rate Constant 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalyst)[8][12]~10² - 10³ M⁻¹s⁻¹[8]~10⁻¹ - 1 M⁻¹s⁻¹[8]
Optimal pH Range Mildly acidic to neutral (4.5 - 7.0)[7][8]Wide range (4 - 11)[8]Physiological pH[8]
Catalyst Required Aniline-based (optional but recommended)[8][9]Copper(I)None
Bond Stability (Keq) >10⁸ M⁻¹[12]N/A (Irreversible)N/A (Irreversible)
Surface Density (Example) 1.6 x 10⁻¹¹ mol/cm² (FcCHO on oxyamine SAM)[13]Varies with substrate and moleculeVaries with substrate and molecule

Experimental Protocols

Protocol 1: Functionalization of an Aldehyde-Coated Glass Slide for Protein Immobilization

This protocol details a two-step process: first attaching 2-(Aminooxy)ethanamine to an aldehyde-coated surface to create an amine-reactive substrate, and then immobilizing a protein using EDC/NHS chemistry.

Materials:

  • Aldehyde-functionalized glass slides

  • This compound

  • Aniline

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Protein of interest (with accessible carboxyl groups)

  • Washing Buffer: PBST (Phosphate-Buffered Saline with 0.05% Tween-20)

  • Blocking Buffer: 1% BSA in PBS

Procedure:

  • Preparation of Linker Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 20 mM.

  • Catalyst Addition: Add aniline to the linker solution to a final concentration of 10-20 mM.[6]

  • Surface Functionalization (Oxime Ligation):

    • Immerse the aldehyde-functionalized glass slides in the linker solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.[1][6]

    • Remove the slides and wash thoroughly with PBST (3 x 5 minutes), followed by a final rinse with deionized (DI) water.[6]

    • Dry the slides under a gentle stream of nitrogen. The surface is now functionalized with primary amines.

  • Protein Immobilization (Amide Coupling):

    • Prepare a 1 mg/mL solution of the protein of interest in PBS (pH 7.4).

    • Prepare a fresh solution of 100 mM EDC and 25 mM NHS in cold DI water.

    • Add the EDC/NHS solution to the protein solution (a common ratio is 10:1 EDC:protein by moles). Note: This step activates carboxyl groups on the protein.

    • Immediately spot or immerse the amine-functionalized slides with the activated protein solution.

    • Incubate for 1-2 hours at room temperature in a humid chamber.

  • Blocking and Final Washing:

    • Wash the slides with PBST (3 x 5 minutes) to remove non-covalently bound protein.

    • Immerse the slides in Blocking Buffer for 30 minutes to block any remaining reactive sites and reduce non-specific binding.

    • Rinse with DI water and dry under nitrogen. The slides are ready for use.

Protocol 2: Direct Immobilization of an Aldehyde-Modified Protein onto an Aminooxy-Functionalized Surface

This protocol is more direct if the biomolecule of interest can be modified to contain an aldehyde group.

Materials:

  • Aminooxy-functionalized surface (Prepare by reacting an amine-coated slide with an NHS-ester-aminooxy linker, or as described in Protocol 1)

  • Aldehyde-modified protein (e.g., via periodate oxidation of N-terminal serine/threonine residues)[1]

  • Ligation Buffer: 0.1 M Sodium Phosphate, pH 6.0-7.0

  • Aniline (optional, for catalysis at neutral pH)

  • Washing and Blocking Buffers as in Protocol 1

Procedure:

  • Protein Preparation: Prepare a solution of the aldehyde-modified protein (e.g., 0.1-1.0 mg/mL) in the Ligation Buffer.

  • Catalyst Addition (Optional): If performing the reaction at pH 7.0, add aniline to the protein solution for a final concentration of 10-20 mM to accelerate the ligation.

  • Immobilization Reaction:

    • Immerse the aminooxy-functionalized slides in the protein solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Blocking and Washing:

    • Wash the slides with PBST (3 x 5 minutes).

    • Immerse in Blocking Buffer for 30 minutes.

    • Rinse with DI water and dry under nitrogen.

Visualizations

Reaction Mechanism: Oxime Ligation```dot

G

Caption: Workflow for immobilizing a protein on an aldehyde surface using the linker.

Logical Diagram: Bifunctional Linker Application

linker Surface Solid Surface (e.g., Glass, Gold) Aldehyde Surface Aldehyde Group (-CHO) Surface->Aldehyde Functionalization Linker 2-(Aminooxy)ethanamine Aldehyde->Linker Oxime Bond (-CH=N-O-) Amine Exposed Amine Group (-NH2) Linker->Amine Presents Biomolecule Biomolecule (e.g., Antibody, Protein) Amine->Biomolecule Amide Bond (-CO-NH-)

Caption: Role of 2-(Aminooxy)ethanamine as a bridge between surface and biomolecule.

References

Application Notes and Protocols for Bioconjugation with 2-(Aminooxy)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology, drug development, and diagnostics.[1][2][3][4] Among the diverse array of bioconjugation strategies, oxime ligation has emerged as a robust and versatile tool due to its exceptional chemoselectivity, the remarkable stability of the resulting conjugate, and its bioorthogonal nature.[2][5][6] This method facilitates the precise and stable covalent linking of molecules to biological entities, which is paramount for creating advanced therapeutics, imaging probes, and research tools.[2][6]

This document provides a detailed experimental setup for bioconjugation utilizing 2-(Aminooxy)ethanamine dihydrochloride. This reagent enables the formation of a stable oxime bond through reaction with an aldehyde or ketone functional group on a target molecule.[1][7] The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in the effective implementation of this powerful technology.

Chemical Principle: Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[1][2][7] This reaction is highly specific as aldehydes and ketones are rare in native biological systems, which minimizes off-target reactions.[2] The reaction proceeds optimally under slightly acidic conditions (pH 4-5) but can be effectively catalyzed by nucleophilic catalysts, such as aniline or its derivatives (e.g., m-phenylenediamine), to achieve rapid conjugation at or near physiological pH.[1][7][8]

The key advantages of oxime ligation include:

  • Exceptional Stability: The resulting oxime bond is significantly more stable than linkages formed by many other common bioconjugation reactions, particularly under physiological conditions.[2][5]

  • High Chemoselectivity and Bioorthogonality: The reaction is highly specific for the targeted carbonyl and aminooxy groups, which are generally absent in native biological systems, allowing the reaction to proceed in complex biological environments without interfering with native biochemical processes.[1][2][5]

  • Mild Reaction Conditions: The ligation is typically carried out in aqueous media under mild conditions, preserving the integrity of sensitive biomolecules.[1][7]

  • Tunable Kinetics: The reaction rate can be significantly accelerated by the use of catalysts, allowing for rapid and efficient conjugation.[2][8]

Data Presentation

Table 1: Typical Reaction Conditions for Oxime Ligation
ParameterRecommended ConditionNotes
pH 4.5 - 7.0Optimal rates are often observed at a slightly acidic pH (around 4.5-5) to facilitate the dehydration step of the mechanism. However, with a catalyst, the reaction can proceed efficiently at neutral pH.[2][9][10][11]
Temperature 4°C to Room Temperature (20-25°C)The reaction can be performed at various temperatures depending on the stability of the biomolecule and the desired reaction time.[5]
Reactant Molar Ratio 10- to 50-fold molar excess of aminooxy-functionalized moleculeAn excess of the smaller molecule is used to drive the reaction to completion.[5]
Catalyst Aniline or m-phenylenediamine (mPDA)Aniline is commonly used at a final concentration of 10-100 mM. mPDA has been shown to be a more efficient catalyst.[5][8]
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time.[5][8]
Buffer Phosphate, Acetate, or Bicarbonate buffersEnsure the buffer components do not contain primary amines that could compete with the reaction.[5][6]
Table 2: Comparison of Purification Methods for Bioconjugates
Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Size Exclusion Chromatography (SEC) Separation by size (hydrodynamic radius)High resolution, can separate monomers, aggregates, and unreacted small molecules.[12]Can be time-consuming, potential for sample dilution.[12]High-purity applications, analytical assessment of conjugation efficiency.[12]
Dialysis/Ultrafiltration Separation by molecular weight cutoff (MWCO)Simple, inexpensive, good for buffer exchange.[12]Slow, may not be effective for molecules with similar MWCOs.[12]Initial purification step, large-scale reactions.[12]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicityHigh resolution and purity.Can denature some proteins due to the use of organic solvents.Purification of peptides and other relatively stable biomolecules.[9]
Affinity Chromatography Separation based on specific binding interactionsHigh specificity and purity.Requires a specific affinity tag on the biomolecule.[]Purification of tagged recombinant proteins or antibodies.[][14]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation via Oxime Ligation

This protocol describes the conjugation of an aldehyde- or ketone-containing biomolecule with this compound.

Materials:

  • Aldehyde- or ketone-functionalized biomolecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0)[6]

  • Aniline stock solution (e.g., 1 M in DMSO or freshly prepared in reaction buffer)[6]

  • Desalting column or other purification system (e.g., SEC, dialysis)[2][12]

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectrophotometer)[5][12]

Procedure:

  • Prepare the Biomolecule: Dissolve the aldehyde- or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Aminooxy Reagent: Dissolve this compound in the reaction buffer to create a stock solution. The concentration should be calculated to achieve the desired molar excess (typically 10- to 50-fold) in the final reaction mixture.[5]

  • Set up the Reaction:

    • To the biomolecule solution, add the prepared this compound solution.

    • If using a catalyst, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[6][8]

  • Incubation: Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle mixing.[5] The optimal reaction time may vary and should be determined by monitoring the reaction progress.

  • Monitoring the Reaction: The progress of the conjugation can be monitored by techniques such as SDS-PAGE (observing a shift in the molecular weight of the modified protein), mass spectrometry (to confirm the mass of the conjugate), or HPLC.[5][15]

  • Purification of the Bioconjugate:

    • Upon completion of the reaction, purify the bioconjugate to remove excess unreacted this compound and catalyst.

    • Size exclusion chromatography (SEC) using a desalting column is a common and effective method.[12] Dialysis or ultrafiltration can also be used.[2][12]

  • Characterization of the Final Conjugate: Characterize the purified bioconjugate to determine the degree of labeling and confirm its integrity using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.[5][15]

Protocol 2: Purification of the Bioconjugate using Size Exclusion Chromatography (SEC)

Materials:

  • Crude bioconjugation reaction mixture

  • Size exclusion chromatography column with a suitable fractionation range

  • SEC Mobile Phase (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC or FPLC system

  • Fraction collector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[12]

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm filter to remove any particulates.[12]

  • Injection: Inject the filtered sample onto the equilibrated SEC column.

  • Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions corresponding to the eluting peaks. The bioconjugate will typically elute earlier than the smaller, unreacted this compound and catalyst.[12]

  • Analysis of Fractions: Analyze the collected fractions using SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to identify the fractions containing the purified bioconjugate.[12]

  • Pooling and Concentration: Pool the fractions containing the pure bioconjugate and concentrate if necessary using an appropriate method such as ultrafiltration.

Mandatory Visualization

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule Aldehyde/Ketone-functionalized Biomolecule Mix Combine Reactants and Catalyst Biomolecule->Mix Aminooxy 2-(Aminooxy)ethanamine dihydrochloride Solution Aminooxy->Mix Catalyst Aniline Catalyst Stock Solution Catalyst->Mix Incubate Incubate (2-24h, RT or 4°C) Mix->Incubate Initiate Reaction Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Characterize Characterize Product (e.g., MS, SDS-PAGE) Purify->Characterize FinalProduct Purified Bioconjugate Characterize->FinalProduct

Caption: Workflow for bioconjugation via oxime ligation.

Caption: Mechanism of oxime bond formation.

References

Purifying Biomolecule Conjugates: Application Notes and Protocols for 2-(Aminooxy)ethanamine Dihydrochloride Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of biomolecules conjugated with 2-(Aminooxy)ethanamine dihydrochloride. The focus is on the robust and specific oxime ligation chemistry, a cornerstone of modern bioconjugation for creating advanced therapeutics like antibody-drug conjugates (ADCs), PEGylated proteins, and other functionalized biomolecules.

Introduction to Oxime Ligation

Oxime ligation is a highly efficient and bioorthogonal reaction that involves the condensation of an aminooxy group with an aldehyde or ketone to form a stable oxime bond.[1] This chemistry is favored for its specificity, mild reaction conditions (typically pH 4-7), and the stability of the resulting conjugate.[2][3] this compound serves as a versatile bifunctional linker, enabling the attachment of various payloads or functional moieties to a biomolecule that has been modified to display a carbonyl group.

The purification of the final conjugate is a critical step to remove unreacted biomolecules, excess reagents, and potential aggregates, ensuring a homogenous and well-characterized product.[4][5] The choice of purification technique is highly dependent on the physicochemical properties of the biomolecule and the conjugated payload.[6]

Experimental Workflow for Biomolecule Conjugation and Purification

The overall process involves the introduction of a carbonyl group onto the biomolecule, the conjugation reaction with the aminooxy compound, and subsequent purification and analysis.

G cluster_0 Biomolecule Preparation cluster_1 Conjugation Reaction cluster_2 Purification cluster_3 Analysis Biomolecule (e.g., Antibody) Biomolecule (e.g., Antibody) Oxidation (e.g., with NaIO4) Oxidation (e.g., with NaIO4) Biomolecule (e.g., Antibody)->Oxidation (e.g., with NaIO4) Aldehyde-functionalized Biomolecule Aldehyde-functionalized Biomolecule Oxidation (e.g., with NaIO4)->Aldehyde-functionalized Biomolecule Oxime Ligation Oxime Ligation Aldehyde-functionalized Biomolecule->Oxime Ligation 2-(Aminooxy)ethanamine-Payload 2-(Aminooxy)ethanamine-Payload 2-(Aminooxy)ethanamine-Payload->Oxime Ligation Crude Conjugate Mixture Crude Conjugate Mixture Oxime Ligation->Crude Conjugate Mixture Purification (e.g., SEC, HIC) Purification (e.g., SEC, HIC) Crude Conjugate Mixture->Purification (e.g., SEC, HIC) Purified Biomolecule Conjugate Purified Biomolecule Conjugate Purification (e.g., SEC, HIC)->Purified Biomolecule Conjugate Characterization (e.g., MS, HPLC, SDS-PAGE) Characterization (e.g., MS, HPLC, SDS-PAGE) Purified Biomolecule Conjugate->Characterization (e.g., MS, HPLC, SDS-PAGE) Final Product Confirmation Final Product Confirmation Characterization (e.g., MS, HPLC, SDS-PAGE)->Final Product Confirmation

Fig. 1: Experimental workflow for biomolecule conjugation and purification.

Key Purification Techniques

Several chromatographic techniques are commonly employed to purify biomolecule conjugates. The selection of the primary purification method and any subsequent polishing steps is crucial for achieving high purity.[5]

Purification TechniquePrincipleKey Applications & Considerations
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius (size).[2]Most common method for removing small molecules like unreacted linkers, payloads, and quenching agents.[4] Can also separate aggregates from the desired conjugate.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on differences in their surface hydrophobicity.Effective for separating conjugates with different drug-to-antibody ratios (DARs) in ADCs.[7] The conjugation of a hydrophobic payload increases the overall hydrophobicity of the biomolecule.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net surface charge.[6]Useful if the conjugation process alters the charge of the biomolecule. Anion-exchange chromatography (AIEX) has been shown to separate ADC DAR species and positional isomers.[6]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.Primarily used as an analytical tool to assess purity and quantify different species.[8] Can be used for purification, but the use of organic solvents may be denaturing for some biomolecules.
Affinity Chromatography Utilizes specific binding interactions (e.g., Protein A for antibodies).Can be used as an initial capture step or to purify antibody conjugates, although elution conditions might need optimization.[9]

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation and purification of a monoclonal antibody (mAb) as a representative biomolecule.

Protocol 1: Generation of Aldehyde Groups on an Antibody

This protocol describes the oxidation of carbohydrate moieties in the Fc region of an antibody to create reactive aldehyde groups.[4]

Materials:

  • Monoclonal Antibody (mAb)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Periodate (NaIO₄)

  • Propylene Glycol or Ethylene Glycol

  • Desalting column or centrifugal filtration units

  • Sodium Acetate Buffer, pH 5.5

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.[7][10]

  • Oxidation: Add a freshly prepared solution of sodium periodate to the mAb solution to a final concentration of 1 mM.[7]

  • Incubate the reaction mixture in the dark at 4°C for 1 hour with gentle agitation.[7]

  • Quenching: Stop the reaction by adding propylene glycol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.[7][10]

  • Purification: Remove excess periodate and byproducts by buffer exchange into sodium acetate buffer (pH 5.5) using a desalting column or centrifugal filtration.[7]

Protocol 2: Oxime Ligation of Aminooxy-Payload to the Antibody

This protocol details the conjugation of a payload, functionalized with 2-(Aminooxy)ethanamine, to the oxidized antibody.

Materials:

  • Oxidized mAb from Protocol 1

  • Payload functionalized with 2-(Aminooxy)ethanamine

  • Aniline (catalyst)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Acetate Buffer, pH 5.5

Procedure:

  • Payload Preparation: Prepare a stock solution of the aminooxy-functionalized payload in DMSO.[10]

  • Ligation Reaction: To the purified, oxidized antibody, add the aminooxy-payload solution to a desired molar excess (e.g., 10-fold).[7]

  • Add aniline from a freshly prepared stock to a final concentration of 1-10 mM to catalyze the reaction.[4]

  • Incubate the reaction at room temperature for 4-24 hours with gentle agitation.[4][7] Reaction progress can be monitored by analytical techniques like HPLC or MS.[8][11]

Protocol 3: Purification of the Antibody-Drug Conjugate (ADC)

This protocol outlines the purification of the final conjugate using Size-Exclusion Chromatography (SEC) followed by Hydrophobic Interaction Chromatography (HIC) for DAR species separation.

A. Size-Exclusion Chromatography (Primary Purification)

Materials:

  • Crude conjugation mixture from Protocol 2

  • SEC column (e.g., Superdex 200 or equivalent)

  • PBS, pH 7.4 (or other suitable neutral buffer)

  • HPLC or FPLC system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of PBS, pH 7.4.

  • Sample Loading: Load the crude conjugation mixture onto the equilibrated column.

  • Elution: Elute the sample with PBS, pH 7.4, at a flow rate appropriate for the column.

  • Fraction Collection: Collect fractions corresponding to the high molecular weight peak, which represents the ADC.[10] The smaller peaks correspond to excess payload and other reagents.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the presence of the ADC and pool the relevant fractions.[2]

B. Hydrophobic Interaction Chromatography (DAR Separation)

Materials:

  • Pooled ADC fractions from SEC purification

  • HIC column (e.g., Phenyl Sepharose or equivalent)

  • High-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)

  • Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7)

  • HPLC system

Procedure:

  • Sample Preparation: Add the high-salt buffer to the pooled ADC fractions to increase the salt concentration, promoting hydrophobic interactions.

  • Column Equilibration: Equilibrate the HIC column with the high-salt buffer.

  • Sample Loading: Load the salt-adjusted ADC sample onto the column.

  • Elution: Elute the bound species using a linear gradient from the high-salt buffer to the low-salt buffer. Species will elute in order of increasing hydrophobicity (i.e., higher DAR species will elute later).[7]

  • Fraction Collection & Analysis: Collect fractions across the gradient and analyze them by mass spectrometry or RP-HPLC to determine the DAR of each peak.[8]

Characterization of the Purified Conjugate

Thorough analysis is required to confirm the identity, purity, and homogeneity of the final product.

G cluster_techniques Analytical Techniques cluster_outputs Characterization Data Purified Conjugate Purified Conjugate Mass Spectrometry (MS) Mass Spectrometry (MS) Purified Conjugate->Mass Spectrometry (MS) HPLC (SEC, RP, HIC) HPLC (SEC, RP, HIC) Purified Conjugate->HPLC (SEC, RP, HIC) SDS-PAGE SDS-PAGE Purified Conjugate->SDS-PAGE UV-Vis Spectroscopy UV-Vis Spectroscopy Purified Conjugate->UV-Vis Spectroscopy Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry (MS)->Molecular Weight Confirmation Purity Assessment Purity Assessment HPLC (SEC, RP, HIC)->Purity Assessment Drug-to-Antibody Ratio (DAR) Drug-to-Antibody Ratio (DAR) HPLC (SEC, RP, HIC)->Drug-to-Antibody Ratio (DAR) Aggregation Analysis Aggregation Analysis HPLC (SEC, RP, HIC)->Aggregation Analysis SDS-PAGE->Purity Assessment

Fig. 2: Analytical techniques for conjugate characterization.
Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the molecular weight of the conjugate and determines the number of attached payloads (DAR).[2][8]
HPLC (SEC, RP, HIC) Assesses purity, quantifies aggregates, and resolves different DAR species.[8]
SDS-PAGE Visualizes the increase in molecular weight upon conjugation and assesses purity.[2]
UV-Vis Spectroscopy Determines protein concentration and can be used to calculate DAR if the payload has a distinct absorbance.

Troubleshooting Purification Challenges

ProblemPotential CauseSuggested Solution
Low Conjugation Efficiency Inefficient oxidation; Suboptimal pH for ligation; Inactive aminooxy reagent.Confirm aldehyde generation; Optimize reaction pH (4.5-7.0); Use fresh, high-purity reagents.[2]
Product Aggregation Hydrophobic payload causing insolubility; High protein concentration.Optimize buffer conditions (e.g., add excipients); Perform conjugation at a lower protein concentration.
Poor Separation in Chromatography Similar physicochemical properties of conjugate and starting material.Optimize chromatography conditions (e.g., gradient, column type).[2] If SEC fails, consider IEX or HIC if there are charge or hydrophobicity differences.[2][6]
Conjugate Instability Hydrolysis of the oxime bond (rare at physiological pH).Ensure final formulation buffer is at a neutral or slightly basic pH.

References

Application Notes and Protocols for 2-(Aminooxy)ethanamine dihydrochloride in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation is an irreversible post-translational modification (PTM) that serves as a significant biomarker for oxidative stress. This modification, arising from the direct oxidation of amino acid side chains or the adduction of reactive carbonyl species, is implicated in numerous physiological and pathological processes, including aging, neurodegenerative diseases, and cancer. The study of the "carbonylome" is therefore crucial for understanding disease mechanisms and for the discovery of novel therapeutic targets and biomarkers.

2-(Aminooxy)ethanamine dihydrochloride is a valuable chemical tool in proteomics for the selective labeling and enrichment of carbonylated proteins and peptides. Its aminooxy functional group reacts specifically with aldehydes and ketones to form stable oxime linkages. This application note provides detailed protocols for the use of this compound in a typical proteomics workflow, from sample preparation to mass spectrometry analysis, and includes representative quantitative data.

Principle of the Method

The core of this methodology lies in the chemical derivatization of protein carbonyls with this compound. The primary amine group on the reagent can then be exploited for further conjugation to an affinity tag (e.g., biotin) or a reporter group, enabling the enrichment and subsequent identification of carbonylated species by mass spectrometry.

Application: Profiling the Carbonylome in Response to Oxidative Stress

A primary application of this compound is in the comparative analysis of protein carbonylation under different cellular conditions. For instance, researchers can compare the carbonylome of cells under normal and oxidative stress conditions (e.g., treatment with hydrogen peroxide) to identify proteins that are particularly susceptible to oxidative damage. This can provide insights into the cellular pathways affected by oxidative stress.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of protein carbonylation using aminooxy- and hydrazide-based probes.

Protocol 1: Derivatization of Carbonylated Proteins

This protocol describes the labeling of carbonyl groups in a complex protein mixture with this compound, followed by biotinylation for enrichment.

Materials:

  • Protein extract (e.g., cell lysate)

  • This compound

  • NHS-biotin

  • Aniline (optional, as a catalyst)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA)

  • Acetone, ice-cold

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

Procedure:

  • Protein Preparation:

    • Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

    • For a typical experiment, start with 1-5 mg of total protein.

  • Derivatization with this compound:

    • To the protein sample, add this compound to a final concentration of 10 mM.

    • If desired, add aniline to a final concentration of 2 mM to catalyze the reaction.

    • Incubate the reaction for 2 hours at room temperature with gentle agitation.

  • Biotinylation of the Aminooxy-labeled Proteins:

    • Add NHS-biotin to the reaction mixture to a final concentration of 5 mM.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Protein Precipitation and Digestion:

    • Precipitate the labeled proteins by adding an equal volume of 20% TCA and incubating on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the pellet twice with ice-cold acetone.

    • Air-dry the pellet and resuspend in a buffer containing 8 M urea and 50 mM ammonium bicarbonate.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate the proteins by adding IAA to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature.

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Protocol 2: Enrichment of Biotinylated Peptides

This protocol describes the enrichment of the biotinylated peptides from the tryptically digested protein mixture using streptavidin affinity chromatography.

Materials:

  • Tryptically digested peptide mixture from Protocol 1

  • Streptavidin-agarose beads

  • Wash Buffer 1: 2% SDS in PBS

  • Wash Buffer 2: 0.1% SDS, 1 M NaCl, 50 mM HEPES, pH 7.5

  • Wash Buffer 3: 10 mM HEPES, pH 7.5, 0.1% Rapigest

  • Elution Buffer: 0.1% TFA, 80% acetonitrile in water

  • C18 desalting spin columns

Procedure:

  • Binding to Streptavidin Beads:

    • Equilibrate the streptavidin-agarose beads with PBS.

    • Add the digested peptide solution to the equilibrated beads and incubate for 2 hours at room temperature with gentle rotation.

  • Washing:

    • Centrifuge the beads and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times.

  • Elution:

    • Elute the bound peptides by incubating the beads with the Elution Buffer for 10 minutes at room temperature. Repeat the elution step.

    • Combine the eluates and dry in a vacuum centrifuge.

  • Desalting:

    • Resuspend the dried peptides in 0.1% TFA and desalt using C18 spin columns according to the manufacturer's instructions.

    • Dry the desalted peptides and store at -80°C until mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis

This protocol provides a general overview of the LC-MS/MS analysis of the enriched peptides.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Procedure:

  • LC Separation:

    • Resuspend the desalted peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Load the peptides onto a C18 analytical column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

  • MS and MS/MS Analysis:

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode.

    • Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire MS/MS spectra of the fragment ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify the derivatization of carbonyl-containing amino acids (proline, arginine, lysine, threonine) with 2-(Aminooxy)ethanamine and biotin as a variable modification in the search parameters.

    • Perform quantitative analysis by comparing the spectral counts or precursor ion intensities of the identified carbonylated peptides between different experimental conditions.

Quantitative Data Presentation

The following tables present representative quantitative data that could be obtained from a proteomics experiment using this compound to compare protein carbonylation in control versus oxidatively stressed cells.

Table 1: Summary of Identified Carbonylated Proteins and Peptides

MetricControl SampleStressed Sample
Total Proteins Identified ~2500~2600
Number of Carbonylated Proteins 150350
Number of Carbonylated Peptides 220580
% of Carbonylated Proteins 6%13.5%

Table 2: Top 5 Upregulated Carbonylated Proteins in Stressed Sample

Protein AccessionGene NameProtein NameFold Change (Stressed/Control)p-value
P04406GAPDHGlyceraldehyde-3-phosphate dehydrogenase8.2<0.001
P62258ACTG1Actin, cytoplasmic 16.5<0.001
P02768ALBSerum albumin5.8<0.005
P08758ANXA2Annexin A24.9<0.01
P60709ACTBActin, cytoplasmic 24.3<0.01

Note: The quantitative values presented are illustrative and will vary depending on the sample type, experimental conditions, and instrumentation used.

Visualizations

The following diagrams illustrate the key processes involved in the proteomic analysis of carbonylated proteins using this compound.

G cluster_reaction Chemical Derivatization Protein_Carbonyl Protein with Carbonyl Group Oxime_Protein Oxime-linked Protein Protein_Carbonyl->Oxime_Protein Reaction with Aminooxy Group AOE 2-(Aminooxy)ethanamine AOE->Oxime_Protein Biotinylated_Protein Biotinylated Carbonylated Protein Oxime_Protein->Biotinylated_Protein Reaction with NHS-ester NHS_Biotin NHS-Biotin NHS_Biotin->Biotinylated_Protein

Caption: Chemical derivatization of a protein carbonyl group.

G Start Protein Sample (Control vs. Stressed) Derivatization Derivatization with 2-(Aminooxy)ethanamine & NHS-Biotin Start->Derivatization Digestion Tryptic Digestion Derivatization->Digestion Enrichment Streptavidin Affinity Chromatography Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Database Search & Quantitative Analysis LCMS->DataAnalysis Results Identification of Carbonylated Proteins and Sites DataAnalysis->Results

Caption: Experimental workflow for carbonylome analysis.

G Oxidative_Stress Oxidative Stress (e.g., ROS) Protein Native Protein Oxidative_Stress->Protein Carbonylated_Protein Carbonylated Protein Protein->Carbonylated_Protein Oxidation Functional_Change Altered Protein Function/Aggregation Carbonylated_Protein->Functional_Change Cellular_Response Cellular Response (e.g., Apoptosis, Senescence) Functional_Change->Cellular_Response Disease Disease Pathogenesis Cellular_Response->Disease

Caption: Signaling pathway of oxidative stress-induced carbonylation.

Conclusion

This compound is a versatile and effective reagent for the study of protein carbonylation in proteomics research. The protocols and workflows described in this application note provide a robust framework for the identification and quantification of carbonylated proteins, enabling researchers to gain deeper insights into the roles of oxidative stress in health and disease. The ability to pinpoint specific sites of carbonylation can further aid in understanding the functional consequences of these modifications and may lead to the development of novel diagnostic and therapeutic strategies.

Application Notes and Protocols for the Functionalization of Nanoparticles with 2-(Aminooxy)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functionalization of nanoparticles with 2-(Aminooxy)ethanamine dihydrochloride. This bifunctional linker is a valuable tool for researchers developing advanced drug delivery systems, diagnostic agents, and other nanomedical platforms. The terminal aminooxy group allows for the highly efficient and specific conjugation of nanoparticles to molecules containing aldehyde or ketone groups, such as many therapeutic drugs or targeting ligands, through the formation of a stable oxime bond.[1][2][3] The primary amine provides a versatile handle for further modification or can be used to modulate the nanoparticle's surface charge.

Principle of the Method

The functionalization process is centered around the chemoselective reaction between the aminooxy group (-ONH₂) of 2-(Aminooxy)ethanamine and an aldehyde or ketone group present on the surface of a nanoparticle.[3] This reaction, known as oxime ligation, is highly efficient and can be performed under mild aqueous conditions, making it ideal for use with sensitive biological molecules.[2][3] The resulting oxime linkage is significantly more stable than other linkages like hydrazones, ensuring the integrity of the final conjugate.[3] Aniline is often used as a catalyst to improve the reaction rate, particularly at neutral pH.[3][4]

Experimental Protocols

This section details the protocols for the functionalization of two common types of nanoparticles: gold nanoparticles (AuNPs) and iron oxide nanoparticles (IONPs). These protocols assume the nanoparticles have been pre-functionalized to present aldehyde groups on their surface.

Protocol 1: Functionalization of Aldehyde-Modified Gold Nanoparticles (AuNPs)

Materials:

  • Aldehyde-modified gold nanoparticles (AuNPs)

  • This compound

  • Aniline

  • Phosphate Buffered Saline (PBS), pH 6.5 and 7.4

  • Centrifuge

Procedure:

  • Resuspend Aldehyde-functionalized AuNPs: Resuspend the purified aldehyde-functionalized AuNPs in PBS (pH 6.5).

  • Prepare this compound solution: Prepare a stock solution of this compound in PBS (pH 6.5).

  • Oxime Ligation: Add the this compound solution to the AuNP suspension to achieve a final concentration that provides a significant molar excess (e.g., 100-fold) of the linker compared to the estimated number of aldehyde groups on the nanoparticles.

  • Catalyst Addition: Add aniline to the reaction mixture to a final concentration of approximately 10-20 mM to catalyze the reaction.

  • Incubation: Incubate the reaction mixture for 4-6 hours at room temperature with gentle stirring.[2]

  • Purification:

    • Purify the functionalized AuNPs by centrifugation to remove excess linker and catalyst. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 12,000 rpm for 20 minutes for 20 nm AuNPs).[2]

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted reagents.[2]

  • Final Product: Resuspend the purified 2-(Aminooxy)ethanamine-functionalized AuNPs in PBS (pH 7.4) for storage and subsequent applications.

Protocol 2: Functionalization of Aldehyde-Modified Iron Oxide Nanoparticles (IONPs)

Materials:

  • Aldehyde-modified iron oxide nanoparticles (IONPs)

  • This compound

  • Aniline

  • Phosphate Buffered Saline (PBS), pH 6.5 and 7.4

  • Magnetic separator

Procedure:

  • Resuspend Aldehyde-functionalized IONPs: Resuspend the purified aldehyde-functionalized IONPs in PBS (pH 6.5).

  • Prepare this compound solution: Prepare a stock solution of this compound in PBS (pH 6.5).

  • Oxime Ligation: Add the this compound solution to the IONP suspension at a significant molar excess.

  • Catalyst Addition: Add aniline to the reaction mixture to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture for 4-6 hours at room temperature with gentle mixing.

  • Purification:

    • After incubation, use a magnetic separator to pellet the functionalized IONPs.

    • Carefully remove the supernatant.

    • Wash the nanoparticles by resuspending them in fresh PBS (pH 7.4) and pelleting them again with the magnetic separator.

    • Repeat this washing step three times.[2]

  • Final Product: Resuspend the purified 2-(Aminooxy)ethanamine-functionalized IONPs in PBS (pH 7.4) at the desired concentration. The nanoparticles are now ready for further conjugation or for in vitro/in vivo studies.

Characterization and Quantitative Data

Thorough characterization of the nanoparticles before and after functionalization is crucial to confirm the success of the conjugation and to understand the properties of the final product.

Table 1: Nanoparticle Characterization Before and After Functionalization

ParameterBefore Functionalization (Aldehyde-NP)After Functionalization (Aminooxy-NP)
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -25 ± 3+15 ± 4
Surface Functional Group AldehydeAminooxy & Amine

Note: The data presented are hypothetical examples based on typical results reported in the literature for nanoparticles of approximately 100 nm in diameter. Actual results will vary depending on the nanoparticle type, size, and the specific molecules used.

Table 2: Quantification of Surface Functional Groups

MethodFunctional Group QuantifiedTypical Result (groups/NP)
Fluorescamine Assay Primary Amines5,000 - 10,000
TNBSA Assay Primary Amines4,500 - 9,500
Aldehyde Quantification Assay Remaining Aldehydes< 500

Application in Drug Delivery: Doxorubicin Conjugation

Nanoparticles functionalized with 2-(Aminooxy)ethanamine can be used to conjugate drugs that possess a ketone or aldehyde group. A prime example is the anticancer drug Doxorubicin, which has a ketone moiety.

Protocol 3: Conjugation of Doxorubicin to Aminooxy-Functionalized Nanoparticles

Materials:

  • 2-(Aminooxy)ethanamine-functionalized nanoparticles

  • Doxorubicin hydrochloride

  • Phosphate Buffered Saline (PBS), pH 6.5

  • Dialysis membrane (e.g., 10 kDa MWCO) or size exclusion chromatography column

Procedure:

  • Prepare Doxorubicin Solution: Dissolve Doxorubicin hydrochloride in PBS (pH 6.5).

  • Conjugation Reaction: Add the Doxorubicin solution to the dispersion of aminooxy-functionalized nanoparticles at a desired molar ratio (e.g., 10:1 Doxorubicin to nanoparticle).

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle mixing, protected from light.[2]

  • Purification: Remove the unconjugated Doxorubicin by dialysis against PBS (pH 7.4) or by using size exclusion chromatography.[2]

  • Quantification of Drug Loading: Determine the amount of conjugated Doxorubicin using UV-Vis spectroscopy by measuring the absorbance at 480 nm.

Table 3: Quantitative Data for Drug Loading and Release (Hypothetical Example)

Nanoparticle FormulationDrug Loading Capacity (%)Drug Release at pH 5.5 (24h) (%)Drug Release at pH 7.4 (24h) (%)
Doxorubicin-NP-Aminooxy12.57515

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_1 Functionalization cluster_2 Drug Conjugation Aldehyde_NP Aldehyde-Functionalized Nanoparticle Reaction Oxime Ligation with This compound + Aniline Catalyst Aldehyde_NP->Reaction PBS, pH 6.5 Purification1 Purification (Centrifugation/Magnetic Separation) Reaction->Purification1 Aminooxy_NP Aminooxy-Functionalized Nanoparticle Purification1->Aminooxy_NP Drug_Reaction Conjugation with Aldehyde/Ketone-containing Drug (e.g., Doxorubicin) Aminooxy_NP->Drug_Reaction Purification2 Purification (Dialysis/SEC) Drug_Reaction->Purification2 Final_Product Drug-Conjugated Nanoparticle Purification2->Final_Product

Caption: Workflow for functionalizing nanoparticles and conjugating a drug.

Targeted Drug Delivery and Mechanism of Action

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment (Acidic) cluster_2 Cellular Action NP_Drug Drug-Conjugated Nanoparticle Targeting Targeted Delivery to Cancer Cell NP_Drug->Targeting Uptake Cellular Uptake (Endocytosis) Targeting->Uptake Endosome Endosome/Lysosome Uptake->Endosome Release Drug Release (pH-sensitive oxime bond cleavage) Endosome->Release Low pH Drug_Action Drug (e.g., Doxorubicin) Intercalates with DNA Release->Drug_Action Apoptosis Induction of Apoptosis Drug_Action->Apoptosis

Caption: Targeted nanoparticle delivery and mechanism of action.

Signaling Pathway for Doxorubicin-Induced Apoptosis

G Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA DSB DNA Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.

References

Application Notes and Protocols for Live Cell Labeling with 2-(Aminooxy)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell labeling is a critical technique in cell biology and drug development, enabling the visualization and tracking of cellular processes in real-time. This application note provides a detailed protocol for the surface labeling of live cells using 2-(Aminooxy)ethanamine dihydrochloride. This method utilizes bioorthogonal chemistry, specifically the chemoselective reaction between an aminooxy group and an aldehyde, to covalently attach probes to the cell surface.

The labeling strategy is a two-step process. First, mild oxidation is used to generate aldehyde groups on cell surface glycans, typically on sialic acid residues. Second, this compound is introduced and reacts with these aldehydes to form a stable oxime bond. The primary amine on the other end of the 2-(Aminooxy)ethanamine molecule is then available for subsequent conjugation to a molecule of interest, such as a fluorescent dye or a small molecule drug. This modular approach provides a versatile platform for a wide range of applications in live cell imaging and analysis.

Data Summary

The following table summarizes the key quantitative parameters for the live cell labeling protocol. It is important to note that these are starting recommendations, and optimal conditions may vary depending on the cell type and experimental goals.

ParameterRecommended RangeNotes
Cell Seeding Density 50-80% confluencyOverly confluent cells may result in high background labeling.
Sodium Periodate (NaIO₄) Concentration 0.5 - 2 mMTitration is recommended to optimize aldehyde generation while minimizing cell toxicity.
Oxidation Incubation Time 15 - 30 minutesIncubation should be performed at 4°C to minimize endocytosis.
This compound Concentration 100 - 500 µMHigher concentrations may increase labeling efficiency but can also affect cell viability.[1]
Labeling Incubation Time 1 - 2 hoursCan be performed at 4°C or room temperature. Lower temperatures may reduce endocytosis of labeled proteins.[1]
Aniline Catalyst Concentration (Optional) 1 - 10 mMAniline can be used to catalyze the oxime ligation, increasing reaction efficiency.
Cell Viability >90%It is crucial to assess cell viability post-labeling (e.g., using a Trypan Blue exclusion assay).

Experimental Protocols

This protocol has been adapted from established methods for aminooxy-based cell labeling.[1]

Materials Required:
  • Cells of interest cultured in appropriate medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Live-cell imaging medium (e.g., DMEM without phenol red)[2][3]

  • Sodium periodate (NaIO₄)

  • This compound

  • Aniline (optional, as a catalyst)

  • Bovine Serum Albumin (BSA)

  • DMSO or DMF for stock solution preparation[2]

  • Microcentrifuge tubes

  • Standard cell culture equipment (incubator, centrifuge, etc.)

  • Fluorescence microscope with live-cell imaging capabilities[2]

Protocol Steps:
  • Cell Preparation:

    • Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency (typically 50-80%).

    • Gently wash the cells twice with cold, sterile PBS.

  • Oxidation to Generate Aldehydes:

    • Prepare a fresh solution of sodium periodate in cold PBS at the desired concentration (e.g., 1 mM).

    • Add the sodium periodate solution to the cells, ensuring they are completely covered.

    • Incubate the cells on ice or at 4°C in the dark for 15-30 minutes. This step is critical for creating the specific targets for the aminooxy probe.[1]

    • After incubation, aspirate the sodium periodate solution and wash the cells three times with cold PBS containing 1% BSA to quench any remaining oxidant and block non-specific binding sites.[1]

  • Aminooxy Labeling (Oxime Ligation):

    • Prepare a stock solution of this compound in a suitable solvent like water or PBS.

    • Dilute the stock solution to the desired final concentration (e.g., 100-500 µM) in live-cell imaging medium.[1] If using an aniline catalyst, it can be added to this solution.

    • Add the labeling solution to the oxidized cells.

    • Incubate for 1-2 hours at either room temperature or 4°C.[1] The optimal temperature will depend on the cell type and the need to minimize endocytosis.

    • Following incubation, remove the labeling solution and wash the cells three times with live-cell imaging medium to remove any unreacted reagent.[1]

  • Subsequent Conjugation and Imaging (Optional):

    • The primary amine introduced onto the cell surface is now available for reaction with an NHS-ester-activated fluorescent dye or other probes. This step should be performed according to the manufacturer's instructions for the specific probe.

    • After the final washing steps, the cells are ready for live-cell imaging. It is important to maintain the cells at the appropriate temperature and CO2 conditions throughout the imaging process.[2]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_oxidation Oxidation cluster_labeling Aminooxy Labeling cluster_downstream Downstream Steps cell_culture Culture cells to 50-80% confluency wash1 Wash cells twice with cold PBS cell_culture->wash1 add_naio4 Add sodium periodate (NaIO4) solution wash1->add_naio4 incubate_oxidation Incubate at 4°C for 15-30 min add_naio4->incubate_oxidation wash2 Wash cells three times with PBS + 1% BSA incubate_oxidation->wash2 add_aminooxy Add 2-(Aminooxy)ethanamine solution wash2->add_aminooxy incubate_labeling Incubate for 1-2 hours add_aminooxy->incubate_labeling wash3 Wash cells three times with imaging medium incubate_labeling->wash3 conjugation Optional: Conjugate to fluorescent probe wash3->conjugation imaging Live-cell imaging conjugation->imaging

Caption: Experimental workflow for labeling live cells.

reaction_pathway cluster_reactants Reactants cluster_product Product cell_surface Cell Surface Glycan (with generated aldehyde) labeled_cell Labeled Cell Surface (Oxime Bond) cell_surface->labeled_cell Oxime Ligation aminooxy 2-(Aminooxy)ethanamine aminooxy->labeled_cell

References

Troubleshooting & Optimization

Optimizing reaction buffer pH for efficient oxime ligation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction buffer pH for efficient oxime ligation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during oxime ligation experiments, with a focus on pH-related challenges.

Issue: Low or No Product Yield

Possible Cause Recommended Solution
Suboptimal pH For uncatalyzed reactions, the optimal pH is typically between 4.0 and 5.0.[1][2] If your biomolecule is sensitive to acidic conditions, a pH near neutral (7.0) can be used, but this requires a catalyst.[1][2] Verify and adjust the pH of your reaction mixture to fall within the optimal range for your specific reaction conditions.
Inefficient Catalysis at Neutral pH When performing ligation at a neutral pH, the use of a nucleophilic catalyst is highly recommended.[1][2] Aniline and its derivatives, such as p-phenylenediamine, are commonly used to accelerate the reaction.[1] Studies have shown that p-phenylenediamine can be a more effective catalyst than aniline at neutral pH.[1]
Slow Reaction Kinetics Oxime ligation can be a slow process, especially at neutral pH and with low reactant concentrations.[1] To increase the reaction rate, consider increasing the concentration of the reactants or the catalyst.[1] For molecules that are not temperature-sensitive, increasing the reaction temperature can also accelerate the ligation.[2]
Reactant Degradation The aminooxy group can be unstable.[1] It is crucial to use high-purity, fresh reagents to minimize potential side reactions and improve the yield of the desired oxime product.[1]
Steric Hindrance Bulky groups near the carbonyl or aminooxy functional groups can slow down the reaction.[3] If steric hindrance is a suspected issue, increasing the reaction time and/or moderately increasing the temperature may be beneficial.[3] The use of a catalyst can also help to overcome this issue.[3]

Issue: Slow Reaction Rate at Neutral pH

Possible Cause Recommended Solution
Absence of a Catalyst The rate of oxime formation is significantly slower at neutral pH compared to acidic conditions.[4] To enhance the reaction rate at neutral pH, the addition of a nucleophilic catalyst like aniline or its derivatives is strongly recommended.[4]
Inefficient Catalyst While aniline is a commonly used catalyst, more efficient alternatives are available.[5] Catalysts such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have demonstrated significantly higher efficacy than aniline, particularly at neutral pH.[5]
Low Reactant Concentration The kinetics of the ligation are dependent on the concentration of the reactants.[4] If possible, increasing the concentration of one or both of the reactants can help to improve the reaction rate.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

For uncatalyzed oxime ligation, the reaction is fastest in a slightly acidic buffer, typically around pH 4.5.[1] This is because the reaction mechanism involves an acid-catalyzed dehydration step.[1] However, at a very low pH, the aminooxy nucleophile can become protonated and thus unreactive.[1]

Q2: Can I perform oxime ligation at neutral pH (pH 7)?

Yes, oxime ligation can be carried out at a neutral pH, which is often necessary for biological applications involving sensitive molecules.[1] However, the reaction is significantly slower at neutral pH compared to acidic conditions.[1] To achieve efficient ligation at neutral pH, the use of a nucleophilic catalyst is highly recommended.[1][2]

Q3: How do catalysts improve oxime ligation efficiency at neutral pH?

Catalysts like aniline and its derivatives accelerate oxime ligation at neutral pH by forming a more reactive intermediate.[1] The catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base, which is more susceptible to attack by the aminooxy-containing molecule.[1] This catalytic cycle increases the overall rate of oxime formation.[1]

Q4: Which catalyst is most effective for oxime ligation?

While aniline is a commonly used catalyst, studies have shown that substituted anilines can be more effective.[1] For instance, p-phenylenediamine has been reported to be a superior catalyst for oxime ligations at neutral pH, providing a significantly faster reaction rate than aniline.[1]

Q5: How does pH affect the stability of the resulting oxime bond?

Oxime bonds are generally stable at physiological pH.[1] However, they can be susceptible to hydrolysis under acidic conditions.[1] The stability of the oxime bond is an important consideration for applications such as drug delivery, where controlled release might be desired.[1]

Quantitative Data

Table 1: Effect of pH on the Rate of Aniline-Catalyzed Oxime Ligation

pHCatalyst (Aniline) ConcentrationRelative Rate Increase (vs. uncatalyzed at neutral pH)
4.5100 mM~400-fold
7.0100 mM~40-fold
Data compiled from a study by Dawson and co-workers.[1]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH (pH 7)

CatalystConcentrationRelative Rate Increase (vs. uncatalyzed)Relative Rate (vs. Aniline)
Uncatalyzed-1x-
Aniline10 mM-1x
p-Phenylenediamine10 mM~120-fold~19-fold
Data from a model oxime ligation using aminooxy-functionalized PEG.[1]

Table 3: Second-Order Rate Constants for Oxime Ligation with Benzaldehyde at pH 7

NucleophileElectrophileCatalyst (100 mM Aniline)Rate Constant (k₁) (M⁻¹s⁻¹)
Aminooxyacetyl-peptideBenzaldehydeYes8.2 ± 1.0
Data from a study on rapid oxime ligations.[1]

Experimental Protocols

Protocol 1: pH Optimization for Oxime Ligation

This protocol provides a general framework for optimizing the pH of an oxime ligation reaction. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific substrates.

1. Reagent Preparation:

  • Buffer Solutions: Prepare a series of buffers with different pH values (e.g., 100 mM sodium acetate for pH 4.0, 4.5, 5.0, 5.5 and 100 mM sodium phosphate for pH 6.0, 6.5, 7.0, 7.5).[1]

  • Reactant Stock Solutions: Prepare concentrated stock solutions of your aminooxy-containing molecule and your aldehyde- or ketone-containing molecule in a compatible solvent (e.g., water, DMSO, or DMF).

2. Reaction Setup:

  • For each pH to be tested, set up a reaction mixture containing the aldehyde/ketone, the aminooxy compound, and the corresponding buffer.

  • Ensure the final concentration of reactants is consistent across all reactions.

  • If using a catalyst, add it to each reaction mixture at the desired final concentration.

3. Reaction and Monitoring:

  • Incubate the reactions at a constant temperature.

  • At various time points, take aliquots from each reaction and quench the reaction.

  • Analyze the aliquots by a suitable method (e.g., HPLC, LC-MS, or TLC) to monitor the formation of the oxime product.

4. Data Analysis:

  • Quantify the amount of product formed at each time point for each pH.

  • Plot the product formation over time for each pH to determine the initial reaction rates.

  • Compare the reaction rates and final yields to identify the optimal pH for your specific oxime ligation reaction.[1]

Protocol 2: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol provides a general guideline for performing an aniline-catalyzed oxime ligation at neutral pH.

1. Reagent Preparation:

  • Reaction Buffer: Prepare a 0.1 M phosphate buffer at pH 7.0.

  • Reactant Stock Solutions: Dissolve the carbonyl-containing molecule and the aminooxy-functionalized molecule in the reaction buffer to create stock solutions.

  • Catalyst Stock Solution: Prepare a stock solution of aniline in the reaction buffer.

2. Reaction Setup:

  • In a reaction vessel, combine the stock solutions of the carbonyl and aminooxy compounds to the desired final concentrations.

  • Add the aniline stock solution to the reaction mixture to the desired final concentration (e.g., 10-100 mM).[4]

3. Reaction and Monitoring:

  • Incubate the reaction at room temperature or 37°C.[4]

  • Monitor the progress of the reaction by a suitable analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).[4]

4. Purification:

  • Once the reaction is complete, purify the oxime conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography.

Visualizations

cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Aldehyde_Ketone Aldehyde or Ketone (R-C(=O)-R') Nucleophilic_Attack Nucleophilic Attack Aminooxy Aminooxy Compound (R''-O-NH₂) Aminooxy->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Dehydration Dehydration (-H₂O) Tetrahedral_Intermediate->Dehydration Oxime Oxime Product (R-C(=N-O-R'')-R') Dehydration->Oxime

Caption: General mechanism of oxime ligation.

Start Low or No Product Yield Check_pH Verify Reaction pH Start->Check_pH pH_Optimal Is pH optimal? (4.0-5.0 uncatalyzed, ~7.0 catalyzed) Check_pH->pH_Optimal Adjust_pH Adjust pH to Optimal Range pH_Optimal->Adjust_pH No Check_Catalyst Check for Catalyst (at neutral pH) pH_Optimal->Check_Catalyst Yes Adjust_pH->Check_pH Catalyst_Present Is an effective catalyst present? Check_Catalyst->Catalyst_Present Add_Catalyst Add/Optimize Catalyst (e.g., p-phenylenediamine) Catalyst_Present->Add_Catalyst No Check_Concentration Increase Reactant/ Catalyst Concentration Catalyst_Present->Check_Concentration Yes Add_Catalyst->Check_Concentration Check_Purity Check Reagent Purity and Stability Check_Concentration->Check_Purity Use_Fresh_Reagents Use Fresh, High-Purity Reagents Check_Purity->Use_Fresh_Reagents End Improved Yield Use_Fresh_Reagents->End

Caption: Troubleshooting workflow for low oxime ligation yield.

References

Effect of aniline catalyst concentration on 2-(Aminooxy)ethanamine dihydrochloride conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information on the role of aniline catalyst concentration in oxime ligation with 2-(Aminooxy)ethanamine dihydrochloride. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of an aniline catalyst in the conjugation reaction?

Aniline functions as a nucleophilic catalyst in oxime bond formation.[1][2] The reaction between an aldehyde or ketone and an aminooxy group, such as in this compound, can be slow, particularly at a neutral pH.[1][3] Aniline accelerates the reaction by first reacting with the carbonyl compound (aldehyde or ketone) to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to nucleophilic attack by the aminooxy group, leading to the formation of the stable oxime bond and the regeneration of the aniline catalyst.[1][2]

Q2: What is the recommended concentration range for an aniline catalyst?

The typical concentration for an aniline catalyst is between 10 mM and 100 mM.[1][4] The reaction rate is dependent on the catalyst concentration; however, aniline's effectiveness is constrained by its limited solubility in aqueous solutions, which is approximately 100 mM.[1][5]

Q3: How does increasing the aniline concentration affect the reaction rate?

Increasing the aniline concentration generally leads to a linear increase in the reaction rate.[6] However, the practical limit is its maximum solubility of around 100 mM in aqueous buffers.[1][5] To achieve significant rate enhancements beyond this point, alternative, more soluble catalysts are recommended.[1][5]

Q4: Are there more effective catalysts than aniline for oxime ligation?

Yes, several aniline derivatives have been identified as more potent catalysts, especially for reactions at neutral pH.[1][7] Notably, m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) demonstrate significantly higher catalytic efficiency.[1][7][8]

  • p-Phenylenediamine (pPDA) can be up to 19-fold faster than aniline at pH 7.[7][8]

  • m-Phenylenediamine (mPDA) is about 1.7 to 2.5 times more efficient than aniline at the same concentration.[5][9] Its key advantage is much higher aqueous solubility (up to 900 mM), allowing for its use at higher concentrations to achieve dramatic rate enhancements.[1][5]

Q5: What is the optimal pH for aniline-catalyzed oxime ligation?

The optimal pH for oxime ligation is typically in the acidic range of 4.0 to 5.0.[8][10] However, many biological molecules are sensitive to acidic conditions. Aniline and its derivatives are effective at neutral pH (around 7.0-7.4), making them suitable for bioconjugation applications under physiological conditions.[1][10] While the reaction is slower at neutral pH compared to acidic pH, the use of a catalyst is crucial to achieve reasonable reaction rates.[10]

Quantitative Data on Catalyst Performance

The choice and concentration of a catalyst are critical for reaction efficiency. The following tables provide comparative data for aniline and its more effective derivatives.

Table 1: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystRelative Efficiency vs. AnilineMax Aqueous SolubilityKey Advantages
Aniline Baseline~100 mM[1][5]Well-established, effective baseline catalyst.[8]
p-Phenylenediamine (pPDA) Up to 19-fold faster[7][8]>1 MHighly effective at neutral pH, even at low mM concentrations.[7][8]
m-Phenylenediamine (mPDA) ~2-fold faster at same concentration[8]>2 M[5]High solubility allows for significant rate enhancement at high concentrations.[1][5][8]

Table 2: Effect of Catalyst Type and Concentration on Protein Labeling Efficiency

This table illustrates the kinetic differences between aniline and mPDA in a model protein conjugation reaction.

CatalystConcentrationProduct Formation (after 90 seconds)
Aniline 100 mM<7%[5]
m-Phenylenediamine (mPDA) 750 mM~100%[5]

Troubleshooting Guide

Problem: My conjugation reaction is slow, incomplete, or shows low yield.

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Possible Cause 1: Suboptimal Catalyst Concentration or Efficiency
  • Solution: If using aniline, ensure the concentration is sufficient (typically 10-100 mM).[1] Since the reaction rate is first-order with respect to the catalyst, increasing its concentration will accelerate the reaction.[9] If you are at the solubility limit of aniline (~100 mM) and the reaction is still slow, consider switching to a more potent and soluble catalyst like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA).[1][8] Using mPDA at concentrations up to 750 mM can result in a rate enhancement of over 15 times compared to aniline at 100 mM.[5][9]

Possible Cause 2: Low Reactant Concentrations
  • Solution: Oxime ligation is a bimolecular reaction, so its rate depends on the concentration of both the aminooxy-containing molecule and the carbonyl compound.[10] Increasing the concentration of one or both reactants can improve the reaction speed and overall yield.[8][10]

Possible Cause 3: Steric Hindrance or Reactant Instability
  • Solution: Aldehydes are generally more reactive than ketones due to less steric hindrance.[8] If you are using a ketone, expect a slower reaction that may require a more efficient catalyst or higher temperatures.[5][8] Additionally, ensure your reagents are fresh and pure, as aldehydes can oxidize to unreactive carboxylic acids.[8]

Possible Cause 4: Non-Optimal pH
  • Solution: The reaction is significantly faster at an acidic pH of ~4.5.[8] If your biomolecule's stability permits, lowering the pH can accelerate the conjugation. If you must work at a neutral pH (7.0-7.4), using a highly efficient catalyst like pPDA or a high concentration of mPDA is strongly recommended.[8][10]

Possible Cause 5: Unsuitable Temperature or Solvent
  • Solution: For time-sensitive applications, increasing the reaction temperature to 37°C or higher can significantly speed up the ligation.[10] Reactions have been reported to reach completion in as little as 5 minutes at 75°C.[2][10] Using organic co-solvents like DMF or acetonitrile can also increase reactant solubility, allowing for higher concentrations and faster kinetics.[2][8]

Visual Guides and Workflows

Aniline Catalysis Mechanism

The following diagram illustrates the nucleophilic catalysis mechanism by which aniline accelerates oxime bond formation.

Aniline_Catalysis R1_CO_R2 R₁-(C=O)-R₂ Schiff_Base Protonated Schiff Base [R₁-C(=N⁺H-Ph)-R₂] R1_CO_R2->Schiff_Base + Aniline, +H⁺ Aniline Aniline (Catalyst) Aminooxy H₂N-O-R₃ (Aminooxy Compound) Schiff_Base->R1_CO_R2 - Aniline, -H⁺ Tetrahedral_Int Tetrahedral Intermediate Schiff_Base->Tetrahedral_Int + Aminooxy Tetrahedral_Int->Aniline Regenerated Oxime Oxime Product [R₁-C(=N-O-R₃)-R₂] Tetrahedral_Int->Oxime - H₂O Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_reagents Prepare stock solutions: - Carbonyl compound - Aminooxy compound - Aniline catalyst (e.g., in DMSO) setup Combine carbonyl and aminooxy compounds in reaction buffer (pH 7.0-7.4) prep_reagents->setup initiate Initiate reaction by adding aniline stock (10-100 mM final conc.) setup->initiate incubate Incubate at RT or 37°C (2-24 hours) initiate->incubate monitor Monitor progress (e.g., RP-HPLC, Mass Spectrometry) incubate->monitor monitor->incubate Incomplete? purify Purify conjugate (e.g., HPLC, SEC) monitor->purify Complete characterize Characterize final product purify->characterize Troubleshooting_Tree start Reaction is slow or incomplete check_aniline Is aniline conc. < 100 mM? start->check_aniline increase_aniline Action: Increase aniline concentration toward 100 mM check_aniline->increase_aniline Yes check_catalyst Is reaction still slow? check_aniline->check_catalyst No increase_aniline->check_catalyst switch_catalyst Action: Switch to mPDA or pPDA catalyst check_catalyst->switch_catalyst Yes check_reactants Are reactant concentrations low? check_catalyst->check_reactants No success Problem Resolved switch_catalyst->success increase_reactants Action: Increase concentration of one or both reactants check_reactants->increase_reactants Yes check_temp_ph Is reaction at RT and neutral pH? check_reactants->check_temp_ph No increase_reactants->success increase_temp Action: Increase temperature (e.g., 37°C) or lower pH if possible check_temp_ph->increase_temp Yes check_temp_ph->success No increase_temp->success

References

Identifying and minimizing side products in aminooxy reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in aminooxy reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in aminooxy chemistry?

While oxime ligation is known for its high chemoselectivity, several side reactions can occur:

  • Hydrolysis of the Oxime Bond: Although significantly more stable than imine and hydrazone bonds, oxime linkages can undergo hydrolysis, particularly under strongly acidic conditions.[1] Prolonged exposure to low pH during purification and storage should be avoided.

  • Transoximation: This is an equilibrium-driven exchange reaction where an existing oxime bond reacts with another carbonyl-containing compound or a different aminooxy molecule.[1]

  • Formation of E/Z Isomers: The carbon-nitrogen double bond of the oxime can exist as a mixture of E and Z stereoisomers. These isomers can sometimes be separated by HPLC, leading to peak splitting and challenges in purification.[1]

  • Reaction with Carbonyl-Containing Solvents: The highly reactive aminooxy group can react with solvents that contain carbonyl functionalities, such as acetone. It is critical to use carbonyl-free solvents.[1]

  • Degradation of the Aminooxy Reagent: Aminooxy compounds can degrade over time, especially when in solution.[1] Proper storage and the use of fresh reagents are crucial for successful reactions.

  • Reduction of Azide Groups: If using a reagent containing both an aminooxy group and an azide, reducing agents like DTT or TCEP can reduce the azide to an amine.[2]

  • Formation of N-arylglycosylamine side products: This can occur when using aniline-based catalysts in reactions involving carbohydrates.[2]

  • Beckmann Rearrangement: This acid-catalyzed rearrangement of oximes can lead to the formation of amides or nitriles, especially at elevated temperatures.[3]

Q2: How does pH affect aminooxy reactions and side product formation?

The pH of the reaction medium is a critical parameter in oxime ligation. The optimal pH for the reaction is typically in the weakly acidic range of 4.5 to 7.[1]

  • Low pH (acidic): At a pH below 4.5, the aminooxy group can become protonated, which reduces its nucleophilicity and slows down the reaction rate.[1][3] Strongly acidic conditions can also promote hydrolysis of the oxime product.[1]

  • High pH (basic/neutral): At a higher pH, the rate-limiting step, which is the dehydration of the hemiaminal intermediate, is slow.[1] However, for many bioconjugation applications involving sensitive biomolecules, a pH range of 6.5-7.5 is often used to maintain the stability of the biological molecules.[1][2]

Q3: What is the role of catalysts in aminooxy reactions, and can they introduce side products?

Catalysts are often used to accelerate the rate of oxime ligation, especially when working at neutral pH.[1][2] Aniline and its derivatives, such as m-phenylenediamine (mPDA) and p-phenylenediamine, are effective nucleophilic catalysts.[1][2][4]

While catalysts can significantly improve reaction efficiency, they can also potentially introduce side products. For instance, in reactions involving carbohydrates, aniline-based catalysts can lead to the formation of N-arylglycosylamine byproducts.[2] It is therefore recommended to use the minimum effective concentration of the catalyst and to thoroughly purify the final product.[2]

Troubleshooting Guide

This guide addresses common issues encountered during aminooxy reactions and provides potential causes and solutions.

Symptom Possible Cause Prevention/Solution
Low or No Product Formation Inactive aminooxy reagent due to improper storage or degradation.[1]Use a fresh batch of the reagent. Ensure proper storage conditions (cool, dry, dark). Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[1]
Incorrect pH of the reaction buffer.[1][5]Verify and adjust the pH to the optimal range (typically 4.5-7).[1] For biomolecules sensitive to acidic conditions, a pH of 6.5-7.5 with a catalyst is recommended.[2]
Low reactant concentration.[1][5]Increase the concentration of one or both reactants if their stability and solubility permit.[2]
Presence of interfering substances in buffers or solvents (e.g., primary amines, carbonyls).[1][5]Use carbonyl-free solvents. Avoid buffers containing primary amines, such as Tris; opt for phosphate or HEPES buffers instead.[2]
Slow Reaction Rate Non-optimal pH.[1]Adjust the pH to be more acidic (around 4.5-5.5) if the biomolecule is stable under these conditions.[1]
Absence of a catalyst at neutral pH.[1][2]Add a nucleophilic catalyst such as aniline (10-100 mM) or m-phenylenediamine (mPDA) to accelerate the reaction.[1]
Multiple Peaks in HPLC Analysis Formation of E/Z isomers of the oxime product.[1]This is often unavoidable. If separation is necessary, optimize HPLC conditions. In many applications, the isomeric mixture can be used directly.[1]
Presence of byproducts or unreacted starting materials.[1]Optimize reaction time and stoichiometry. Purify the product using appropriate chromatographic methods like HPLC or SEC.[1]
Unexpected Side Products Observed by Mass Spectrometry Oxidation of sensitive amino acids (e.g., methionine, tryptophan) in the biomolecule.[2]Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers.[2]
Reduction of an azide group to an amine in the presence of reducing agents.[2]If disulfide bond reduction is necessary, perform it as a separate step and remove the reducing agent before adding the azide-containing molecule.[2]
Formation of N-arylglycosylamine side products with carbohydrate substrates and aniline-based catalysts.[2]Use the minimum effective concentration of the catalyst and purify the final product thoroughly.[2]

Experimental Protocols

General Protocol for Aqueous Oxime Ligation

This protocol is suitable for water-soluble reactants.

  • Preparation of Reactants:

    • Prepare a stock solution of the aldehyde or ketone-functionalized molecule in the reaction buffer (e.g., 10 mM in Phosphate Buffered Saline, PBS, at a pH of 6.0-7.4).[6]

    • Prepare a stock solution of the aminooxy-functionalized molecule in the same buffer (e.g., 100 mM).[6]

    • If a catalyst is to be used, prepare a stock solution of aniline (e.g., 200 mM in DMF).[6]

  • Reaction Setup:

    • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the aminooxy-functionalized molecule (a 1.5 to 5-fold molar excess is common).[6]

    • If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[6]

    • Adjust the final volume with the reaction buffer.

  • Incubation and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[6]

    • Monitor the progress of the reaction using analytical techniques such as HPLC or mass spectrometry.[6]

  • Quenching and Purification:

    • Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of acetone.[6]

    • Purify the final product using a suitable method such as reversed-phase HPLC, size-exclusion chromatography (SEC), or dialysis.[1][7]

General Protocol for Purification by Reversed-Phase HPLC (RP-HPLC)

This is a common method for achieving high purity of the final conjugate.[7]

  • Sample Preparation:

    • Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulates.[7]

    • If necessary, dilute the sample with Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in Water).[7]

  • Chromatography:

    • Equilibrate the C18 RP-HPLC column with Mobile Phase A.

    • Inject the prepared sample onto the column.

    • Elute the product using a gradient of Mobile Phase B (e.g., 0.1% TFA in Acetonitrile).[7]

    • Collect fractions corresponding to the desired product peak. The oxime conjugate will typically elute at a different retention time than the starting materials.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.[7]

    • Pool the pure fractions.

    • Remove the solvents by lyophilization (freeze-drying) to obtain the purified product as a solid.[7]

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Low Product Yield Start Low or No Product Yield CheckReagent Is the aminooxy reagent active? Start->CheckReagent CheckpH Is the pH optimal (4.5-7)? CheckReagent->CheckpH Yes SolutionReagent Use fresh reagent CheckReagent->SolutionReagent No CheckConcentration Are reactant concentrations adequate? CheckpH->CheckConcentration Yes SolutionpH Adjust pH CheckpH->SolutionpH No CheckInterference Are there interfering substances? CheckConcentration->CheckInterference Yes SolutionConcentration Increase concentration CheckConcentration->SolutionConcentration No SolutionInterference Use purified/alternative buffers and solvents CheckInterference->SolutionInterference Yes

Caption: A troubleshooting workflow for low product yield in oxime ligation.

cluster_pathway General Mechanism of Oxime Ligation Reactants Aminooxy Compound (R1-ONH2) + Carbonyl Compound (R2-C(=O)-R3) Intermediate Tetrahedral Intermediate (Hemiaminal) Reactants->Intermediate Nucleophilic Attack Product Oxime Product (R1-O-N=C(R2)-R3) + Water (H2O) Intermediate->Product Dehydration

Caption: The general mechanism of oxime ligation.

cluster_workflow Experimental Workflow for Aminooxy Reactions Preparation 1. Prepare Reactants (Aminooxy & Carbonyl Compounds) Reaction 2. Reaction Setup (Combine Reactants, Adjust pH, Add Catalyst) Preparation->Reaction Incubation 3. Incubation (Room Temp or 37°C, 2-24h) Reaction->Incubation Monitoring 4. Monitor Progress (HPLC or LC-MS) Incubation->Monitoring Purification 5. Purification (HPLC, SEC, Dialysis) Monitoring->Purification Analysis 6. Analysis of Final Product (Purity & Identity) Purification->Analysis

Caption: A typical experimental workflow for aminooxy reactions.

References

How to dissolve 2-(Aminooxy)ethanamine dihydrochloride for stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, dissolution, and storage of 2-(Aminooxy)ethanamine dihydrochloride for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating stock solutions of this compound is high-purity water, such as deionized or Milli-Q water. The compound is highly soluble in water.[1] For applications requiring an anhydrous environment, Dimethyl Sulfoxide (DMSO) or methanol can be used, although the solubility is lower in these solvents.[2]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound in water is 678 g/L at 20°C.[1] It is slightly soluble in DMSO and methanol.[2]

Q3: How should this compound be stored?

A3: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[2] The recommended storage temperature is 2-8°C.[2]

Q4: What are the primary applications of this compound in research?

A4: This compound is primarily used as a bifunctional linker, specifically a PROTAC (Proteolysis Targeting Chimera) linker, in the synthesis of molecules for targeted protein degradation.[3] It is also used in the preparation of other chemical analogs.[2][4]

Q5: Is it necessary to adjust the pH of the stock solution?

A5: A solution of this compound in water will be acidic due to the dihydrochloride salt form. A measured pH of a solution in water was 0.6.[1] For most chemical synthesis applications, pH adjustment is not necessary. However, if the stock solution is to be used in biological assays sensitive to pH, adjustment with a suitable buffer or base may be required.

Dissolution Protocol and Data

Solubility Data Summary
SolventSolubilityTemperature (°C)
Water678 g/L20
DMSOSlightly SolubleNot Specified
MethanolSlightly SolubleNot Specified
Experimental Protocol: Preparation of a 1 M Aqueous Stock Solution

Materials:

  • This compound (MW: 149.02 g/mol )

  • High-purity water (e.g., Milli-Q or deionized)

  • Sterile conical tube or volumetric flask

  • Calibrated balance

  • Vortex mixer or magnetic stirrer

Procedure:

  • Pre-dissolution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation.

    • Weigh out the desired amount of the compound in a sterile container. For a 1 M solution, this would be 149.02 mg per 1 mL of water.

  • Dissolution:

    • Add the appropriate volume of high-purity water to the container with the compound.

    • Seal the container and vortex or stir the solution until the solid is completely dissolved. Gentle warming (to no more than 40°C) can be used to expedite dissolution if necessary, though it is generally not required due to its high solubility.

  • Sterilization and Storage:

    • For biological applications, sterile filter the solution through a 0.22 µm filter into a sterile, airtight container.

    • Store the stock solution at 2-8°C. For long-term storage, aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles and contamination.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in water. Insufficient solvent volume for the amount of compound.Add more water incrementally until the compound dissolves. Refer to the solubility data to ensure you are not exceeding the solubility limit.
Low-quality water containing impurities.Use high-purity, deionized or Milli-Q water.
Solution appears cloudy or contains particulates. Incomplete dissolution.Continue vortexing or stirring. Gentle warming can be applied.
Contamination of the solvent or glassware.Ensure all glassware is clean and use fresh, high-purity solvent.
The compound may have degraded due to improper storage.Use a fresh vial of the compound. Ensure proper storage conditions are maintained.
Precipitation occurs after cooling a warmed solution. The concentration is at or near the saturation point at the storage temperature.Dilute the solution to a lower concentration. Alternatively, gently warm the solution before use to redissolve the precipitate.
pH of the solution is too low for the intended application. The compound is a dihydrochloride salt, resulting in an acidic solution.Adjust the pH of the final working solution using an appropriate buffer system. Be cautious when adding a base directly to the concentrated stock solution, as this could affect compound stability.

Experimental Workflow

DissolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Steps start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add High-Purity Water weigh->add_solvent dissolve Vortex / Stir to Dissolve add_solvent->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution troubleshoot Troubleshoot (See Guide) check_dissolution->troubleshoot No sterilize Sterile Filter (Optional) check_dissolution->sterilize Yes troubleshoot->dissolve aliquot Aliquot into Vials sterilize->aliquot store Store at 2-8°C aliquot->store end End store->end

Caption: Workflow for dissolving this compound.

References

Long-term storage and stability of 2-(Aminooxy)ethanamine dihydrochloride solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of 2-(Aminooxy)ethanamine dihydrochloride solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation, storage, and use of this compound solutions in experimental settings.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Conjugation Reaction Suboptimal pH: The reaction between an aminooxy group and an aldehyde or ketone is pH-dependent. The optimal pH is typically around 4.5, and reaction rates can be significantly slower at neutral pH.[1]Adjust the reaction buffer to a pH between 4.5 and 6.0 if your biomolecule is stable in this range. For pH-sensitive molecules, perform the reaction at a neutral pH (6.5-7.5) and consider adding a catalyst.
Degraded this compound: The solid reagent is hygroscopic and sensitive to moisture.[2] Solutions, especially if not stored properly, can degrade over time.Store the solid compound at -20°C under an inert atmosphere. Prepare solutions fresh before use. If a stock solution is necessary, dissolve in an anhydrous solvent like DMSO, store at -80°C, and use within a month.[3][4]
Inefficient Catalysis: Uncatalyzed reactions at neutral pH are often slow.Add a nucleophilic catalyst, such as aniline, to the reaction mixture. Aniline can accelerate the reaction by forming a more reactive intermediate with the carbonyl group.[1][5]
Inactive Aldehyde/Ketone Moiety: The conjugation partner may have degraded or was not efficiently generated on the biomolecule.Confirm the presence and reactivity of the carbonyl group on your target molecule using an appropriate analytical method before starting the conjugation reaction.
Precipitation During Reaction or Storage Poor Solubility: The compound or the resulting conjugate may have limited solubility in the chosen reaction buffer.If using an organic co-solvent like DMSO to dissolve the reagent, ensure the final concentration in the aqueous buffer does not cause precipitation. Consider using a compound with a PEG spacer to improve aqueous solubility.[4]
Incorrect pH: The pH of the solution can affect the solubility of the reactants and the final product.Ensure the pH of your buffer is appropriate for your specific biomolecule and the conjugation reaction.
Inconsistent Experimental Results Variability in Reagent Quality: Degradation of the this compound due to improper storage can lead to inconsistent results.Always use freshly prepared solutions from a properly stored solid reagent. Avoid repeated freeze-thaw cycles of stock solutions.[3]
Presence of Incompatible Substances: The reagent is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[6]Ensure that your reaction mixture and storage solutions do not contain these incompatible materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept at -20°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to protect it from moisture as it is hygroscopic.[2][3]

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution is required, it should be prepared in a dry, anhydrous solvent like DMSO. For short-term storage (up to one month), the stock solution should be kept at -20°C, and for longer-term storage (up to six months), -80°C is recommended.[4] Avoid repeated freeze-thaw cycles.[3]

Q3: What is the optimal pH for performing a conjugation reaction with this compound?

A3: The formation of an oxime bond is fastest at a pH of approximately 4.5.[1] However, for many biological applications involving sensitive proteins, the reaction can be effectively carried out at a neutral pH (6.5-7.5), often with the addition of a catalyst like aniline to increase the reaction rate.[1][7]

Q4: How stable is the resulting oxime bond from the conjugation reaction?

A4: The oxime bond is significantly more stable than other linkages like hydrazones, especially against hydrolysis in aqueous environments at physiological pH.[1] The half-life of an oxime bond at neutral pH can be as long as 25 to 80 days.[1]

Q5: Can I use catalysts to speed up the conjugation reaction?

A5: Yes, nucleophilic catalysts like aniline are often used to accelerate the reaction rate, particularly at neutral pH. Aniline reacts with the aldehyde or ketone to form a more reactive intermediate, which is then more readily attacked by the aminooxy group.[1][5]

Data Presentation

While specific quantitative stability data for this compound solutions is not extensively available, the following table provides general storage recommendations for aminooxy compounds based on available literature.

Table 1: Recommended Storage Conditions for Aminooxy Compounds

Form Storage Temperature Duration Key Considerations
Solid -20°CLong-term (months to years)Store in a dry, dark environment under an inert atmosphere.[4]
0 - 4°CShort-term (days to weeks)Keep container tightly sealed to protect from moisture.[4]
In Solution (e.g., in DMSO) -80°CUp to 6 monthsUse anhydrous solvent. Aliquot to avoid freeze-thaw cycles.[3][4]
-20°CUp to 1 monthUse anhydrous solvent. Best for short-term storage of stock solutions.[4][7]

Table 2: Comparative Stability of Oxime Bonds

Linkage Type Relative Stability Half-life (t½) at pH 7.0 Notes
Oxime Most Stable~25 - 80 daysSignificantly more resistant to hydrolysis than hydrazones.[1]
Hydrazone Moderately Stable~ a few hoursSusceptible to hydrolysis in aqueous solutions.[1]
Imine (Schiff Base) Least StableVery shortReadily hydrolyzes in aqueous environments.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol provides a general guideline for the conjugation of an aminooxy-containing molecule to a biomolecule containing an aldehyde or ketone group.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in an anhydrous solvent such as DMSO.

    • Dissolve your aldehyde or ketone-functionalized biomolecule in the desired reaction buffer (e.g., phosphate buffer, pH 7.2) to a final concentration of 5-100 µM.

  • Ligation Reaction:

    • Add the this compound stock solution to the biomolecule solution to achieve a 10- to 20-fold molar excess of the aminooxy compound.

    • For reactions at or near neutral pH, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.[5]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

    • Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 2: Stability Assessment of a Solution

This protocol outlines a method to assess the stability of your prepared this compound solution over time.

  • Sample Preparation:

    • Prepare a solution of this compound at the desired concentration in your chosen solvent/buffer.

    • Aliquot the solution into several sealed vials to be tested at different time points.

  • Storage:

    • Store the aliquots under your intended storage conditions (e.g., 4°C, -20°C).

  • Analysis:

    • At specified time intervals (e.g., 1, 7, 14, 30 days), analyze an aliquot using a quantitative analytical method such as HPLC or LC-MS to determine the concentration of the intact compound.

  • Data Evaluation:

    • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification prep_reagent Prepare fresh 2-(Aminooxy)ethanamine dihydrochloride solution mix Combine reactants (add catalyst if needed) prep_reagent->mix prep_biomolecule Prepare Aldehyde/Ketone functionalized biomolecule prep_biomolecule->mix incubate Incubate (2-24h, RT or 4°C) mix->incubate monitor Monitor reaction (LC-MS, SDS-PAGE) incubate->monitor purify Purify conjugate (SEC, Dialysis) monitor->purify characterize Characterize final product purify->characterize

Figure 1. General experimental workflow for bioconjugation using this compound.

signaling_pathway Oxime_Conjugate Oxime Conjugate (R-C=N-O-R') Carbonyl Carbonyl Compound (R-C=O) Oxime_Conjugate->Carbonyl Hydrolysis H2O H₂O H2O->Oxime_Conjugate H_plus H⁺ (Acidic Conditions) H_plus->H2O Aminooxy Aminooxy Compound (R'-O-NH₂)

Figure 2. Potential degradation pathway (hydrolysis) of the resulting oxime bond under acidic conditions.

References

Preventing protein precipitation during conjugation with 2-(Aminooxy)ethanamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent protein precipitation during conjugation with 2-(Aminooxy)ethanamine dihydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation process, leading to protein precipitation.

Problem: Protein precipitation occurs immediately upon addition of this compound.

Possible CauseRecommended Solution
Localized High Reagent Concentration: Adding the reagent too quickly or in a concentrated form can create localized areas of high concentration, leading to "salting out" or solvent shock and causing the protein to precipitate.- Add the this compound solution dropwise to the protein solution while gently stirring.- Prepare a more dilute stock solution of the reagent to minimize the final concentration of any organic solvent (if used for dissolution).
Suboptimal Buffer Conditions: The buffer's pH or ionic strength may be inadequate to maintain protein stability upon the addition of the charged reagent.- Perform a buffer screen to identify the optimal pH and salt concentration for your specific protein's stability.[1]- Ensure the reaction buffer pH is at least one unit away from the protein's isoelectric point (pI).
High Protein Concentration: Increased protein concentration enhances the likelihood of intermolecular interactions, which can lead to aggregation and precipitation.- Reduce the protein concentration. While higher concentrations can boost reaction efficiency, they also elevate the risk of aggregation.

Problem: The solution becomes cloudy or precipitation forms during the incubation period.

Possible CauseRecommended Solution
Suboptimal Reaction Temperature: The incubation temperature may be too high, promoting protein unfolding and subsequent aggregation.- Lower the incubation temperature (e.g., from room temperature to 4°C). While this may slow down the reaction, it can significantly improve protein stability.
Instability of the Protein at Reaction pH: The pH required for efficient oxime ligation (typically acidic for uncatalyzed reactions) might be destabilizing for your specific protein over time.- If using an uncatalyzed reaction at acidic pH, consider switching to a neutral pH (6.5-7.5) and incorporating a catalyst like aniline to accelerate the reaction.[2]
Oxidation of Sensitive Residues: If the protein contains sensitive residues like free cysteines, oxidation can occur during incubation, leading to the formation of disulfide-linked aggregates.- Consider adding a mild reducing agent that does not interfere with oxime chemistry, such as TCEP (Tris(2-carboxyethyl)phosphine), at a low concentration (e.g., 0.5-1 mM).

Problem: Protein precipitates after the conjugation reaction, during purification or storage.

Possible CauseRecommended Solution
Conjugate Instability: The newly formed conjugate may have different stability and solubility properties compared to the native protein. The addition of the this compound moiety can alter the protein's surface charge and hydrophobicity.- Screen for an optimal storage buffer for the purified conjugate. The required pH or ionic strength may differ from that of the unconjugated protein.- Store the purified conjugate at a lower concentration.
Inefficient Removal of Unreacted Reagents: Residual unreacted this compound or byproducts can affect the stability of the conjugate during storage.- Ensure efficient removal of excess reagents and byproducts through appropriate purification methods such as size-exclusion chromatography (SEC) or dialysis.
Freeze-Thaw Instability: The conjugate may be sensitive to the physical stress of freezing and thawing.- Add cryoprotectants such as glycerol (e.g., 10-20%) or sucrose to the storage buffer before freezing.- Aliquot the purified conjugate into smaller volumes to minimize the number of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugation with this compound?

A1: The optimal pH for the oxime ligation reaction depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4.0-5.5 is generally ideal for efficient bond formation. However, if your protein is not stable under these conditions, the reaction can be performed at a neutral pH (around 6.5-7.5) with the addition of a nucleophilic catalyst like aniline to accelerate the reaction.

Q2: What type of buffer should I use for the conjugation reaction?

A2: It is crucial to use a buffer system that maintains the desired pH and supports protein stability.

  • For acidic conditions (pH 4.0-5.5): Sodium acetate or MES buffers are commonly used.

  • For neutral conditions (pH 6.5-7.5): Phosphate-buffered saline (PBS) or HEPES buffers are suitable choices.

  • Buffers to avoid: Amine-containing buffers such as Tris should be avoided as they can compete with the aminooxy group for reaction with aldehydes or ketones on the protein.

Q3: What is the recommended molar excess of this compound to use?

A3: The optimal molar ratio of this compound to protein should be determined empirically for each specific protein and application. A common starting point is a 10- to 50-fold molar excess of the aminooxy reagent over the protein. It is advisable to perform small-scale trial reactions with varying molar ratios to find the best balance between conjugation efficiency and the risk of precipitation.

Q4: How can I improve the solubility of my protein during conjugation?

A4: Several strategies can be employed to enhance protein solubility:

  • Addition of Stabilizing Excipients:

    • Sugars and Polyols: Sucrose, trehalose, or glycerol (5-10%) can act as conformational stabilizers.

    • Amino Acids: Arginine is widely used to suppress protein aggregation and increase solubility.

  • Optimize Ionic Strength: Some proteins require a certain salt concentration (e.g., 150 mM NaCl) to remain soluble. Avoid drastic reductions in ionic strength.[3]

Q5: How can I detect and quantify protein aggregation?

A5: Several analytical techniques can be used to detect and quantify protein aggregates. The choice of method depends on the size and nature of the aggregates. A combination of orthogonal techniques is often recommended for a comprehensive analysis.[4]

Quantitative Data and Protocols

Table 1: Recommended Reaction Conditions for Protein Conjugation with this compound
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations may increase reaction rates but also the risk of precipitation.
Molar Excess of Reagent 10 - 50 foldEmpirically determine the optimal ratio for your specific protein.
pH (uncatalyzed) 4.0 - 5.5Optimal for oxime bond formation but may affect protein stability.
pH (catalyzed) 6.5 - 7.5Recommended for pH-sensitive proteins; requires a catalyst.
Catalyst (e.g., Aniline) 10 - 100 mMAccelerates the rate of oxime ligation at neutral pH.
Temperature 4°C - 25°CLower temperatures can enhance protein stability during longer incubations.
Reaction Time 2 - 16 hoursDependent on reactants, temperature, and catalyst concentration.
Table 2: Comparison of Analytical Techniques for Protein Aggregation Detection
TechniquePrincipleSize RangeThroughputAdvantagesDisadvantages
Visual Inspection Light scattering by eye> 50 µmHighSimple, no specialized equipment required.Not quantitative, only detects large, visible particles.
UV-Vis Spectroscopy Light scattering> 300 nmHighSimple, non-destructive, can be used for continuous monitoring.Low sensitivity and resolution, provides indirect information.
Dynamic Light Scattering (DLS) Fluctuations in scattered light intensity1 nm - 10 µmMediumSensitive to small amounts of large aggregates, provides size distribution.Limited resolution for polydisperse samples, sensitive to dust and contaminants.[5]
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic volume1 nm - 100 nmMediumHigh resolution for soluble aggregates, quantitative.[5]Can filter out larger aggregates, potential for on-column protein-matrix interactions.[5]
Analytical Ultracentrifugation (AUC) Sedimentation in a centrifugal field1 nm - 1 µmLowHigh resolution, provides information on shape and molecular weight.Requires specialized equipment and expertise, low throughput.
Flow Imaging Microscopy Particle imaging and counting2 µm - 1 mmHighProvides quantitative data on particle size, concentration, and morphology.Lower limit of detection is in the low micrometer range.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound (Catalyzed, Neutral pH)

This protocol is a starting point and should be optimized for your specific protein.

Materials:

  • Aldehyde or ketone-modified protein in a suitable buffer (e.g., 1-10 mg/mL in PBS, pH 7.0).

  • This compound.

  • Aniline (catalyst).

  • Anhydrous DMSO.

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Prepare Reagents:

    • Dissolve the aldehyde/ketone-modified protein in the reaction buffer (e.g., 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.0).

    • Prepare a 100 mM stock solution of this compound in the reaction buffer.

    • Prepare a 1 M stock solution of aniline in anhydrous DMSO.

  • Set up Reaction:

    • In a reaction tube, add the purified aldehyde-tagged protein.

    • Add the this compound stock solution to the protein solution to achieve a 20-50 fold molar excess.

    • Add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation:

    • Incubate the reaction at room temperature (20-25°C) for 2-4 hours or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess this compound and catalyst by size-exclusion chromatography (SEC) using a column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[6]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Confirm the identity and mass of the conjugate using mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis protein_prep Prepare Aldehyde/Ketone Modified Protein mix Mix Protein, Reagent, and Catalyst protein_prep->mix reagent_prep Prepare 2-(Aminooxy)ethanamine dihydrochloride Solution reagent_prep->mix catalyst_prep Prepare Aniline Catalyst Solution catalyst_prep->mix incubate Incubate (2-16h, 4-25°C) mix->incubate purify Purify Conjugate (SEC/Dialysis) incubate->purify characterize Characterize Conjugate (SDS-PAGE, MS) purify->characterize

Caption: General experimental workflow for protein conjugation.

troubleshooting_logic cluster_timing Timing of Precipitation cluster_solutions Potential Solutions start Protein Precipitation Observed q_when When does it occur? start->q_when sol_immediate Immediate Precipitation • Add reagent slowly • Dilute reagent stock • Optimize buffer (pH, salt) • Lower protein concentration q_when->sol_immediate Immediately on reagent addition sol_incubation During Incubation • Lower temperature • Add catalyst (neutral pH) • Add mild reducing agent q_when->sol_incubation During incubation sol_post Post-Purification/Storage • Screen storage buffer • Store at lower concentration • Add cryoprotectants q_when->sol_post After purification/ during storage

Caption: Troubleshooting logic for protein precipitation.

signaling_pathway protein Protein-CHO (Aldehyde/Ketone) intermediate Tetrahedral Intermediate protein->intermediate + aminooxy H₂N-O-R (2-(Aminooxy)ethanamine) aminooxy->intermediate + product Protein-C=N-O-R (Stable Oxime Bond) intermediate->product - H₂O (Dehydration)

References

Technical Support Center: Bioconjugation with 2-(Aminooxy)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-(Aminooxy)ethanamine dihydrochloride for bioconjugation via oxime ligation.

Troubleshooting Failed Bioconjugation

This section addresses common problems encountered during oxime ligation reactions with this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is my bioconjugation reaction yielding little to no product?

Answer:

Low or no yield in an oxime ligation reaction is a common issue that can often be resolved by systematically evaluating your reaction setup. The most frequent culprits are suboptimal pH, the absence of a catalyst (especially at neutral pH), and the integrity of your reactants.

Start by verifying the pH of your reaction buffer. The optimal pH for oxime ligation is typically between 4.0 and 5.0.[1] If your biomolecule is sensitive to acidic conditions and you are working at a neutral pH (7.0-7.4), the use of a nucleophilic catalyst is highly recommended to achieve a reasonable reaction rate.[1][2] Also, ensure that your this compound and the carbonyl-containing molecule have not degraded. Aldehydes can be prone to oxidation, and aminooxy compounds can be highly reactive.

Question 2: My reaction is very slow at a neutral pH. What can I do to speed it up?

Answer:

Slow reaction kinetics at neutral pH is a known characteristic of oxime ligation. To accelerate the reaction, the use of a catalyst is the most effective solution. Aniline is a commonly used catalyst that can significantly increase the reaction rate.[2][3] For even greater efficiency, consider using aniline derivatives such as p-phenylenediamine or m-phenylenediamine (mPDA), which have shown superior catalytic activity at neutral pH.[3][4]

Other strategies to increase the reaction rate include:

  • Increasing reactant concentration: As a bimolecular reaction, increasing the concentration of both the aminooxy and carbonyl components will drive the reaction forward.[2]

  • Elevating the temperature: For time-sensitive applications, increasing the temperature can dramatically shorten the reaction time. Some reactions have been reported to reach completion in as little as 5 minutes at 75°C.[2]

  • Freezing the reaction mixture: Counterintuitively, freezing the reaction at -20°C can accelerate the rate at neutral pH, likely due to a concentration effect of the reactants in the frozen state.[2]

Question 3: I'm observing unexpected peaks in my HPLC or MS analysis. What could be the cause?

Answer:

The appearance of unexpected peaks can indicate the formation of side products. The high reactivity of the aminooxy group can sometimes lead to reactions with carbonyl-containing impurities in your solvents or buffers.[5] It is crucial to use high-purity, aldehyde-free reagents.

Another possibility, though less common due to the high chemoselectivity of the aminooxy group, is a reaction with other nucleophiles on your biomolecule, such as lysine residues, to form Schiff bases.[6] This is more likely to occur at a higher pH. Confirming the identity of these side products by mass spectrometry is recommended.[6] In some cases, transoximation, an exchange reaction, can also lead to by-products.[7]

Question 4: My bioconjugation with a ketone is much less efficient than with an aldehyde. How can I improve the yield?

Answer:

Ketones are inherently less reactive than aldehydes in oxime ligation due to being less electrophilic and more sterically hindered.[2] This often leads to longer reaction times and lower yields. To improve the efficiency of ketone-based bioconjugation, it is highly recommended to use a more potent catalyst, such as m-phenylenediamine (mPDA), at a higher concentration.[3][4] Increasing the reaction temperature and the concentration of your reactants will also help to drive the reaction to completion.[2]

Question 5: How can I confirm that the oxime bond has successfully formed?

Answer:

Successful formation of the oxime bond can be confirmed using several analytical techniques. The most definitive method is mass spectrometry (MS), which will show an increase in the molecular weight of your target molecule corresponding to the addition of the 2-(Aminooxy)ethanamine moiety.[8] High-performance liquid chromatography (HPLC) can also be used to monitor the reaction by observing the appearance of a new product peak with a different retention time from the starting materials.[3] For a more detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify the characteristic C=N-O bond.[8]

Quantitative Data for Reaction Optimization

The following tables provide quantitative data to assist in the optimization of your bioconjugation experiments.

Table 1: Effect of pH on Aniline-Catalyzed Oxime Ligation Rate

pHRelative Reaction Rate Increase (vs. uncatalyzed at neutral pH)Notes
4.5~400-foldOptimal for many reactions, but may not be suitable for acid-labile biomolecules.[1]
7.0~40-foldSlower than at acidic pH, but catalysis significantly improves the rate.[1]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystRelative Rate Enhancement (vs. Aniline)Key Properties
Aniline1xCommonly used, but has limited solubility in aqueous solutions (~100 mM).[3]
p-Phenylenediamine~19xMore efficient than aniline at neutral pH.[3][9][10]
m-PhenylenediamineUp to 15xHighly soluble in water (>2 M), allowing for use at higher concentrations for significant rate enhancement.[4][11]

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol provides a general method for the bioconjugation of a carbonyl-containing molecule with this compound using aniline as a catalyst.

Materials:

  • Carbonyl-containing biomolecule (e.g., protein with an aldehyde or ketone group)

  • This compound

  • Reaction Buffer: 100 mM Phosphate buffer, pH 7.0

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the carbonyl-containing biomolecule in the Reaction Buffer to the desired concentration (e.g., 10 µM).

    • Prepare a stock solution of this compound in the Reaction Buffer.

    • Prepare a stock solution of the aniline catalyst.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the carbonyl-containing biomolecule and the this compound solution. A molar excess of the aminooxy compound (e.g., 5-fold) is often used.[4]

    • Initiate the reaction by adding the aniline catalyst stock solution to a final concentration of 10-100 mM.[3]

  • Reaction Monitoring:

    • Incubate the reaction mixture at room temperature.

    • Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC or MS.[3]

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography or HPLC to remove excess reagents and the catalyst.[3]

Protocol 2: Rapid Oxime Ligation at Elevated Temperature

This protocol is adapted for time-sensitive applications, such as radiolabeling, and utilizes a higher temperature to achieve rapid conjugation.[2][12]

Materials:

  • Carbonyl-containing molecule

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Aniline

  • Acetone

  • HPLC system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the carbonyl-containing molecule and this compound in anhydrous DMF.

    • Add aniline (e.g., 2 equivalents) to the mixture.

  • Incubation:

    • Incubate the reaction mixture for 5 minutes at 75°C.[2]

  • Quenching and Purification:

    • Quench the reaction by adding acetone.

    • Purify the crude product by rapid HPLC.[2]

Visualizing the Process

The following diagrams illustrate the chemical reaction and a typical experimental workflow for bioconjugation with this compound.

G Oxime Ligation Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product carbonyl Aldehyde/Ketone (R-C(=O)-R') hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal Nucleophilic Attack aminooxy 2-(Aminooxy)ethanamine (H2N-O-CH2CH2-NH2) aminooxy->hemiaminal oxime Stable Oxime Conjugate (R-C(=N-O-CH2CH2-NH2)-R') hemiaminal->oxime Dehydration water Water (H2O) hemiaminal->water

Caption: Mechanism of stable oxime bond formation.

G Experimental Workflow for Bioconjugation prep 1. Reagent Preparation - Dissolve biomolecule - Prepare aminooxy solution - Prepare catalyst solution reaction 2. Ligation Reaction - Combine reactants - Add catalyst - Incubate (RT or elevated temp.) prep->reaction monitoring 3. Reaction Monitoring - HPLC or Mass Spectrometry reaction->monitoring purification 4. Purification - SEC or HPLC monitoring->purification analysis 5. Characterization - Confirm conjugate by MS purification->analysis

Caption: A typical bioconjugation workflow.

References

Technical Support Center: Purification Strategies for Reactions Involving 2-(Aminooxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods for removing unreacted 2-(Aminooxy)ethanamine dihydrochloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm struggling to remove the excess this compound. What are the general principles for its removal?

A1: this compound is a small, polar, and water-soluble molecule with basic amine groups. Its removal is typically achieved by exploiting these properties. The most common strategies include:

  • Quenching: Reacting the excess reagent with a scavenger to form a new compound that is easier to remove.

  • Aqueous Wash/Extraction: Using a liquid-liquid extraction to partition the polar reagent into an aqueous phase, leaving your less polar product in the organic phase.

  • Chromatography: Employing techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the polar reagent from your product.

  • Recrystallization: Purifying a solid product by recrystallization, leaving the highly soluble this compound in the mother liquor.

Q2: How can I quench the unreacted this compound in my reaction mixture?

A2: Quenching involves adding a reagent that selectively reacts with the excess this compound. A common strategy for scavenging primary amines is to add an excess of a simple aldehyde or ketone, such as acetone or acetaldehyde, at the end of the reaction. The resulting oxime is often easier to remove during a subsequent workup.

Q3: Is an aqueous wash effective for removing this reagent?

A3: Yes, an aqueous wash is often the first and most straightforward method to try. Because 2-(Aminooxy)ethanamine is a basic compound, washing the organic reaction mixture with a dilute acidic solution (e.g., 1M HCl) will protonate the amine groups, forming a salt that is highly soluble in the aqueous layer. This technique is known as acid-base extraction.

Q4: My product is also somewhat polar. Will I lose it during an aqueous wash?

A4: This is a valid concern. If your product has some water solubility, you may experience some loss into the aqueous layer. To minimize this, you can perform multiple extractions with a smaller volume of the organic solvent after the initial wash. Additionally, washing the combined aqueous layers with a fresh portion of the organic solvent can help to recover some of the dissolved product.

Q5: When should I consider using chromatography?

A5: Chromatography is a powerful purification technique that should be considered when:

  • Your product is also polar and water-soluble, making extraction difficult.

  • You require very high purity.

  • Aqueous workup procedures fail to remove the impurity completely.

  • Your product is not stable to acidic or basic conditions.

RP-HPLC is generally a good starting point for the separation of polar compounds.

Q6: Can I use recrystallization to purify my product?

A6: If your desired product is a solid, recrystallization can be a very effective purification method. This compound is typically very soluble in common recrystallization solvents and will remain in the mother liquor, allowing for the isolation of your pure crystalline product. For amine hydrochloride products, polar solvents like ethanol or isopropanol are often good choices for recrystallization.[1]

Data Presentation: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Quenching Chemical conversion of the unreacted reagent to a more easily removable derivative.Can be performed in the reaction vessel; can simplify subsequent purification.Adds another reagent to the mixture; the quenched product still needs to be removed.Reactions where the unreacted amine interferes with subsequent steps or purification.
Aqueous Wash (Acid-Base Extraction) Partitioning of the polar, basic reagent into an acidic aqueous phase.[2]Simple, fast, and inexpensive; effective for large scales.May not be suitable for water-soluble products; can lead to emulsions.Non-polar or moderately polar products that are stable to acid.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity; polar compounds elute first.[3]High resolution and purity; applicable to a wide range of polar compounds.Requires specialized equipment; can be time-consuming and costly for large scales.Polar products that are difficult to separate by extraction; when high purity is required.
Recrystallization Differential solubility of the product and impurity in a solvent at different temperatures.[1]Can yield very pure crystalline material; scalable.Only applicable to solid products; some product loss in the mother liquor is inevitable.Solid products with good crystallization properties.

Experimental Protocols

Protocol 1: Quenching with Acetone
  • Reaction Completion: Once your primary reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the reaction mixture to room temperature.

  • Quenching: Add a 5-10 fold molar excess of acetone relative to the initial amount of this compound.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the excess amine.

  • Workup: Proceed with an appropriate workup procedure, such as an aqueous wash, to remove the resulting oxime.

Protocol 2: Removal by Acidic Aqueous Wash (Acid-Base Extraction)
  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute acid solution (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of the amine.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

This is a general guideline and may require optimization for your specific product.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent, ensuring it is compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter.

  • Column Selection: A C18 column is a common choice for RP-HPLC. For highly polar compounds, a mixed-mode column (e.g., Primesep A) may provide better retention and separation.[3]

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Gradient Elution: Start with a high percentage of the aqueous phase (e.g., 95% water) and gradually increase the percentage of the organic phase (e.g., to 95% acetonitrile) over 20-30 minutes.

  • Detection: Monitor the elution of your product and the impurity using a UV detector at an appropriate wavelength. This compound does not have a strong chromophore, so detection may be challenging unless a universal detector like an Evaporative Light Scattering Detector (ELSD) is used.[3]

  • Fraction Collection: Collect the fractions corresponding to your purified product.

  • Solvent Removal: Remove the HPLC solvent, typically by lyophilization or rotary evaporation, to obtain your pure product.

Visualizations

experimental_workflow start Crude Reaction Mixture extraction Aqueous Wash (Acid-Base Extraction) start->extraction is_pure Is the product pure? extraction->is_pure chromatography Chromatography (e.g., RP-HPLC) is_solid Is the product solid? chromatography->is_solid recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product is_solid->recrystallization Yes is_solid->pure_product No is_pure->chromatography No is_pure->pure_product Yes

Caption: A general workflow for the purification of a reaction product.

logical_relationship reagent Unreacted 2-(Aminooxy)ethanamine (Polar, Basic, Water-Soluble) method1 Acid-Base Extraction reagent->method1 method2 Chromatography (RP-HPLC/HILIC) reagent->method2 method3 Quenching reagent->method3 outcome1 Forms a water-soluble salt, partitions into aqueous layer method1->outcome1 outcome2 Separated based on polarity/ hydrophobicity method2->outcome2 outcome3 Converted to a new compound for easier removal method3->outcome3

Caption: Logical relationships between the properties of the reagent and removal methods.

References

Validation & Comparative

A Comparative Guide to Bifunctional Crosslinkers: 2-(Aminooxy)ethanamine Dihydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a bifunctional crosslinker is a critical step in the development of sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to PROteolysis TArgeting Chimeras (PROTACs). The linker not only connects the molecular entities but also profoundly influences the stability, homogeneity, and in vivo performance of the final product. This guide provides an objective comparison of 2-(Aminooxy)ethanamine dihydrochloride, which participates in oxime ligation, with other commonly used bifunctional crosslinkers, supported by experimental data and detailed methodologies.

At a Glance: Performance Characteristics of Common Bifunctional Crosslinkers

This compound stands out due to the unique properties of the oxime bond it forms. Unlike traditional amine-reactive (NHS esters) or thiol-reactive (maleimides) crosslinkers, aminooxy groups react specifically with aldehydes or ketones. This bio-orthogonal reaction provides a high degree of control over the conjugation site, leading to more homogeneous products.[1][2]

Feature2-(Aminooxy)ethanamine (Oxime Ligation)NHS Ester CrosslinkersMaleimide Crosslinkers
Target Functional Group Aldehydes, KetonesPrimary Amines (e.g., Lysine)Sulfhydryls (e.g., Cysteine)
Resulting Linkage OximeAmideThioether (Thiosuccinimide)
Reaction pH 4.5 - 7.0[2]7.0 - 9.0[3]6.5 - 7.5[4]
Site-Specificity High (requires carbonyl introduction)[1]Low (reacts with multiple lysines)High (targets specific cysteines)
Linkage Stability High[5]Very HighModerate to Low (susceptible to retro-Michael reaction)[6]

In-Depth Comparison of Linkage Stability

The stability of the covalent bond formed by a crosslinker is paramount for the in vivo performance of a bioconjugate. Premature cleavage of a cytotoxic payload from an ADC, for instance, can lead to off-target toxicity and a reduced therapeutic window.

Linkage TypeConditionHalf-life (t½)Key Considerations
Oxime Physiological pH (7.4)~1 month[5]Highly stable at neutral pH, with hydrolysis being acid-catalyzed. This can be advantageous for payload release in the acidic environment of endosomes and lysosomes.[5]
Amide (from NHS Ester)Physiological pH (7.4)Exceptionally longThe amide bond itself is very stable. The primary concern is the hydrolysis of the NHS ester before conjugation, which is rapid at higher pH.[5]
Thioether (from Maleimide)Human PlasmaHours to >200 hours (highly structure-dependent)[5]Susceptible to retro-Michael reaction in the presence of thiols like glutathione, leading to deconjugation.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different crosslinkers.

Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes the conjugation of a payload to an antibody using 2-(aminooxy)ethanamine chemistry after generating aldehyde groups on the antibody's glycans.[6]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution

  • Propylene glycol

  • This compound-functionalized payload

  • Aniline (catalyst)

  • Sodium acetate buffer (pH 5.5)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Oxidation:

    • Prepare the mAb at a concentration of 10 mg/mL in PBS.

    • Add a freshly prepared solution of NaIO₄ to a final concentration of 1 mM.

    • Incubate in the dark at 4°C for 1 hour.

    • Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate for 10 minutes at 4°C.

    • Purify the oxidized antibody by buffer exchange into sodium acetate buffer (pH 5.5).[6]

  • Oxime Ligation:

    • To the purified oxidized mAb, add the aminooxy-functionalized payload at a 10-fold molar excess.

    • Add aniline to a final concentration of 10 mM.

    • Incubate at room temperature for 16-24 hours.[6]

  • Purification:

    • Purify the resulting ADC using an SEC column to remove excess payload and catalyst.

Protocol 2: Two-Step Protein-Small Molecule Conjugation using a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol outlines the conjugation of a small molecule to a protein using an amine- and thiol-reactive crosslinker.[1]

Materials:

  • Protein A (containing primary amines) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Protein B or small molecule (containing a free thiol)

  • Desalting column

Procedure:

  • Activation of Protein A:

    • Add a 20- to 50-fold molar excess of SMCC to the Protein A solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker:

    • Immediately purify the maleimide-activated Protein A using a desalting column.[7]

  • Conjugation to Thiol-Containing Molecule:

    • Combine the activated Protein A with the thiol-containing molecule.

    • Incubate for 1-2 hours at room temperature.

  • Purification:

    • Purify the final conjugate to remove unreacted components.

Visualizing Workflows and Pathways

Understanding the underlying processes is facilitated by visual representations.

Istaroxime Signaling Pathway

2-(Aminooxy)ethanamine is used in the synthesis of istaroxime analogs.[8] Istaroxime has a dual mechanism of action in cardiac myocytes, making it a novel treatment for acute heart failure.[9][10] It inhibits the Na+/K+-ATPase and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[9][10]

G cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol istaroxime Istaroxime na_k_atpase Na+/K+-ATPase istaroxime->na_k_atpase Inhibits na_in Increased Intracellular Na+ na_k_atpase->na_in Leads to ncx Na+/Ca2+ Exchanger (NCX) ca_in Increased Intracellular Ca2+ ncx->ca_in Increases serca SERCA2a ca_sr Ca2+ serca->ca_sr Pumps Ca2+ into SR relaxation Enhanced Myocardial Relaxation (Lusitropy) ca_sr->relaxation istaroxime_sr Istaroxime istaroxime_sr->serca Stimulates na_in->ncx Activates contraction Increased Myocardial Contraction (Inotropy) ca_in->contraction G cluster_synthesis PROTAC Synthesis Workflow cluster_moa PROTAC Mechanism of Action start Aminooxy-Linker-Handle intermediate Intermediate Conjugate start->intermediate Oxime Ligation ligand_a E3 Ligase Ligand (with aldehyde/ketone) ligand_a->intermediate protac Final PROTAC intermediate->protac Second Conjugation Step ligand_b Target Protein Ligand (with reactive group for handle) ligand_b->protac protac_moa PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac_moa->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Poly-ubiquitination ternary->ubiquitination Induces proteasome 26S Proteasome ubiquitination->proteasome Targets POI for degradation POI Degradation proteasome->degradation G cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Pathway adc Oxime-Linked ADC antigen Tumor Cell Surface Antigen adc->antigen Binding internalization Receptor-Mediated Endocytosis antigen->internalization endosome Early Endosome (pH 6.0-6.5) internalization->endosome lysosome Lysosome (pH 4.5-5.0) endosome->lysosome Maturation payload Released Cytotoxic Payload lysosome->payload Acid-Catalyzed Oxime Hydrolysis apoptosis Cell Death (Apoptosis) payload->apoptosis Induces

References

A Head-to-Head Comparison of Oxime Ligation and Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the selection of an appropriate ligation strategy is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two prominent bioconjugation techniques: oxime ligation and click chemistry. We will delve into their reaction kinetics, biocompatibility, and experimental protocols to empower you to make an informed decision for your specific application, from fluorescent labeling of proteins to the synthesis of antibody-drug conjugates (ADCs).

At a Glance: A Tale of Two Chemistries

Both oxime ligation and click chemistry are celebrated for their high degree of chemoselectivity, enabling the formation of stable covalent bonds in complex biological milieu with minimal side reactions. However, they diverge significantly in their underlying mechanisms, reaction rates, and the nature of the chemical linkage they form.

Oxime ligation involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. This reaction is bioorthogonal, as these functional groups are generally absent in biological systems. The reaction can be significantly accelerated by catalysts, most notably aniline and its derivatives, making its kinetics comparable in some cases to click chemistry.

Click chemistry , a concept that garnered the 2022 Nobel Prize in Chemistry, encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. In the context of bioconjugation, the most utilized click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is known for its exceptional speed and efficiency, while SPAAC offers superior biocompatibility for applications in living systems by eliminating the need for a potentially toxic copper catalyst.

Quantitative Performance Metrics: A Side-by-Side Analysis

The choice between these powerful ligation techniques often comes down to a trade-off between reaction speed, biocompatibility, and the specific requirements of the experimental system. The following tables summarize key quantitative data to facilitate a direct comparison.

ParameterOxime LigationClick Chemistry (CuAAC)Click Chemistry (SPAAC)
Second-Order Rate Constant (M⁻¹s⁻¹) ~10⁻³ - 1 (uncatalyzed) 10¹ - 10³ (aniline-catalyzed)[1]~10² - 10³[1]~10⁻¹ - 1[1]
Typical Reaction Time 1 - 24 hours< 1 - 4 hours[1]1 - 12 hours[1]
Typical Yield Moderate to HighHigh to QuantitativeHigh
Biocompatibility Generally high; catalyst can have some toxicity.[1]Limited in living systems due to copper toxicity.High (metal-free).[1]
Catalyst Required Optional, but aniline-based catalysts significantly enhance the rate.[1]Copper(I)None
Reacting Functional Groups Aldehyde/Ketone + AminooxyTerminal Alkyne + AzideStrained Alkyne + Azide
Bond Formed Oxime (C=N-O)1,4-disubstituted 1,2,3-triazole1,4- and 1,5-disubstituted 1,2,3-triazole
Optimal pH Range Mildly acidic to neutral (optimal with catalyst at neutral pH).[1]Wide pH range (4-11)Physiological pH

Unveiling the Chemical Mechanisms

The distinct reaction pathways of oxime ligation and click chemistry dictate their respective advantages and limitations.

Reaction Mechanisms cluster_oxime Oxime Ligation cluster_cuaac Click Chemistry (CuAAC) A1 R1-CHO (Aldehyde) C1 R1-CH=N-O-R2 (Oxime) A1->C1 + H2O B1 R2-ONH2 (Aminooxy) B1->C1 A2 R1-C≡CH (Alkyne) C2 R1-Triazole-R2 A2->C2 Cu(I) catalyst B2 R2-N3 (Azide) B2->C2 General Experimental Workflow for Protein Labeling start Start step1 1. Introduce Functional Group (e.g., Aldehyde, Alkyne, Azide) into Protein start->step1 step2 2. Prepare Probe (e.g., Aminooxy-dye, Azide-drug, Alkyne-biotin) step1->step2 step3 3. Ligation Reaction (Oxime or Click) step2->step3 step4 4. Purification (e.g., Size-Exclusion Chromatography, Dialysis) step3->step4 step5 5. Characterization (e.g., SDS-PAGE, Mass Spectrometry, UV-Vis Spectroscopy) step4->step5 end Labeled Protein Conjugate step5->end Decision Framework: Choosing a Ligation Chemistry decision decision start Start: Define Experimental Goal d1 In vivo or live cell application? start->d1 d2 Are rapid kinetics critical? d1->d2 No (in vitro) c1 Consider SPAAC (metal-free) d1->c1 Yes d3 Is catalyst removal a concern? d2->d3 No c2 Consider CuAAC (fastest kinetics) d2->c2 Yes c3 Consider Oxime Ligation (aniline-catalyzed for speed) d3->c3 Yes c4 Consider Oxime Ligation (uncatalyzed or catalyzed) d3->c4 No

References

A Comparative Guide to the Hydrolytic Stability of Oxime and Hydrazone Bonds

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug delivery, the choice of a linker can be as critical as the active molecule itself. Among the arsenal of covalent linkages, oxime and hydrazone bonds are frequently employed for their formation under mild physiological conditions. However, their stability in aqueous environments is a pivotal factor that dictates their suitability for specific applications. This guide provides an in-depth, objective comparison of the hydrolytic stability of oxime versus hydrazone bonds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

Experimental evidence unequivocally demonstrates that oxime bonds exhibit significantly greater hydrolytic stability compared to hydrazone bonds across a range of pH values.[1] This enhanced stability is a key consideration in the design of long-circulating drug conjugates and other bioconjugates requiring robust linkages. The rate of hydrolysis for both bonds is pH-dependent and catalyzed by acid.[2][3][4] However, the rate constant for oxime hydrolysis has been shown to be nearly 1000-fold lower than that for simple hydrazones.[2][3][5] This substantial difference in stability makes the oxime linkage a more reliable choice for applications demanding long-term integrity in physiological conditions.[1]

The superior stability of the oxime bond is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone linkage.[2][6] This reduces the basicity of the imine nitrogen, making it less susceptible to the protonation that initiates hydrolysis.[1][6]

Data Comparison: Hydrolytic Stability

The hydrolytic stability of oximes and various hydrazones can be quantitatively compared by their relative hydrolysis rates. The following table summarizes data from a seminal study by Kalia and Raines (2008), which directly compared isostructural hydrazones and an oxime at pD 7.0.

LinkageRelative Rate of Hydrolysis (Normalized to Oxime)Relative StabilityStability Profile
Oxime 1Very HighExhibits high stability, particularly at neutral and acidic pH.[1]
Methylhydrazone ~600LowSignificantly less stable than oximes.[1][2]
Acetylhydrazone ~300ModerateMore stable than methylhydrazone, but considerably less stable than oxime.[1][2]
Semicarbazone ~160ModerateMore stable than methylhydrazone, but significantly less stable than oxime.[1][2]

Note: Absolute half-lives are dependent on the specific molecular structure and reaction conditions.

Hydrolysis Mechanism

The acid-catalyzed hydrolysis of both oxime and hydrazone bonds proceeds through a similar mechanism involving protonation of the imine nitrogen, followed by nucleophilic attack by water to form a carbinolamine intermediate. This intermediate then breaks down to release the constituent aldehyde/ketone and hydroxylamine/hydrazine.

HydrolysisMechanism cluster_oxime Oxime Hydrolysis cluster_hydrazone Hydrazone Hydrolysis O_start R1-CH=N-OR2 (Oxime) O_protonated R1-CH=N+H-OR2 (Protonated Oxime) O_start->O_protonated + H+ O_intermediate R1-CH(OH)-NH-OR2 (Carbinolamine Intermediate) O_protonated->O_intermediate + H2O O_end R1-CHO + H2N-OR2 (Aldehyde + Hydroxylamine) O_intermediate->O_end - H+ H_start R1-CH=N-NHR2 (Hydrazone) H_protonated R1-CH=N+H-NHR2 (Protonated Hydrazone) H_start->H_protonated + H+ H_intermediate R1-CH(OH)-NH-NHR2 (Carbinolamine Intermediate) H_protonated->H_intermediate + H2O H_end R1-CHO + H2N-NHR2 (Aldehyde + Hydrazine) H_intermediate->H_end - H+

Caption: Acid-catalyzed hydrolysis mechanism for oxime and hydrazone bonds.

Experimental Protocols

To assess and compare the hydrolytic stability of oxime and hydrazone linkages, the following experimental protocols are commonly employed.

RP-HPLC Method for Determining Hydrolytic Stability

This method allows for the quantitative analysis of the degradation of a bioconjugate over time under different pH conditions.

Objective: To determine the hydrolytic stability of an oxime- or hydrazone-linked conjugate at various pH values.[1]

Materials:

  • Oxime- or hydrazone-linked conjugate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • Other buffers for desired pH range

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a UV detector[1]

Procedure:

  • Sample Preparation: Prepare stock solutions of the conjugate in a suitable organic solvent (e.g., DMSO or DMF).

  • Incubation: Dilute the stock solution into the different pH buffers to a final concentration suitable for RP-HPLC analysis. Incubate these solutions at a constant temperature (e.g., 37°C).

  • Time-Course Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching (optional): If necessary, quench the hydrolysis by adding a neutralizing agent or by freezing the sample immediately.

  • RP-HPLC Analysis: Inject the aliquots into the RP-HPLC system.

  • Data Analysis: Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of peaks for the hydrolysis products. Plot the percentage of intact conjugate remaining versus time. Calculate the half-life (t½) of the conjugate under each pH condition by fitting the data to a first-order decay model.[7]

HPLC_Workflow start Prepare conjugate solutions in different pH buffers incubate Incubate at 37°C start->incubate aliquot Withdraw aliquots at various time points incubate->aliquot hplc Analyze by RP-HPLC aliquot->hplc data Plot % intact conjugate vs. time and calculate half-life hplc->data

Caption: Experimental workflow for RP-HPLC stability assay.

¹H NMR Spectroscopy Method for Real-Time Hydrolysis Monitoring

This method provides real-time, continuous monitoring of the hydrolysis reaction without the need for sample quenching.

Objective: To monitor the hydrolysis of an oxime or hydrazone conjugate in real-time.[2]

Materials:

  • Oxime or hydrazone conjugate

  • Deuterated buffers (e.g., phosphate buffer in D₂O) at various pD values (e.g., 5.0, 7.0, 9.0)[8]

  • NMR tubes

  • NMR spectrometer[8]

Procedure:

  • Sample Preparation: Dissolve the conjugate in the deuterated buffer of the desired pD to a concentration suitable for NMR analysis.[8]

  • Initial Spectrum: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum at time zero (t=0).[8]

  • Incubation and Monitoring: Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C) within the NMR spectrometer if possible, or in a separate incubator.[8]

  • Time-Course Spectra: Acquire ¹H NMR spectra at regular time intervals.[8]

  • Data Analysis: Integrate the signals corresponding to specific protons of the intact conjugate and the hydrolysis products (e.g., the aldehydic proton of the released aldehyde).[2] The change in the integral values over time is used to calculate the first-order rate constant (k) for hydrolysis.

NMR_Workflow start Dissolve conjugate in deuterated buffer nmr_tube Transfer to NMR tube start->nmr_tube initial_spectrum Acquire initial ¹H NMR spectrum (t=0) nmr_tube->initial_spectrum incubate Incubate at constant temperature initial_spectrum->incubate time_spectra Acquire spectra at regular intervals incubate->time_spectra data Integrate peaks and calculate hydrolysis rate constant time_spectra->data

Caption: Experimental workflow for ¹H NMR stability assay.

Conclusion

The selection between an oxime and a hydrazone linkage is a critical design choice in the development of bioconjugates. For applications requiring high stability, such as antibody-drug conjugates intended for long circulation times, the oxime bond is the superior choice due to its significantly lower rate of hydrolysis compared to hydrazone bonds.[1][7] Conversely, the greater lability of hydrazone bonds, particularly under acidic conditions, can be advantageous for applications that require controlled release of a payload in acidic microenvironments like endosomes or tumors.[9][10] A thorough understanding of the relative stabilities and the factors influencing them, as outlined in this guide, is essential for the rational design of effective and safe bioconjugates.

References

A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified by 2-(Aminooxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is crucial for understanding protein function, signaling pathways, and for the development of novel therapeutics. Protein carbonylation, an irreversible oxidative modification, is a key biomarker of oxidative stress and is implicated in various diseases. The detection and quantification of these modifications often rely on chemical labeling followed by mass spectrometry.

This guide provides an objective comparison of 2-(Aminooxy)ethanamine dihydrochloride with alternative labeling reagents, primarily hydrazide-based compounds, for the mass spectrometric analysis of carbonylated proteins. We will delve into the underlying chemistry, compare performance based on available data, and provide detailed experimental protocols to assist in methodology selection and implementation.

Executive Summary: Stability as a Decisive Factor

The fundamental difference between aminooxy and hydrazide reagents lies in the covalent bond they form with carbonyl groups. 2-(Aminooxy)ethanamine reacts to form a highly stable oxime linkage, whereas hydrazide reagents form a hydrazone bond. Experimental evidence consistently demonstrates that oxime bonds exhibit significantly greater hydrolytic stability compared to hydrazone bonds, particularly across the acidic to neutral pH range typically used in proteomics workflows. This enhanced stability is a critical advantage, minimizing sample loss and ensuring more reliable and reproducible quantification.

Performance Comparison: Aminooxy vs. Hydrazide Reagents

The choice of labeling reagent directly impacts the success of a proteomics experiment aimed at identifying and quantifying carbonylated proteins. The ideal reagent should be highly reactive towards the target, form a stable linkage, and facilitate sensitive detection by mass spectrometry.

Feature2-(Aminooxy)ethanamine (Forms Oxime)Hydrazide Reagents (e.g., Biotin Hydrazide, Girard's Reagents)
Bond Formed OximeHydrazone
Bond Stability Very High. Significantly more stable than hydrazones, especially at acidic pH.[1][2]Moderate to Low. Susceptible to hydrolysis, particularly in acidic conditions.[1][2]
Reaction Kinetics Efficient, can be catalyzed by aniline.[3]Generally rapid.
MS/MS Fragmentation The oxime bond is stable under typical fragmentation conditions.The hydrazone bond can be less stable, potentially complicating spectral interpretation.
Enrichment Requires an affinity tag (e.g., biotin) to be incorporated into the reagent structure for enrichment.Often commercially available with integrated biotin tags (e.g., Biotin Hydrazide) for avidin-based enrichment.[4][5]
Quantification Amenable to isotopic labeling for quantitative studies. Novel reagents like aminoxyTMT combine the aminooxy group with isobaric tags for multiplexed quantification.[6][7]Can be used with isotopic labeling, such as light and heavy forms of Girard's reagents, for quantitative analysis.[8][9]
Ionization Enhancement The basic amine group can aid in ionization.Girard's reagents are specifically designed with a quaternary amine group to enhance ionization efficiency.[10][11]

Experimental Workflows and Protocols

The successful analysis of modified proteins is highly dependent on a robust and well-defined experimental workflow. Below are a generalized workflow and detailed protocols for the labeling and preparation of carbonylated proteins for mass spectrometry analysis.

General Experimental Workflow

The overall process involves the derivatization of carbonyl groups, digestion of the protein into peptides, enrichment of the modified peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Protein Protein Sample (with Carbonyl Groups) Derivatization Derivatization with Aminooxy or Hydrazide Reagent Protein->Derivatization Digestion Proteolytic Digestion (e.g., Trypsin) Derivatization->Digestion Enrichment Enrichment of Labeled Peptides (e.g., Avidin Affinity) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data Data Analysis (Peptide Identification & Quantification) LCMS->Data

Caption: General workflow for the analysis of carbonylated proteins.

Protocol 1: Labeling of Carbonylated Proteins with 2-(Aminooxy)ethanamine

This protocol is adapted for labeling protein carbonyls prior to mass spectrometry. For glycoproteins, an initial oxidation step is required to generate aldehyde groups.

Materials:

  • Protein sample (1 mg/mL in a suitable buffer like PBS)

  • This compound

  • Aniline (optional catalyst)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)

  • Protease: Trypsin (mass spectrometry grade)

  • Quenching Solution: 1% Formic Acid

Procedure:

  • Derivatization:

    • To 100 µL of the protein sample, add this compound to a final concentration of 10-50 mM.

    • (Optional) Add aniline to a final concentration of 10-100 mM to catalyze the reaction.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Sample Preparation for Digestion:

    • Remove excess labeling reagent using a desalting column or buffer exchange into the Denaturation Buffer.

  • Reduction and Alkylation:

    • Add DTT to the denatured protein sample and incubate at 37°C for 1 hour.

    • Allow the sample to cool to room temperature and add IAA. Incubate in the dark for 30 minutes.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

Protocol 2: Labeling with Biotin Hydrazide for Enrichment

This protocol utilizes a common hydrazide reagent that includes a biotin handle for subsequent peptide enrichment.

Materials:

  • Same as Protocol 1, but replace 2-(Aminooxy)ethanamine with Biotin Hydrazide.

  • Avidin-agarose beads for enrichment.

  • Wash Buffer: 50 mM ammonium bicarbonate, 0.5 M NaCl

  • Elution Buffer: 0.1% Trifluoroacetic acid (TFA)

Procedure:

  • Derivatization, Reduction, Alkylation, and Digestion: Follow steps 1-5 as in Protocol 1, using Biotin Hydrazide instead of the aminooxy reagent.

  • Enrichment of Biotinylated Peptides:

    • Incubate the cleaned peptide digest with avidin-agarose beads for 1-2 hours at room temperature with gentle rotation.

    • Wash the beads extensively with Wash Buffer to remove non-biotinylated peptides.

    • Elute the bound peptides using the Elution Buffer.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The choice of labeling reagent is critical and depends on the specific goals of the experiment. The following diagram illustrates a decision-making process for selecting a suitable reagent.

G Start Start: Need to analyze protein carbonyls Stability Is maximum sample stability critical? Start->Stability Quant Is quantitative analysis required? Stability->Quant No Aminooxy Use Aminooxy Reagent (e.g., 2-(Aminooxy)ethanamine) Stability->Aminooxy Yes Ionization Is ionization enhancement needed? Quant->Ionization No Hydrazide Use Hydrazide Reagent (e.g., Biotin Hydrazide) Quant->Hydrazide No IsoAminooxy Use Isotope-labeled Aminooxy Reagent (e.g., aminoxyTMT) Quant->IsoAminooxy Yes IsoHydrazide Use Isotope-labeled Hydrazide Reagent Quant->IsoHydrazide Yes Ionization->Hydrazide No Girard Use Girard's Reagent Ionization->Girard Yes Aminooxy->Quant Continue

Caption: Decision tree for selecting a carbonyl-reactive probe.

Conclusion

For the mass spectrometry-based analysis of protein carbonylations, 2-(Aminooxy)ethanamine and related aminooxy compounds offer a significant advantage over hydrazide-based reagents due to the superior stability of the resulting oxime linkage. This stability translates to reduced sample loss during processing and more reliable data, which is paramount for both qualitative identification and quantitative studies. While hydrazide reagents like Girard's reagents can offer benefits in terms of ionization enhancement, the development of novel reagents such as aminoxyTMT demonstrates the versatility and growing preference for the aminooxy chemistry in advanced quantitative proteomics.[6][7] The choice of reagent should be guided by the specific experimental requirements, with a strong consideration for the chemical stability of the label throughout the analytical workflow.

References

A Head-to-Head Comparison of Bioconjugation Reagents: 2-(Aminooxy)ethanamine dihydrochloride vs. PEGylated Aminooxy Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is a cornerstone of innovation. Oxime ligation, the reaction between an aminooxy group and a carbonyl (an aldehyde or ketone), has emerged as a robust and highly selective bioconjugation strategy. This guide provides an objective comparison of a simple aminooxy reagent, 2-(Aminooxy)ethanamine dihydrochloride, with its more complex counterparts, PEGylated aminooxy reagents. This analysis, supported by experimental data and detailed protocols, aims to equip you with the knowledge to select the most fitting strategy for your research and development endeavors.

The choice between a small, non-PEGylated aminooxy reagent and a PEGylated version is a critical decision that influences not only the conjugation reaction itself but also the physicochemical properties and in vivo performance of the final bioconjugate. While both classes of reagents leverage the same fundamental chemistry to form a highly stable oxime bond, the presence of the polyethylene glycol (PEG) chain introduces significant differences.

Performance at a Glance: A Comparative Overview

The selection of an aminooxy reagent is a multi-faceted decision, balancing reaction efficiency, the stability of the formed bond, and the desired properties of the final conjugate. The following table summarizes the key characteristics of this compound and PEGylated aminooxy reagents.

FeatureThis compoundPEGylated Aminooxy Reagents
Target Functional Group Aldehydes, KetonesAldehydes, Ketones
Resulting Linkage OximeOxime
Reaction pH ~4.5 - 7.0 (mildly acidic to neutral)[1][2]~4.5 - 7.0 (mildly acidic to neutral)[1][3]
Reaction Time Hours to overnight[3]Hours to overnight[3]
Bond Stability Highly Stable[1][2]Highly Stable[1][3]
Solubility of Conjugate Dependent on the properties of the conjugated molecule.Generally enhanced due to the hydrophilic PEG chain.[4]
Immunogenicity of Conjugate Dependent on the properties of the conjugated molecule.Often reduced due to the shielding effect of the PEG chain.[4]
Pharmacokinetics Governed by the conjugated molecule.Typically improved with longer circulation times.[4]
Steric Hindrance MinimalCan be a factor depending on the PEG chain length.

The Chemistry of Oxime Ligation

The core of the comparison lies in the oxime ligation reaction, a cornerstone of bioorthogonal chemistry. This reaction involves the nucleophilic attack of the aminooxy group (-ONH₂) on an electrophilic aldehyde or ketone, forming a stable oxime linkage (a carbon-nitrogen double bond).[5] The reaction proceeds efficiently in aqueous solutions under mild pH conditions and can be significantly accelerated by catalysts such as aniline and its derivatives.[1][6]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products carbonyl Carbonyl-containing Molecule (R-C=O) ligation Oxime Ligation carbonyl->ligation aminooxy Aminooxy Reagent (R'-ONH₂) aminooxy->ligation oxime Stable Oxime Conjugate (R-C=N-O-R') ligation->oxime water H₂O ligation->water +

Figure 1. Chemical principle of oxime ligation.

Head-to-Head Comparison: Key Performance Metrics

While both reagent types form the same stable oxime bond, the impact on the overall bioconjugate differs significantly.

Reaction Kinetics: The intrinsic reactivity of the aminooxy group is the primary driver of the reaction rate. For both 2-(Aminooxy)ethanamine and PEGylated aminooxy reagents, the reaction kinetics are influenced by pH, temperature, and the presence of a catalyst.[7] While there is no extensive peer-reviewed data directly comparing the kinetics of these two specific reagent types under identical conditions, the larger size of the PEGylated reagent might introduce steric hindrance that could slightly decrease the reaction rate compared to the smaller, more agile 2-(Aminooxy)ethanamine. However, this effect is generally considered minor.

Solubility: One of the most significant advantages of using PEGylated aminooxy reagents is the enhanced aqueous solubility they impart to the resulting bioconjugate.[4] This is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation. Modification with 2-(Aminooxy)ethanamine will have a minimal impact on the overall solubility of the target molecule.

Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and peptides.[4] The flexible PEG chain creates a hydrophilic shield around the molecule, masking epitopes that could be recognized by the immune system. The use of 2-(Aminooxy)ethanamine does not confer this advantage.

Pharmacokinetics: The increased hydrodynamic radius of a PEGylated bioconjugate leads to reduced renal clearance and, consequently, a longer circulation half-life in vivo.[4] This is a critical factor in drug development, as it can lead to improved efficacy and reduced dosing frequency.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. The following are generalized protocols for the use of both this compound and PEGylated aminooxy reagents.

G start Start prep_carbonyl Preparation of Carbonyl-Containing Biomolecule start->prep_carbonyl prep_reagent Reagent Preparation start->prep_reagent conjugation Oxime Ligation Reaction prep_carbonyl->conjugation prep_reagent->conjugation purification Purification of Conjugate conjugation->purification analysis Analysis and Characterization purification->analysis end End analysis->end

Figure 2. General experimental workflow for oxime ligation.
Protocol 1: Conjugation with this compound

Materials:

  • Carbonyl-containing biomolecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0)

  • Catalyst (optional, e.g., aniline, 1 M stock in DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

  • Preparation of Biomolecule: Dissolve the carbonyl-containing biomolecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Preparation of Reagent: Immediately before use, dissolve this compound in the Reaction Buffer to prepare a stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the biomolecule solution to achieve a final molar excess of the reagent (typically 10-50 fold).

    • If using a catalyst, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[8]

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification: Remove excess reagent and byproducts by SEC, dialysis, or another appropriate purification method.[8]

Protocol 2: Conjugation with a PEGylated Aminooxy Reagent

Materials:

  • Carbonyl-containing biomolecule

  • Aminooxy-PEG reagent (e.g., Aminooxy-PEG4-acid)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0)

  • Catalyst (optional, e.g., aniline, 1 M stock in DMSO)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Preparation of Biomolecule: Dissolve the carbonyl-containing biomolecule in the Reaction Buffer to a desired concentration.

  • Preparation of Reagent: Dissolve the Aminooxy-PEG reagent in the Reaction Buffer to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the Aminooxy-PEG stock solution to the biomolecule solution to achieve a final molar excess of the reagent (typically 10-50 fold).[5]

    • If a catalyst is used, add the aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[3]

  • Purification: Purify the PEGylated conjugate using a suitable method such as SEC to separate the larger conjugate from the smaller, unreacted PEG reagent.[1]

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of aminooxy reagents is in the construction of ADCs, where a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The stability of the oxime bond is crucial for ensuring that the drug remains attached to the antibody in circulation and is only released upon internalization into the target cell.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induces

Figure 3. Simplified signaling pathway of an Antibody-Drug Conjugate.

Conclusion

The choice between this compound and PEGylated aminooxy reagents is dictated by the specific goals of the bioconjugation. For applications where minimal modification is desired and the intrinsic properties of the target biomolecule are sufficient, 2-(Aminooxy)ethanamine provides a straightforward and cost-effective solution for creating a stable oxime linkage.

However, for therapeutic applications and in vivo studies where enhanced solubility, reduced immunogenicity, and improved pharmacokinetics are critical, PEGylated aminooxy reagents are the superior choice.[4] The benefits conferred by the PEG chain often outweigh the potential for minor steric hindrance during the conjugation reaction. By carefully considering the quantitative and qualitative differences outlined in this guide, researchers can make an informed decision to select the optimal aminooxy reagent for their specific application, paving the way for the development of novel and effective bioconjugates.

References

Harnessing Oxime Ligation: A Comparative Guide to 2-(Aminooxy)ethanamine Dihydrochloride in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of Antibody-Drug Conjugates (ADCs). The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, governs the stability, efficacy, and safety of the ADC.[1] This guide provides an objective comparison of 2-(Aminooxy)ethanamine dihydrochloride, a key reagent for forming stable oxime linkages, with other common linker technologies. The information is supported by experimental data to inform the rational design of next-generation ADCs.

The formation of an oxime bond via the reaction of an aminooxy group, provided by reagents like this compound, with an aldehyde or ketone on a payload or antibody has gained prominence in bioconjugation due to its favorable stability profile.[2][3] Oxime linkages are significantly more stable than hydrazones, particularly at physiological pH, making them a preferred choice for applications requiring long-term stability in circulation.[2][4][5] This stability minimizes premature drug release and potential off-target toxicity.[6]

Comparative Analysis of ADC Linker Technologies

The choice of linker chemistry has a profound impact on an ADC's therapeutic index.[7][8] Linkers are broadly categorized as cleavable or non-cleavable, with oxime linkers typically falling into the non-cleavable category.[1][6] Non-cleavable linkers rely on the degradation of the antibody within the lysosome to release the payload, which can be advantageous for certain payloads and targets.[9][10]

The following table summarizes a comparison of key characteristics of different linker types, highlighting the position of oxime linkers formed using this compound.

Linker TypeFormation ChemistryStability at Physiological pH (7.4)Cleavage MechanismKey AdvantagesKey Disadvantages
Oxime Aminooxy + Aldehyde/KetoneHighNon-cleavable (Antibody degradation)High stability, homogeneity.[2][4][5]Slower reaction kinetics compared to some methods.[11][12]
Hydrazone Hydrazine + Aldehyde/KetoneModerate (pH-sensitive)Acid-labile (cleaved in endosomes/lysosomes)pH-controlled drug release.[4]Less stable than oximes, potential for premature release.[5][13]
Thioether (Maleimide-based) Thiol + MaleimideHighNon-cleavable (Antibody degradation)Well-established chemistry.[9]Potential for retro-Michael reaction leading to deconjugation.[2]
Disulfide Thiol-disulfide exchangeModerate (Redox-sensitive)Reduction in the intracellular environmentTunable stability.[2]Potential for premature cleavage in the bloodstream.[13]
Peptide (e.g., Val-Cit) Amide bond formationHighEnzymatic (e.g., Cathepsin B)Specific release in lysosomes.[9][13]Can be complex to synthesize.[14]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs. The following sections outline key experimental protocols relevant to the use of this compound.

Protocol 1: General Synthesis of an ADC via Oxime Ligation

This protocol describes the conjugation of a payload containing an aldehyde or ketone to an antibody using this compound.

Materials:

  • Monoclonal antibody (mAb)

  • Payload with a ketone or aldehyde functional group

  • This compound

  • Aniline (catalyst)

  • Reaction Buffer (e.g., Sodium acetate buffer, pH 5.5)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Antibody Preparation: If necessary, introduce aldehyde or ketone groups onto the antibody. A common method is the mild oxidation of the antibody's native glycans using sodium periodate.[15][16]

  • Linker-Payload Preparation: In a separate reaction, the payload can be functionalized with the aminooxy group if it does not already possess one. However, for this protocol, we assume the payload has a carbonyl group and the linker provides the aminooxy functionality.

  • Conjugation Reaction:

    • Dissolve the antibody in the reaction buffer.

    • Add the payload and this compound to the antibody solution. A molar excess of the linker and payload is typically used.

    • Add aniline to catalyze the reaction.[15]

    • Incubate the reaction mixture at room temperature or 37°C for 16-24 hours.[15][16]

  • Purification: Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated antibody, excess payload, and linker.[16]

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Assessment of ADC Stability

This protocol outlines a method to compare the stability of different ADC linkages in plasma.

Materials:

  • ADCs with different linkers (e.g., oxime, hydrazone, maleimide)

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method for detecting released payload (e.g., HPLC-MS)

Procedure:

  • Incubate the ADCs in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma samples.

  • Process the samples to precipitate proteins and extract the released payload.

  • Analyze the extracts by HPLC-MS to quantify the amount of released payload.

  • Calculate the percentage of intact ADC remaining over time to determine the stability of the linker.

Visualizing Key Concepts in ADC Development

The following diagrams illustrate important pathways and workflows in the development of ADCs utilizing this compound.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Antibody Degradation DNA DNA Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Mechanism of action for a non-cleavable ADC.

ADC_Synthesis_Workflow Ab_prep Antibody Preparation (e.g., Glycan Oxidation) Conjugation Oxime Ligation Ab_prep->Conjugation Payload_prep Payload with Carbonyl Group Payload_prep->Conjugation Linker 2-(Aminooxy)ethanamine dihydrochloride Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Experimental workflow for ADC synthesis via oxime ligation.

Linker_Comparison Linker_Types Linker Technologies Non-Cleavable Cleavable Oxime Oxime (e.g., from 2-(Aminooxy)ethanamine) Linker_Types:nc->Oxime High Stability Thioether Thioether Linker_Types:nc->Thioether Hydrazone Hydrazone Linker_Types:c->Hydrazone pH-Sensitive Disulfide Disulfide Linker_Types:c->Disulfide Redox-Sensitive Peptide Peptide Linker_Types:c->Peptide Enzyme-Sensitive

Caption: Comparison of cleavable and non-cleavable ADC linkers.

References

Critical review of 2-(Aminooxy)ethanamine dihydrochloride in scientific literature.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Aminooxy)ethanamine dihydrochloride is a bifunctional linker of significant interest in the fields of bioconjugation, proteomics, and targeted drug delivery. Its utility is primarily centered on its aminooxy group, which facilitates the formation of a stable oxime bond with carbonyl-containing molecules (aldehydes or ketones). This guide provides a critical review of this compound, comparing its performance with alternative conjugation chemistries, supported by available scientific literature.

Performance Comparison of Conjugation Chemistries

The selection of a linker is a critical determinant of the stability, efficacy, and pharmacokinetic properties of a bioconjugate, such as an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC). The oxime linkage, formed from aminooxy compounds like this compound, is renowned for its high stability, particularly in comparison to other common linkages.

Linkage Stability

The stability of the covalent bond between the targeting moiety and the payload is paramount for the therapeutic success of a bioconjugate. Premature cleavage of the linker can lead to off-target toxicity, while a linker that is too stable might not release the payload at the target site. The oxime linkage is significantly more stable than hydrazone and maleimide-based linkages, especially at physiological pH.

Linker ChemistryResulting BondGeneral StabilityKey Instability FactorTypical Half-life (Physiological Conditions)
Oxime Ligation Oxime (C=N-O)HighAcid-catalyzed hydrolysis~1 month[1]
Maleimide ChemistryThioetherModerate to LowRetro-Michael reaction in the presence of thiolsHours to >200 hours (highly dependent on structure)[1]
Hydrazone LigationHydrazone (C=N-NH)LowHydrolysisHours[2]
NHS Ester ChemistryAmideHigh (post-conjugation)Hydrolysis of the active ester (pre-conjugation)Minutes to hours (for the active ester)[1]
"Click" Chemistry (CuAAC, SPAAC)TriazoleVery HighGenerally considered inertExceptionally long[1]

This table summarizes general stability data for different linkage types. Direct head-to-head comparative data for this compound is limited in publicly available literature.

The enhanced stability of the oxime bond is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen in a hydrazone, which makes the C=N bond less susceptible to hydrolysis.[2] This stability is a key advantage in designing long-circulating bioconjugates.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for protein modification and characterization relevant to the use of this compound.

Protocol 1: General Procedure for Site-Specific Protein Modification via Oxime Ligation

This protocol describes the conjugation of an aminooxy linker to a protein that has been engineered to contain an aldehyde or ketone group.

Materials:

  • Aldehyde- or ketone-functionalized protein

  • This compound

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)

  • Aniline (optional, as catalyst)

  • Quenching solution (e.g., excess acetone or a small molecule aldehyde)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the aldehyde- or ketone-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A molar excess of the linker (e.g., 10-50 fold) is typically used.

    • (Optional) For catalysis, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.

  • Quenching: Quench the reaction by adding an excess of a quenching solution to consume any unreacted aminooxy groups.

  • Purification: Purify the resulting bioconjugate using size-exclusion chromatography to remove excess linker and other small molecules.

  • Characterization: Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: In Vitro Plasma Stability Assay

This assay is crucial for evaluating the stability of the linker in a biological matrix.

Materials:

  • Purified bioconjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Analytical method for quantification (e.g., LC-MS, ELISA)

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at 37°C. Samples are taken at various time points (e.g., 0, 24, 48, 96 hours).

  • Sample Processing: At each time point, process the plasma sample to isolate the bioconjugate or the released payload.

  • Quantification: Quantify the amount of intact bioconjugate and/or released payload using a validated analytical method.

  • Data Analysis: Plot the percentage of intact bioconjugate over time and calculate the in vitro half-life.

Visualizing Workflows and Pathways

Understanding the underlying processes in bioconjugation is facilitated by clear diagrams.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_evaluation Performance Evaluation protein Aldehyde/Ketone Functionalized Protein conjugation Oxime Ligation protein->conjugation linker 2-(Aminooxy)ethanamine dihydrochloride linker->conjugation purification Purification (SEC) conjugation->purification conjugate Purified Bioconjugate purification->conjugate stability Plasma Stability Assay conjugate->stability efficacy In Vitro / In Vivo Efficacy Studies conjugate->efficacy data Comparative Data stability->data efficacy->data

Workflow for synthesis and evaluation of bioconjugates.

protac_pathway cluster_protac PROTAC Mechanism of Action protac PROTAC (Target Binder - Linker - E3 Ligase Ligand) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination ternary->ubiquitination ub_poi Ubiquitinated POI ubiquitination->ub_poi degradation Degradation ub_poi->degradation proteasome Proteasome proteasome->degradation peptides Degraded Peptides degradation->peptides

Signaling pathway for PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable bifunctional linker for the synthesis of stable bioconjugates through oxime ligation. The resulting oxime bond offers superior stability compared to many other common conjugation chemistries, a critical advantage for in vivo applications. While direct, head-to-head quantitative performance data for this specific linker against a wide range of alternatives is not extensively available in the public domain, the well-documented stability of the oxime linkage makes it a compelling choice for researchers in drug development. The provided experimental frameworks offer a starting point for the synthesis and evaluation of bioconjugates utilizing this versatile linker. Further studies with direct comparisons are warranted to fully elucidate its performance characteristics in various applications.

References

Navigating Bioconjugation: A Comparative Guide to the Specificity of 2-(Aminooxy)ethanamine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules is a cornerstone of innovation. Among the arsenal of bioconjugation techniques, oxime ligation, the reaction between an aminooxy group and a carbonyl, stands out for its high specificity and the formation of a robust oxime bond. This guide provides an objective comparison of 2-(Aminooxy)ethanamine dihydrochloride's performance with alternative aminooxy reagents, supported by experimental data, to facilitate informed decisions in your research and development endeavors.

The Power of Oxime Ligation: Unpacking the Chemistry

Oxime ligation is a chemoselective reaction that occurs between a nucleophilic aminooxy group (-ONH₂) and an electrophilic aldehyde or ketone, forming a stable C=N-O bond.[1] This bioorthogonal reaction is highly efficient under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules.[1] The specificity of this reaction stems from the rarity of aldehyde and ketone functionalities in native biological systems, which minimizes off-target reactions.[1]

The reaction proceeds through a two-step mechanism: nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by dehydration to yield the stable oxime. The rate of this reaction is pH-dependent, with optimal conditions typically in the slightly acidic range (pH 4-5). However, for applications requiring physiological pH, the reaction rate can be significantly enhanced by the use of catalysts, such as aniline and its derivatives.[2]

Performance Comparison: this compound vs. Alternatives

The choice of aminooxy reagent can significantly impact the kinetics and efficiency of oxime ligation. Here, we compare this compound, a small and highly reactive aminooxy compound, with other commonly used alternatives.

Qualitative Comparison of Aminooxy Reagent Reactivity

The reactivity of aminooxy compounds in oxime formation is largely influenced by steric hindrance around the nucleophilic nitrogen atom. Smaller, less bulky reagents generally exhibit faster reaction kinetics.

Aminooxy ReagentStructureExpected Relative ReactivityKey Characteristics
This compound H₂N-O-CH₂-CH₂-NH₂ · 2HClHighSmall, hydrophilic molecule with minimal steric hindrance, leading to rapid reaction rates. The presence of a primary amine offers a potential secondary site for conjugation.
O-Methylhydroxylamine CH₃-O-NH₂HighA small, simple alkoxyamine with low steric hindrance, resulting in fast kinetics.
Aminooxy-PEG3-acid H₂N-O-(CH₂CH₂O)₃-CH₂COOHModerateThe polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. Steric bulk is slightly increased compared to smaller reagents.[3]
Boc-Aminooxy-PEG4 Boc-NH-O-(CH₂CH₂O)₄-HModerateThe Boc protecting group allows for controlled, sequential conjugations. The PEG spacer provides hydrophilicity.
Quantitative Comparison of Reaction Kinetics

Direct, side-by-side kinetic data for a wide range of aminooxy reagents under identical conditions is limited in the peer-reviewed literature. However, we can compile data from various studies to provide a comparative overview. The second-order rate constant (k₂) is a key metric for comparing reaction speeds.

Aminooxy ReagentCarbonyl PartnerCatalyst (Concentration)pHSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference(s)
Aminooxyacetyl-peptideBenzaldehydeAniline (100 mM)78.2 ± 1.0[4]
Aminooxy-dansylCitral (Aldehyde)Aniline (50 mM)7.548.6[5]
Aminooxy-dansylCitral (Aldehyde)m-Phenylenediamine (50 mM)7.5~120[5]
Aminooxy-dansyl2-Pentanone (Ketone)Aniline (50 mM)7.50.44[5]

Note: The kinetic data presented is for model aminooxy compounds and serves as an approximation for the reactivity of the listed reagents. Reaction rates are highly dependent on the specific substrates, buffer conditions, and catalyst concentrations.[1] Aldehydes are generally more reactive than ketones due to less steric hindrance.[2][4]

Specificity and Potential Side Reactions

The high chemoselectivity of the aminooxy-carbonyl reaction is a major advantage.[1] However, potential side reactions should be considered:

  • Reaction with Non-Target Carbonyls: While rare, endogenous aldehydes and ketones can potentially react with the aminooxy reagent. Purification of the target molecule prior to conjugation is recommended.[2]

  • Beckmann Rearrangement: Under strongly acidic conditions and at elevated temperatures, the oxime product can undergo a Beckmann rearrangement to form an amide. Maintaining a pH of 4-5 and moderate temperatures can minimize this side reaction.

  • Instability of Reagents: Aminooxy compounds can be sensitive and should ideally be used fresh. Aldehydes can be prone to oxidation.[2]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol outlines a general method for the conjugation of an aminooxy-containing molecule to a carbonyl-containing molecule.

Materials:

  • Aldehyde or ketone-containing molecule

  • This compound or other aminooxy reagent

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.2 (for catalyzed reaction) or 100 mM Sodium Acetate, pH 4.5 (for uncatalyzed reaction)

  • Catalyst Stock Solution (optional): 1 M Aniline in DMSO or water

  • Quenching Solution (optional): 1 M Acetone in water

  • Analytical tools: HPLC, LC-MS

Procedure:

  • Preparation of Reactants:

    • Dissolve the carbonyl-containing molecule in the chosen reaction buffer to a final concentration of 1 mM.

    • Immediately before use, dissolve the aminooxy reagent in the reaction buffer to a final concentration of 1.2 mM (1.2 equivalents).

  • Reaction Setup:

    • For a catalyzed reaction at neutral pH, add the catalyst from the stock solution to the carbonyl-containing solution to a final concentration of 50-100 mM.

    • Initiate the reaction by adding the aminooxy reagent solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by HPLC or LC-MS.

  • Quenching (Optional):

    • To stop the reaction, add the quenching solution to consume any unreacted aminooxy reagent.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reversed-phase HPLC.[6]

Protocol 2: Monitoring Oxime Ligation Kinetics by RP-HPLC

This protocol describes a general method for determining the reaction rate of an oxime ligation.

Materials:

  • Stock solutions of the carbonyl-containing molecule, aminooxy reagent, and catalyst in the desired reaction buffer.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the buffer, the carbonyl stock solution, and the catalyst stock solution to the desired final concentrations.

    • Initiate the reaction by adding the aminooxy-containing stock solution and mix thoroughly.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by acidification).

    • Analyze the quenched aliquot by RP-HPLC.

  • Data Analysis:

    • Plot the concentration of the product or the remaining starting material as a function of time.

    • Fit the data to a second-order rate equation to determine the observed rate constant (k_obs).

Visualizing the Process

To further elucidate the chemical processes and workflows, the following diagrams are provided.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Aminooxy Aminooxy (H2N-O-R'') Aminooxy->Hemiaminal Oxime Oxime (R-C(=N-O-R'')-R') Hemiaminal->Oxime Dehydration Water H2O Hemiaminal->Water

Caption: General mechanism of oxime bond formation.

G Start Start: Prepare Reactants (Carbonyl & Aminooxy) Reaction Initiate Reaction (Mix reactants, add catalyst if needed) Start->Reaction Monitor Monitor Reaction Progress (e.g., HPLC, LC-MS) Reaction->Monitor Quench Quench Reaction (Optional) Monitor->Quench Purify Purify Conjugate (e.g., SEC, RP-HPLC) Monitor->Purify Reaction Complete Quench->Purify Yes Analyze Analyze Final Product (e.g., MS, SDS-PAGE) Purify->Analyze

Caption: General experimental workflow for oxime ligation.

Conclusion

This compound is a highly efficient reagent for oxime ligation due to its small size and minimal steric hindrance, leading to rapid reaction kinetics. The choice of aminooxy reagent should be guided by the specific requirements of the application, balancing factors such as reaction speed, the desired physicochemical properties of the conjugate, and the potential for side reactions. For applications demanding fast and efficient conjugation, small and unhindered aminooxy reagents are excellent choices. When properties like enhanced solubility or the need for a protecting group strategy are paramount, functionalized aminooxy-PEG reagents offer significant advantages. By understanding the underlying chemical principles and carefully selecting the appropriate reagents and reaction conditions, researchers can effectively leverage the specificity and stability of oxime ligation for a wide range of bioconjugation applications.

References

The Catalyst Showdown: A Comparative Guide to Oxime Ligation Accelerants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the choice of catalyst for oxime ligation is a critical determinant of reaction efficiency and speed. This guide provides an objective, data-driven comparison of commonly employed catalysts, offering insights into their relative performance to inform your experimental design.

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a cornerstone of bioconjugation due to the exceptional stability of the resulting oxime bond.[1] However, under physiological conditions (neutral pH), this reaction can be sluggish.[2][3] To overcome this kinetic barrier, various nucleophilic catalysts have been developed, with aniline and its derivatives being the most prominent. This guide will delve into a head-to-head comparison of these catalysts, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Oxime Ligation Catalysts

The efficacy of a catalyst in oxime ligation is primarily measured by the extent to which it increases the reaction rate. The following table summarizes key performance metrics for the most common catalysts, providing a clear comparison of their capabilities.

CatalystRelative Rate Enhancement (Compared to uncatalyzed at pH 7)Second-Order Rate Constant (k_obs) [M⁻¹s⁻¹]Key Characteristics
Aniline Baseline catalyst, can enhance reaction rate up to 40-fold at neutral pH.[3][4]10.3 (at 100 mM)[4]Traditional catalyst, but suffers from slow kinetics with ketones and limited aqueous solubility.[5][6][7][8]
m-Phenylenediamine (mPDA) Up to 15 times more efficient than aniline.[5][6][7][8]27.0 (at 100 mM)[4]Modestly more effective than aniline at equal concentrations (~2-fold), but its higher aqueous solubility allows for use at greater concentrations, leading to significantly enhanced catalysis.[4][5][6][7][8]
p-Phenylenediamine (pPDA) Up to 19-fold faster than the equivalent aniline-catalyzed reaction at pH 7.[2][9]Not explicitly stated in the provided results, but noted as highly effective at neutral pH even at low mM concentrations.[2][9]Superior catalyst at neutral pH, with electron-donating ring substituents enhancing its catalytic activity.[2][9]
Substituted Anilines Electron-donating substituents on the p-position of aniline lead to superior catalytic activity at pH 7.[2]Not explicitly detailed for a broad range in the provided results.The electronic properties of the aniline derivative significantly influence its catalytic efficiency.[2]

Visualizing the Process: Mechanism and Workflow

To better understand the role of these catalysts and the experimental procedures involved in their comparison, the following diagrams illustrate the general mechanism of catalyzed oxime ligation and a typical experimental workflow.

OximeLigationMechanism Reactants Aldehyde/Ketone + Aminooxy Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Catalyst Catalyst (e.g., Aniline) Catalyst->Intermediate Catalysis Product Oxime Product + H₂O Intermediate->Product Dehydration (Rate-limiting step)

Figure 1. General mechanism of catalyzed oxime ligation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Prepare Aldehyde/Ketone and Aminooxy-functionalized Molecule Solutions Reaction_Setup Set up Parallel Reactions with Each Catalyst at Defined Concentrations Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Stock Solutions of Different Catalysts (Aniline, mPDA, pPDA) Catalyst_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature and pH Reaction_Setup->Incubation Time_Points Take Aliquots at Various Time Points Incubation->Time_Points Analysis_Method Analyze by HPLC, LC-MS, or SDS-PAGE for Protein Conjugation Time_Points->Analysis_Method Data_Analysis Determine Reaction Rates and Yields Analysis_Method->Data_Analysis

Figure 2. Experimental workflow for comparing catalyst performance.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are generalized protocols for comparing catalyst performance in oxime ligation.

Protocol 1: Kinetic Analysis of Oxime Ligation with Small Molecules

This protocol is adapted for comparing the catalytic efficiency of different catalysts using a fluorescence-based assay with small molecule substrates.

Materials:

  • Aldehyde (e.g., citral, dodecanal)

  • Aminooxy-dansyl

  • Catalysts: Aniline, m-phenylenediamine (mPDA), p-phenylenediamine (pPDA)

  • Phosphate buffer (e.g., 100 mM, pH 7.3)

  • n-dodecyl-β-D-maltoside

  • Fluorescence spectrophotometer

Procedure:

  • Prepare stock solutions of the aldehyde, aminooxy-dansyl, and catalysts in a suitable solvent (e.g., DMSO).

  • Prepare a reaction buffer containing phosphate buffer and n-dodecyl-β-D-maltoside.

  • In a fluorescence cuvette, combine the reaction buffer, aminooxy-dansyl, and aldehyde to the desired final concentrations (e.g., 100 µM aminooxy-dansyl, 30 µM aldehyde).

  • Initiate the reaction by adding the catalyst to the desired final concentration (e.g., 50 mM).

  • Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., λex = 340 nm, λem = 505 nm for dansyl).

  • Record the fluorescence intensity at regular intervals for a set period.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

  • Repeat the experiment for each catalyst to be tested.

Protocol 2: Protein Labeling via Oxime Ligation

This protocol outlines a general procedure for comparing catalyst performance in the context of protein bioconjugation.

Materials:

  • Aldehyde-functionalized protein (e.g., GFP-CVIA labeled with an aldehyde-containing analogue)

  • Aminooxy-functionalized molecule (e.g., a fluorophore or PEG)

  • Catalysts: Aniline, m-phenylenediamine (mPDA), p-phenylenediamine (pPDA)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • SDS-PAGE analysis equipment

  • In-gel fluorescence scanner or LC-MS for analysis

Procedure:

  • Prepare a solution of the aldehyde-functionalized protein in the reaction buffer to a final concentration of approximately 10 µM.

  • Add the aminooxy-functionalized molecule to the protein solution.

  • Initiate the ligation reaction by adding the catalyst (e.g., aniline or mPDA) to the desired final concentration.

  • Incubate the reaction at room temperature.

  • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding SDS-PAGE loading buffer).

  • Analyze the reaction products by SDS-PAGE.

  • Quantify the extent of protein labeling by in-gel fluorescence imaging or by LC-MS analysis to determine the labeling efficiency.

  • Compare the labeling efficiency and reaction kinetics for each catalyst.

Conclusion

The selection of an appropriate catalyst is paramount for achieving efficient and rapid oxime ligation, particularly under the mild conditions required for biological applications. While aniline has been a workhorse in this field, newer catalysts such as m-phenylenediamine and p-phenylenediamine offer significant advantages in terms of reaction speed and efficiency at neutral pH.[2][9][10] The enhanced performance of mPDA is largely attributed to its superior aqueous solubility, allowing for higher catalyst concentrations.[5][6][7][8] For reactions at neutral pH, p-phenylenediamine has demonstrated exceptional catalytic activity.[2][9] By understanding the relative strengths of these catalysts and employing robust experimental protocols, researchers can significantly enhance their bioconjugation outcomes.

References

A Comparative Guide to Bioconjugation: Spotlight on 2-(Aminooxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linking of molecules to biological entities is a cornerstone of innovation. The choice of conjugation chemistry is critical, dictating the specificity, stability, and functionality of the resulting bioconjugate. This guide provides an objective comparison of bioconjugation using 2-(Aminooxy)ethanamine dihydrochloride, which participates in oxime ligation, against other prevalent techniques, including N-hydroxysuccinimide (NHS) ester chemistry and maleimide-thiol coupling. Supported by experimental data and detailed protocols, this analysis aims to equip you with the knowledge to select the most fitting strategy for your research and development endeavors.

Core Principles of Bioconjugation Chemistries

The ability to create stable and specific linkages between biomolecules and payloads—be it therapeutic agents, imaging probes, or affinity tags—is paramount. Oxime ligation has emerged as a particularly robust and versatile tool in the bioconjugation toolbox.[1] This method relies on the reaction between an aminooxy group, such as the one provided by this compound, and an aldehyde or ketone to form a stable oxime bond. Its high chemoselectivity, the stability of the resulting conjugate, and its biocompatibility make it an attractive choice for a wide range of applications, from the development of antibody-drug conjugates (ADCs) to the creation of complex biomaterials.

In contrast, NHS ester chemistry targets primary amines on lysine residues, which are often abundant on the surface of proteins, leading to potentially heterogeneous products. Maleimide-thiol chemistry offers high selectivity for cysteine residues but the resulting thiosuccinimide bond can exhibit instability in vivo.

Quantitative Performance Comparison

The selection of a bioconjugation strategy is often a balance between reaction kinetics, the stability of the formed bond, and the method's compatibility with the biological system under investigation. The following table summarizes key quantitative parameters for oxime ligation and its alternatives.

Performance MetricOxime Ligation (via 2-(Aminooxy)ethanamine)Maleimide-Thiol ConjugationNHS Ester AminolysisKey Considerations
Reaction pH 4.5-7.0 (Optimal ~4.5, catalyzed at neutral pH)6.5-7.57.0-8.5Oxime ligation is slower at neutral pH without a catalyst. Maleimide chemistry is highly selective for thiols in its optimal pH range. NHS esters can hydrolyze at higher pH.
Reaction Rate Moderate (can be slow without catalyst)FastFastThe reaction rate for oxime ligation can be significantly increased with catalysts like aniline and its derivatives.
Linkage Stability Highly stable to hydrolysisSusceptible to retro-Michael addition and thiol exchangeStable amide bondThe oxime bond is significantly more stable in plasma compared to the thiosuccinimide bond from maleimide reactions, which can lead to premature payload release.[1][2][3]
Specificity High (targets aldehydes/ketones)High (targets thiols)Moderate (targets abundant lysines)Aldehydes or ketones often need to be introduced into the biomolecule, allowing for site-specific conjugation.
Typical Yield >80%>90%Variable (dependent on stoichiometry)Yields are highly dependent on reaction conditions and the specific biomolecules involved.
Catalyst Required Recommended (e.g., aniline derivatives)NoNoCatalysts can accelerate oxime ligation by orders of magnitude, especially at neutral pH.

Case Study: Antibody-Drug Conjugate (ADC) Synthesis

To illustrate the practical application and performance of these chemistries, we present a comparative case study on the synthesis of an antibody-drug conjugate.

Objective:

To conjugate a cytotoxic drug to a monoclonal antibody (mAb) targeting a cancer-specific antigen.

Methods:
  • Oxime Ligation using this compound: The antibody's carbohydrate domains are oxidized to generate aldehyde groups. The cytotoxic drug is functionalized with 2-(Aminooxy)ethanamine. The two components are then reacted to form a stable oxime-linked ADC.

  • Maleimide-Thiol Conjugation: The antibody's interchain disulfide bonds are partially reduced to yield free thiol groups. A maleimide-functionalized drug is then reacted with the reduced antibody.

  • NHS Ester Conjugation: An NHS ester of the drug is reacted with the antibody, targeting surface-exposed lysine residues.

Experimental Protocols:

Protocol 1: ADC Synthesis via Oxime Ligation

  • Materials:

    • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

    • Sodium periodate (NaIO₄) solution

    • Propylene glycol (quenching agent)

    • 2-(Aminooxy)ethanamine-functionalized cytotoxic drug

    • Aniline (catalyst)

    • Desalting column

  • Procedure:

    • Antibody Oxidation: The mAb is treated with NaIO₄ at 4°C to generate aldehyde groups on its glycan chains.

    • Quenching: The reaction is quenched with propylene glycol.

    • Purification: The oxidized antibody is purified using a desalting column.

    • Conjugation: The purified oxidized mAb is incubated with a molar excess of the 2-(Aminooxy)ethanamine-drug conjugate and aniline catalyst at room temperature.

    • Purification: The resulting ADC is purified to remove excess drug-linker and catalyst.

Protocol 2: ADC Synthesis via Maleimide-Thiol Conjugation

  • Materials:

    • Monoclonal antibody (mAb) in PBS

    • Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent)

    • Maleimide-functionalized cytotoxic drug

    • Desalting column

  • Procedure:

    • Antibody Reduction: The mAb is treated with TCEP to reduce a controlled number of disulfide bonds.

    • Purification: The partially reduced mAb is purified using a desalting column.

    • Conjugation: The reduced mAb is immediately reacted with the maleimide-drug conjugate at pH 6.5-7.5.

    • Purification: The ADC is purified to remove unreacted drug-linker.

Comparative Results:
ParameterADC via Oxime LigationADC via Maleimide-Thiol ConjugationADC via NHS Ester Conjugation
Drug-to-Antibody Ratio (DAR) Homogeneous (typically DAR 2)Heterogeneous (mixture of DAR 0, 2, 4, 6, 8)Highly Heterogeneous
Plasma Stability (% intact ADC after 7 days) >95%50-70%>95%
In Vitro Cytotoxicity (IC₅₀) Potent and specificPotent, but potential for off-target toxicity due to drug releaseLower potency due to random conjugation
Manufacturing Complexity Multi-step but yields a well-defined productFewer steps but results in a complex mixture requiring extensive characterizationSimple reaction but difficult to control and characterize

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for oxime ligation and maleimide-thiol conjugation.

G Experimental Workflow for Oxime Ligation cluster_0 Antibody Preparation cluster_1 Drug-Linker Preparation cluster_2 Conjugation and Purification mAb Monoclonal Antibody oxidize Oxidation (NaIO₄) mAb->oxidize quench Quenching oxidize->quench purify_ox Purification quench->purify_ox conjugate Conjugation (Oxime Ligation) purify_ox->conjugate drug Cytotoxic Drug link Functionalization drug->link aminooxy 2-(Aminooxy)ethanamine aminooxy->link link->conjugate purify_adc Final Purification conjugate->purify_adc ADC Homogeneous ADC purify_adc->ADC

Workflow for ADC synthesis via oxime ligation.

G Experimental Workflow for Maleimide-Thiol Conjugation cluster_0 Antibody Preparation cluster_1 Drug-Linker cluster_2 Conjugation and Purification mAb Monoclonal Antibody reduce Reduction (TCEP) mAb->reduce purify_red Purification reduce->purify_red conjugate Conjugation (Thiol-Michael Addition) purify_red->conjugate drug_mal Maleimide-Drug drug_mal->conjugate purify_adc Final Purification conjugate->purify_adc ADC Heterogeneous ADC purify_adc->ADC

Workflow for ADC synthesis via maleimide-thiol conjugation.

Conclusion

The choice of bioconjugation chemistry is a critical decision in the development of biotherapeutics and research tools. While established methods like NHS ester and maleimide chemistries offer simplicity and utility, they come with inherent limitations in terms of specificity and conjugate stability. Oxime ligation, utilizing reagents such as this compound, presents a compelling alternative, offering high chemoselectivity, excellent stability of the resulting bond, and the ability to generate homogeneous products.[1] For applications where conjugate stability and homogeneity are paramount, such as in the development of next-generation ADCs, the advantages of oxime ligation are particularly noteworthy.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Aminooxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(Aminooxy)ethanamine dihydrochloride, a compound that requires careful management due to its potential hazards.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[1] Fire/flame resistant and impervious clothing is also recommended.[1] Take off contaminated clothing and wash it before reuse.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] Ensure the use of respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

Experimental Protocol: Disposal of this compound

The following protocol outlines the approved methodologies for the disposal of this compound. Adherence to these steps is critical for safety and regulatory compliance.

Step 1: Initial Assessment and Containment

  • Evaluate the Waste: Determine if the waste is in solid or solution form. Note the quantity of the waste to be disposed of.

  • Segregate the Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name, "this compound," and appropriate hazard symbols.

Step 2: Selecting the Appropriate Disposal Route

  • Primary Recommended Method: The preferred method of disposal is through incineration. This should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2]

  • Licensed Disposal Service: For all forms of this chemical waste, it is imperative to engage a licensed professional waste disposal company.[2] These services are equipped to handle and transport hazardous materials according to strict regulations.

  • Surplus and Non-Recyclable Solutions: Offer any surplus or non-recyclable solutions of this compound to a licensed disposal company for proper management.[2]

Step 3: Handling and Storage of Waste Prior to Disposal

  • Containerization: Store the waste in a suitable, closed, and properly labeled container.[2]

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and strong oxidizers.

  • Preventing Environmental Release: Under no circumstances should this chemical or its waste be allowed to enter drains or waterways, as it is harmful to aquatic life with long-lasting effects.[1]

Step 4: Disposal of Contaminated Materials

  • Contaminated Packaging: Any packaging that has come into direct contact with this compound should be treated as hazardous waste and disposed of as the unused product.[2]

  • Spill Cleanup Materials: Any materials used to clean up spills of this substance should be collected, placed in a sealed container, and disposed of through a licensed professional waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe assess_waste Assess Waste (Solid, Liquid, Contaminated Material) segregate Segregate and Label Waste Container assess_waste->segregate ppe->assess_waste disposal_decision Select Disposal Method segregate->disposal_decision licensed_service Contact Licensed Professional Waste Disposal Service disposal_decision->licensed_service Always Required incineration Chemical Incineration (with afterburner and scrubber) licensed_service->incineration Likely Method Used by Service storage Store Securely in a Ventilated Area licensed_service->storage transport Arrange for Waste Pickup storage->transport documentation Complete Waste Manifest/Documentation transport->documentation end End: Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Aminooxy)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(Aminooxy)ethanamine dihydrochloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Engineering Controls

This compound is classified as a skin sensitizer and is harmful to aquatic life with long-lasting effects.[1] It may cause an allergic skin reaction upon contact.[1] Due to its potential as a sensitizer and the risk of inhaling fine dust particles, all handling procedures should be designed to minimize exposure.

Engineering Controls:

  • Fume Hood: When handling the solid compound or preparing solutions, always work in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[2][3][4][5]

  • Ventilation: Ensure adequate ventilation in storage areas and laboratories where the chemical is used.[1][6]

  • Designated Area: For procedures involving this substance, it is advisable to establish a designated area to contain potential contamination.[2][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin contact, eye exposure, and inhalation. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Standards and Best Practices
Eye and Face Protection Wear tightly fitting safety goggles with side shields. A face shield may be required for splash-prone procedures.[1][2][6]Must conform to EN 166 (EU) or NIOSH (US) standards.[1][6]
Skin Protection Gloves: Chemical-resistant gloves are required. Nitrile, Neoprene, or PVC gloves are generally suitable for handling amines.[1][6][7] Always inspect gloves for punctures or tears before use.[1][6] For incidental contact, disposable nitrile gloves are preferred; they should be removed and replaced immediately after a splash.[1] Lab Coat/Clothing: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, impervious or flame-retardant antistatic protective clothing should be used.[1][5][8]Glove selection should be based on breakthrough time and degradation resistance for the specific chemical. Remove gloves without touching the outer surface and wash hands thoroughly after handling.[6]
Respiratory Protection Respiratory protection is necessary if exposure limits are exceeded or if dust/aerosols are generated outside of a fume hood.For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or if irritation is experienced, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 US or ABEK-P2 EU) is recommended.[6] All respirators must be NIOSH (US) or CEN (EU) approved.[6]

Operational Plan for Safe Handling

This step-by-step protocol ensures the safe handling of this compound during routine laboratory procedures.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_sds 1. Review SDS prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_area 3. Prepare Designated Work Area in Fume Hood prep_ppe->prep_area handle_weigh 4. Weigh Solid Compound handle_solution 5. Prepare Solution handle_weigh->handle_solution cleanup_decon 6. Decontaminate Surfaces and Equipment cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_container 10. Store Waste in Labeled, Sealed Container disp_pickup 11. Arrange for Professional Waste Disposal disp_container->disp_pickup

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound, from preparation to disposal.

Step-by-Step Protocol:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1][6]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is operational. Cover the work surface with absorbent, plastic-backed paper.

  • Weighing: Carefully weigh the solid chemical within the fume hood to prevent dust from becoming airborne. Use a scoop or spatula; avoid creating dust clouds.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent with stirring to control dissolution and prevent splashing.

  • Decontamination: After use, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Waste Segregation: Collect all waste, including contaminated paper and pipette tips, in a designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination. Disposable items, such as gloves, should be placed in the hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this chemical in the regular trash or down the drain.[6][9]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Place unused solid this compound into a designated, chemically resistant container with a secure lid.[9]

    • Liquid Waste: Collect solutions containing the chemical in a separate, compatible, and clearly labeled hazardous waste container.[9]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]

  • Container Decontamination:

    • Empty containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., water or an alcohol).[9]

    • Collect all rinsate and add it to the liquid hazardous waste container.[9]

    • After triple-rinsing, deface the original label on the container before disposing of it as regular trash or recycling, in accordance with your institution's policies.[9]

  • Professional Disposal:

    • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[6] Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

By following these procedures, researchers can safely handle this compound, minimizing personal risk and ensuring the protection of the laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminooxy)ethanamine dihydrochloride
Reactant of Route 2
2-(Aminooxy)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.